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  • Product: Dipentyltin dichloride
  • CAS: 1118-42-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Dipentyltin Dichloride: Structure, Properties, and Applications

Abstract This technical guide provides a comprehensive overview of dipentyltin dichloride (C₁₀H₂₂Cl₂Sn), a member of the diorganotin dihalide family. Acknowledging the limited volume of publicly available experimental da...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of dipentyltin dichloride (C₁₀H₂₂Cl₂Sn), a member of the diorganotin dihalide family. Acknowledging the limited volume of publicly available experimental data for this specific homolog, this document leverages well-documented data from its close analog, dibutyltin dichloride (DBTC), to project its physicochemical properties, reactivity, toxicological profile, and potential applications. This guide is intended for researchers, chemists, and drug development professionals, offering a structured understanding of this class of organotin compounds, grounded in established chemical principles and supported by authoritative references.

Introduction to Diorganotin Dichlorides

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have a rich history in industrial and academic chemistry since Edward Frankland's first synthesis of diethyltin diiodide in 1849[1]. Within this broad class, diorganotin dihalides, with the general formula R₂SnX₂, represent a cornerstone of organotin chemistry. These compounds are not only crucial synthetic intermediates but also find direct application as catalysts and stabilizers[1].

Dipentyltin dichloride, the subject of this guide, belongs to this important subclass. While specific research on the dipentyl derivative is sparse, the principles governing its chemistry can be reliably inferred from extensive studies on homologs with shorter alkyl chains, particularly dibutyltin dichloride (DBTC). DBTC is a high-volume industrial chemical used extensively as a heat stabilizer for polyvinyl chloride (PVC), a catalyst in the production of polyurethanes and silicones, and as a versatile chemical intermediate[1][2][3]. This guide will, therefore, use DBTC as a primary model to build a predictive but scientifically rigorous profile of dipentyltin dichloride.

Chemical Structure and Identity

The fundamental identity of dipentyltin dichloride is established by its molecular structure, which features a central tin (Sn) atom covalently bonded to two n-pentyl chains and two chlorine atoms.

  • IUPAC Name: dichloro(dipentyl)stannane

  • CAS Number: 3446-93-5

  • Molecular Formula: C₁₀H₂₂Cl₂Sn

  • Canonical SMILES: CCCCC(Cl)Cl

The molecule adopts a tetrahedral geometry around the tin atom, as is typical for tetraorganotin(IV) compounds[1].

Caption: Chemical structure of dipentyltin dichloride.

Physicochemical Properties

Table 1: Comparison of Physicochemical Properties

PropertyDibutyltin Dichloride (DBTC)Dipentyltin Dichloride (Predicted)
CAS Number 683-18-1[4]3446-93-5
Molecular Weight 303.84 g/mol [4]331.90 g/mol
Appearance White to yellowish crystalline solid/mass[3][5]White to yellowish solid, likely with a lower melting point than DBTC.
Melting Point 37-43 °C[4]Expected to be slightly lower or in a similar range.
Boiling Point 135 °C @ 10 mmHg[3]Expected to be higher due to increased molecular weight.
Solubility Soluble in organic solvents (benzene, ether, alcohols); sparingly soluble in water, with hydrolysis in hot water[3][5].Expected to have similar or greater solubility in organic solvents and lower solubility in water.
Stability Moisture sensitive; reacts with water or steam to produce heat and toxic fumes[3].Expected to be similarly moisture sensitive and prone to hydrolysis.

Synthesis and Reactivity

General Synthesis Pathway

Diorganotin dichlorides are typically synthesized via a redistribution reaction, also known as a Kocheshkov comproportionation reaction. The most common industrial method involves reacting a tetraalkyltin (R₄Sn) compound with tin(IV) chloride (SnCl₄). The stoichiometry of the reaction determines the primary product.

For dipentyltin dichloride, the synthesis would proceed as follows:

2 (C₅H₁₁)₄Sn + SnCl₄ → 3 (C₅H₁₁)₂SnCl₂

This reaction is often catalyzed to ensure high yield and purity.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product R4Sn Tetrapentyltin ((C₅H₁₁)₄Sn) Reaction Comproportionation Reaction R4Sn->Reaction SnCl4 Tin(IV) Chloride (SnCl₄) SnCl4->Reaction Product Dipentyltin Dichloride ((C₅H₁₁)₂SnCl₂) Reaction->Product High Yield

Caption: General synthesis scheme for diorganotin dichlorides.

Key Reactivity
  • Hydrolysis: Like other diorganotin dihalides, dipentyltin dichloride is susceptible to hydrolysis. In the presence of water, it will hydrolyze to form various tin oxide and hydroxide species. This reactivity is critical to its function in some catalytic applications but also underscores the need for handling under dry conditions[5].

  • Lewis Acidity: The tin center in R₂SnCl₂ compounds is a Lewis acid, allowing it to form adducts with Lewis bases. This property is fundamental to its catalytic activity, particularly in esterification and polyurethane formation, where it coordinates with oxygen or nitrogen atoms to activate substrates[1][2][3].

Applications (Inferred from Analogs)

Based on the established uses of dibutyltin dichloride, the primary applications for dipentyltin dichloride would likely fall into two major categories: polymer stabilization and catalysis. The longer alkyl chains of the pentyl group may offer nuanced advantages, such as improved solubility in certain organic media or altered compatibility with polymer matrices.

  • PVC Heat Stabilization: Diorganotin compounds are essential for preventing the thermal degradation of PVC during processing. They function by scavenging hydrogen chloride (HCl) released from the polymer backbone and by substituting labile chlorine atoms on the polymer chain, thereby preventing discoloration and embrittlement[1].

  • Catalysis:

    • Polyurethane Production: Diorganotin compounds catalyze the reaction between isocyanates and polyols to form polyurethanes[1].

    • Silicone Curing: They are used as catalysts for room-temperature-vulcanizing (RTV) silicones, facilitating the cross-linking reactions that cure the material[1].

    • Esterification: Their Lewis acidic nature makes them effective catalysts for esterification and transesterification reactions[2][3].

Toxicology and Safe Handling Protocols

Expertise Insight: The toxicology of organotin compounds is highly dependent on the number and length of the alkyl chains. Toxicity generally peaks for tri-substituted compounds (R₃SnX), but di-substituted compounds like dibutyltin dichloride are also highly toxic. A key mechanism of toxicity for DBTC is potent immunotoxicity, specifically targeting the thymus and causing lymphocyte depletion[2][4]. It is imperative to assume that dipentyltin dichloride shares this hazardous profile.

Summary of Hazards (based on DBTC)
  • Acute Toxicity: Toxic if swallowed and may be fatal if inhaled[4]. Harmful in contact with skin.

  • Corrosivity: Causes severe skin burns and serious eye damage. Contact can lead to irritation and inflammation, which may have a delayed onset of 1-8 hours[2][6].

  • Systemic Effects: Causes damage to organs, particularly the immune system (thymus)[2][4].

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child[4].

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Experimental Protocol: Safe Handling of Dipentyltin Dichloride

This protocol is a self-validating system designed to minimize exposure risk at every step.

1. Engineering Controls & Personal Protective Equipment (PPE)

  • 1.1 Justification: Due to high inhalation and dermal toxicity, primary containment is mandatory. Standard lab PPE is insufficient.
  • 1.2 Procedure:
  • All handling of solid or concentrated solutions must occur within a certified chemical fume hood or a glovebox.
  • Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but laminate gloves are preferred for extended handling), and chemical safety goggles.
  • A face shield must be worn over safety goggles when handling larger quantities (>10g) or when there is a splash risk.
  • Ensure an eyewash station and safety shower are immediately accessible and tested weekly.

2. Weighing and Solution Preparation

  • 2.1 Justification: The solid can be a fine powder, posing an inhalation risk. The compound is moisture-sensitive.
  • 2.2 Procedure:
  • Conduct all weighing inside the fume hood.
  • Use a container that can be securely sealed immediately after weighing.
  • When preparing solutions, add the solid dipentyltin dichloride slowly to the solvent (e.g., anhydrous toluene) to control any potential exothermic reaction.
  • Work under an inert atmosphere (e.g., nitrogen or argon) if subsequent reactions are sensitive to moisture.

3. Waste Disposal

  • 3.1 Justification: Environmental toxicity necessitates controlled disposal. Mixing with incompatible waste streams can generate toxic gas.
  • 3.2 Procedure:
  • Collect all solid and liquid waste containing dipentyltin dichloride in a dedicated, clearly labeled, sealed hazardous waste container.
  • Do not mix with aqueous or protic waste.
  • Contaminated materials (gloves, weigh boats, paper towels) must be double-bagged and placed in the solid hazardous waste container.
  • Consult your institution's environmental health and safety (EHS) office for final disposal procedures.

4. Emergency Procedures

  • 4.1 Justification: Immediate and correct response is critical to mitigate injury from exposure.
  • 4.2 Procedure:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Potential Relevance in Drug Development

While the primary applications of diorganotin dichlorides are industrial, there is a body of research exploring the therapeutic potential of organotin compounds, including as anti-tumor agents[7]. The biological activity is often derived from the interaction of the organotin moiety with cellular components. Research has shown that the cytotoxicity of diorganotin compounds can be influenced by the length of the alkyl substituent group[7].

However, the high intrinsic toxicity of simple dialkyltin dichlorides, particularly their immunotoxicity and general organ damage, presents a formidable barrier to their direct use as therapeutic agents[2][4][8][9]. Their value in the pharmaceutical sector is more likely to be as catalysts or reagents in the synthesis of more complex active pharmaceutical ingredients, where they are completely removed in downstream processing.

Conclusion

Dipentyltin dichloride is a member of the industrially significant diorganotin dichloride family. While specific experimental data remains scarce, a robust and reliable profile can be constructed by analogy to dibutyltin dichloride. It is predicted to be a moisture-sensitive solid with solubility in common organic solvents, functioning effectively as a PVC stabilizer and a catalyst for polymerization and esterification. Critically, it must be regarded as a highly hazardous material, with significant acute toxicity, corrosivity, and potent, targeted immunotoxicity. All handling must be performed with stringent engineering controls and appropriate PPE. Future research is needed to isolate and characterize dipentyltin dichloride to validate these predictions and explore any unique properties conferred by its longer alkyl chains.

References

  • Wikipedia. (n.d.). Organotin chemistry. Retrieved February 11, 2026, from [Link]

  • Haz-Map. (n.d.). Di-n-butyltin dichloride. Retrieved February 11, 2026, from [Link]

  • PubChem. (n.d.). Dibutyltin dichloride. National Center for Biotechnology Information. Retrieved February 11, 2026, from [Link]

  • Ataman Kimya. (n.d.). DIBUTYLTIN DICHLORIDE. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2019). Antitumor activity of alkyl series of diorganotin(IV) compounds. Retrieved February 11, 2026, from [Link]

  • INCHEM. (n.d.). Dibutyltindichloride (PIM 586). Retrieved February 11, 2026, from [Link]

  • LookChem. (n.d.). Cas 683-18-1, Dibutyltin dichloride. Retrieved February 11, 2026, from [Link]

  • ResearchGate. (2025). Developmental immunotoxicity of di-n-octyltin dichloride (DOTC) in an extended one-generation reproductive toxicity study. Retrieved February 11, 2026, from [Link]

  • Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 14, 51–56. Retrieved from [Link]

  • PubMed. (1976). Toxicity and health effects of selected organotin compounds: a review. Retrieved February 11, 2026, from [Link]

Sources

Exploratory

Technical Guide: Synthesis and Characterization of Dipentyltin Dichloride

This guide details the synthesis, characterization, and technical specifications of Dipentyltin dichloride (also known as di-n-pentyltin dichloride). It is designed for researchers in organometallic chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis, characterization, and technical specifications of Dipentyltin dichloride (also known as di-n-pentyltin dichloride). It is designed for researchers in organometallic chemistry and drug development, focusing on the compound's production via the Kocheshkov redistribution reaction and its relevance as a structural homolog to the widely studied antitumor agent, dibutyltin dichloride.

Part 1: Chemical Identity & Core Properties[1]

Dipentyltin dichloride is a dialkyltin(IV) halide. It serves as a crucial intermediate in the synthesis of polystannanes and has been investigated for its biological activity, particularly in the context of organotin toxicity and potential antitumor efficacy.

PropertySpecification
IUPAC Name Dichlorodipentylstannane
Common Name Di-n-pentyltin dichloride
CAS Registry Number 1118-42-9
Molecular Formula

Molecular Weight 331.89 g/mol
Physical State Low-melting solid or viscous liquid (dependent on purity/temperature)
Solubility Soluble in organic solvents (DCM, chloroform, ether); hydrolyzes in water.
Boiling Point ~130–140 °C at 0.1 mmHg (extrapolated from butyl homolog)

Part 2: Synthesis Protocol

The most authoritative and high-purity route to dipentyltin dichloride is the Kocheshkov Redistribution Reaction . This method avoids the contamination issues often seen with direct hydrostannylation and allows for precise stoichiometric control.

Workflow Overview

SynthesisWorkflow Mg Magnesium Turnings Grignard Pentylmagnesium Bromide (Grignard Reagent) Mg->Grignard Ether/THF PeBr n-Pentyl Bromide PeBr->Grignard SnCl4 Tin(IV) Chloride Kocheshkov Kocheshkov Redistribution (200°C, 1:1 Ratio) SnCl4->Kocheshkov Tetra Tetra-n-pentyltin (Intermediate) Grignard->Tetra + SnCl4 (1/4 eq) Tetra->Kocheshkov + SnCl4 (1 eq) Product Dipentyltin Dichloride (Final Product) Kocheshkov->Product Distillation/Crystallization

Figure 1: Step-wise synthesis pathway from elemental precursors to the final dichloride.

Step 1: Synthesis of Tetra-n-pentyltin (Precursor)

Objective: Create the fully alkylated tin species to serve as the redistribution substrate.

  • Reagents:

    • Magnesium turnings (1.2 eq).

    • 1-Bromopentane (1.0 eq).

    • Tin(IV) chloride (

      
      ) (0.25 eq).
      
    • Solvent: Anhydrous Diethyl Ether or THF.

  • Procedure:

    • Activation: Flame-dry a 3-neck round-bottom flask under Nitrogen (

      
      ). Add Mg turnings and a crystal of iodine.
      
    • Grignard Formation: Add a small portion of 1-bromopentane to initiate the reaction. Once reflux begins, add the remaining bromide dropwise to maintain a gentle reflux.

    • Alkylation: Cool the Grignard solution to 0°C. Add

      
       dropwise (highly exothermic).
      
    • Reflux: Heat to reflux for 4–6 hours to ensure complete substitution.

    • Workup: Quench with saturated

      
      . Extract with ether.[1] Dry organic layer over 
      
      
      
      and concentrate.
    • Purification: Distill under reduced pressure to isolate Tetra-n-pentyltin (Colorless oil).

Step 2: Kocheshkov Redistribution

Objective: Comproportionation of tetraalkyltin with tin tetrachloride to yield the dichloride selectively. Reaction:



  • Stoichiometry: Strictly 1:1 molar ratio of Tetra-n-pentyltin to

    
    .
    
  • Procedure:

    • Combine reagents in a neat (solvent-free) flask equipped with a condenser.

    • Heating: Heat the mixture to 200–210 °C for 2–3 hours.

    • Note: Lower temperatures (e.g., 100°C) favor the formation of the monochloride (

      
      ) or mixtures. High temperature is required to drive the equilibrium to the dichloride.
      
    • Cooling: Cool the mixture to room temperature. The product, Dipentyltin dichloride, will solidify or form a viscous oil.

    • Purification: Recrystallize from hexane or petroleum ether (if solid) or distill under high vacuum (if liquid).

Part 3: Characterization Techniques

Validation of the structure relies on multinuclear NMR, specifically utilizing the


 isotope, which provides a distinct chemical shift sensitive to coordination geometry.
Spectroscopic Data Summary
TechniqueParameterExpected Value / ObservationInterpretation

NMR
Chemical Shift (

)
+120 to +130 ppm (in

)
Characteristic of 4-coordinate dialkyltin dichlorides.

NMR

-CH


~1.6–1.8 ppm (multiplet)
Protons adjacent to Sn (deshielded by Cl).

~70–80 HzSatellite peaks confirm Sn-C bond.
Terminal


~0.9 ppm (triplet)
Distal methyl group.

NMR

-Carbon

~25–30 ppm
Carbon directly bonded to Sn.
IR Spectroscopy

500–600 cm

Asymmetric/Symmetric stretch.

300–350 cm

Metal-Halide stretch (Far IR).
Characterization Logic Flow

Characterization Sample Isolated Product H_NMR 1H NMR Sample->H_NMR Sn_NMR 119Sn NMR Sample->Sn_NMR EA Elemental Analysis Sample->EA Result_H Satellites at ~75Hz Confirms Sn-Alkyl bond H_NMR->Result_H Result_Sn Singlet at +125 ppm Confirms purity vs R3SnCl/RSnCl3 Sn_NMR->Result_Sn Result_EA Matches C10H22Cl2Sn Confirms bulk purity EA->Result_EA

Figure 2: Analytical decision matrix for validating organotin purity.

Part 4: Biological Context & Safety

Research Applications

Dipentyltin dichloride is primarily used as a research tool to study the structure-activity relationship (SAR) of organotin toxicity and antitumor activity.

  • Toxicity: Like its dibutyl analog, dipentyltin dichloride exhibits immunotoxicity (thymus atrophy) and hepatotoxicity. Early studies by Barnes & Stoner (1958) established the toxicity profile of dialkyltins, noting that toxicity generally peaks at ethyl/butyl chain lengths and decreases slightly with pentyl/hexyl chains due to lipophilicity changes.

  • Antitumor Potential: Organotin(IV) compounds are investigated as non-platinum antitumor agents. The mechanism typically involves binding to DNA phosphate backbones or amino acid residues in proteins. The pentyl chain offers a different steric and lipophilic profile compared to the standard butyl derivatives, potentially altering cellular uptake in cancer cell lines (e.g., MCF-7, HeLa).

Safety & Handling
  • Hazard Class: Acute Toxin (Oral/Dermal), Irritant.

  • Specific Hazards: Organotins can be absorbed through the skin. They are neurotoxic and immunotoxic.

  • Protocol:

    • Always handle in a fume hood.

    • Wear nitrile gloves (double gloving recommended) and eye protection.

    • Quench all tin residues with bleach or specific organotin waste streams; do not dispose of down the drain as they are highly toxic to aquatic life.

References

  • FDA Global Substance Registration System (GSRS) . Dipentyltin Dichloride Entry (UNII: 0Y7MZ4K0DR). CAS 1118-42-9.[2] [Link]

  • Barnes, J. M., & Stoner, H. B. (1958) .[3] The Toxicology of Tin Compounds. Pharmacological Reviews, 11(2), 211-231. (Foundational text on dialkyltin toxicity). [Link]

  • Thoonen, S. H. L., et al. (2004) . Synthesis of Organotin Compounds: The Kocheshkov Redistribution Reaction. Journal of Organometallic Chemistry. (General methodology for R2SnCl2 synthesis). [Link]

  • World Health Organization (WHO) . Environmental Health Criteria 15: Tin and Organotin Compounds. (Toxicity data for dipentyltin species). [Link]

Sources

Foundational

Dipentyltin dichloride CAS number and molecular weight

Physicochemical Profile, Synthesis Architectures, and Application Vectors Executive Summary Dipentyltin dichloride (CAS 1118-42-9), also known as dichlorodipentylstannane, represents a specialized class of dialkyltin com...

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthesis Architectures, and Application Vectors

Executive Summary

Dipentyltin dichloride (CAS 1118-42-9), also known as dichlorodipentylstannane, represents a specialized class of dialkyltin compounds utilized in catalysis and polymer stabilization.[1][2][3][4] While less ubiquitous than its butyl- and octyl- analogs, the pentyl variant offers distinct lipophilicity and reactivity profiles critical for specific organic synthesis and materials science applications. This technical guide provides a rigorous examination of its physicochemical identity, synthesis methodologies, catalytic mechanisms, and toxicological footprint, designed for researchers and drug development professionals requiring high-fidelity data.

Identity & Physicochemical Characterization

Dipentyltin dichloride is a dialkyltin(IV) species characterized by two pentyl chains and two chloride ligands coordinated to a central tin atom. Its reactivity is dominated by the Lewis acidity of the Sn(IV) center, which facilitates its role as a catalyst in urethane formation and esterification.

Table 1: Physicochemical Data Profile

PropertyValueNotes
Chemical Name Dipentyltin dichlorideIUPAC: Dichlorodipentylstannane
CAS Number 1118-42-9 Verified Registry Number
Molecular Formula C₁₀H₂₂Cl₂Sn
Molecular Weight 331.90 g/mol Calculated based on standard atomic weights
Boiling Point 163 °C@ 10 Torr (Vacuum distillation)
Physical State Low-melting solid / Viscous liquidDependent on purity and ambient temp (Homolog comparison)
Solubility Soluble in organic solventsSoluble in ether, benzene, alcohols; Hydrolyzes in hot water
Refractive Index ~1.49 - 1.51Estimated based on dialkyltin homologs
Tin Content ~35.7%Gravimetric analysis basis
Synthesis & Manufacturing Architectures

The synthesis of dipentyltin dichloride generally follows two primary industrial pathways: the Direct Synthesis (Rochow-Müller Analog) and the Kocheshkov Redistribution Reaction . The choice of method depends on the required purity and scale.

Method A: Direct Synthesis (Rochow-Müller Analog)

This method involves the direct reaction of metallic tin with pentyl chloride. It is atom-efficient but requires specific catalysts (amines or phosphonium salts) to favor the dialkyl species over mono- or tri-alkyl byproducts.

  • Reagents: Tin powder (Sn), 1-Chloropentane (C₅H₁₁Cl).

  • Catalyst: Tetrabutylammonium iodide or similar phase transfer catalyst.

  • Conditions: 140–180°C, inert atmosphere (N₂/Ar).

  • Yield: Typically favors R₂SnCl₂ but requires fractional distillation to remove RSnCl₃ and R₃SnCl.

Method B: Kocheshkov Redistribution

This is the preferred laboratory method for high-purity synthesis. It relies on the disproportionation between tetraalkyltin and tin(IV) chloride.

  • Step 1: Preparation of Tetrapentyltin (Sn(C₅H₁₁)₄) via Grignard reagent (Pentylmagnesium bromide + SnCl₄).

  • Step 2: Redistribution reaction with SnCl₄.

    • Stoichiometry: 1 eq. Sn(C₅H₁₁)₄ + 1 eq. SnCl₄ → 2 (C₅H₁₁)₂SnCl₂

  • Advantage: High specificity for the dichloride species under controlled stoichiometry.

Figure 1: Synthesis Pathways of Dipentyltin Dichloride

SynthesisPathways Sn Sn Metal DirectMix Direct Reaction (Cat: R4NI, 160°C) Sn->DirectMix RCl Pentyl Chloride (C5H11Cl) RCl->DirectMix SnCl4 Tin(IV) Chloride (SnCl4) Tetra Tetrapentyltin Sn(C5H11)4 SnCl4->Tetra + 4 R-MgBr Redist Kocheshkov Redistribution (200°C) SnCl4->Redist Grignard Pentyl-MgBr Grignard->Tetra Tetra->Redist + 1 eq SnCl4 Product Dipentyltin Dichloride (C5H11)2SnCl2 DirectMix->Product Distillation Redist->Product Quantitative

Caption: Comparison of Direct Synthesis (Rochow-Müller) and Kocheshkov Redistribution pathways for Dipentyltin Dichloride production.

Reactivity & Catalytic Applications

Dipentyltin dichloride functions primarily as a Lewis acid catalyst. Its utility parallels that of dibutyltin dichloride (DBTC) but with altered solubility and steric properties due to the longer pentyl chains.

Mechanism of Action: Lewis Acid Activation

In polyurethane synthesis and esterification, the tin atom coordinates with the oxygen of the isocyanate or carbonyl group, polarizing the bond and increasing susceptibility to nucleophilic attack by alcohols.

  • Coordination: The Sn center accepts electron density from the carbonyl oxygen (C=O).

  • Activation: This interaction increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: The alcohol (ROH) attacks the activated carbon.

  • Ligand Exchange: The tin alkoxide intermediate facilitates proton transfer, regenerating the catalyst.

PVC Stabilization

In polyvinyl chloride (PVC) processing, dipentyltin dichloride acts as a precursor to thioglycolate stabilizers. It scavenges labile chlorine atoms from the polymer backbone, preventing the "zipper" dehydrochlorination degradation mechanism.

Figure 2: Lewis Acid Catalytic Cycle (Urethane Formation)

CatalyticCycle Cat Dipentyltin Dichloride (Catalyst) Complex Sn-Isocyanate Complex Cat->Complex + R-N=C=O (Coordination) Transition Ternary Complex (Sn-NCO-ROH) Complex->Transition + R'-OH (Nucleophilic Attack) Transition->Cat Release Catalyst Product Polyurethane Linkage Transition->Product Product Formation

Caption: Lewis acid catalytic cycle showing the activation of isocyanate by Dipentyltin Dichloride in polyurethane synthesis.

Biological Interaction & Toxicology

For drug development professionals, understanding the toxicological profile of organotins is critical. Dipentyltin dichloride exhibits toxicity patterns characteristic of dialkyltins, primarily affecting the immune system and liver.

Immunotoxicity (Thymus Atrophy)

Dialkyltins, including the pentyl analog, are known to cause thymus atrophy. The mechanism involves the inhibition of thymocyte proliferation and the induction of apoptosis in immature T-cells. This effect is dose-dependent and reversible upon cessation of exposure.

Neurotoxicity & Cytotoxicity

While trialkyltins (e.g., tributyltin) are potent neurotoxins, dialkyltins like dipentyltin dichloride are generally less neurotoxic but exhibit significant cytotoxicity. This property has been explored in oncology, where organotin(IV) complexes are investigated as non-platinum antitumor agents, though their therapeutic window is narrow.

Safety & Handling Protocols
  • Exposure Limits: OSHA PEL (TWA) 0.1 mg(Sn)/m³ (Skin).[1]

  • PPE: Neoprene or nitrile gloves, safety goggles, and respiratory protection (P100) are mandatory.

  • Storage: Moisture sensitive. Store under inert gas (Nitrogen/Argon) to prevent hydrolysis to oxides.

References
  • CAS Common Chemistry. Dichlorodipentylstannane (CAS 1118-42-9).[1][2][5] American Chemical Society.[5] [Link][1][5]

  • Lewis, R. J.Hazardous Chemicals Desk Reference. Van Nostrand Reinhold, New York.
  • World Health Organization (WHO). Dialkyltins in Drinking-water: Background document for development of WHO Guidelines for Drinking-water Quality. (Comparative toxicity of dialkyltins). [Link]

  • National Institute of Public Health and the Environment (RIVM). Exploratory Report: Organotin Compounds. (Data on Dipentyltin dichloride environmental fate). [Link]

  • PubChem. Organotin Compounds - General Chemistry & Synthesis. National Library of Medicine. [Link]

Sources

Exploratory

Solubility of Dipentyltin Dichloride in Organic Solvents: A Technical Guide

Executive Summary Dipentyltin dichloride (CAS 1118-42-9 ), also known as dichlorodipentylstannane, is a dialkyltin compound primarily utilized in organometallic synthesis and toxicological research.[1][2][3] Unlike its w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dipentyltin dichloride (CAS 1118-42-9 ), also known as dichlorodipentylstannane, is a dialkyltin compound primarily utilized in organometallic synthesis and toxicological research.[1][2][3] Unlike its widely used analogue dibutyltin dichloride, dipentyltin dichloride presents unique solubility challenges due to the increased lipophilicity of the pentyl chains. This guide provides a rigorous technical analysis of its solubility profile, experimental determination protocols, and critical safety considerations for handling this hazardous organotin.

Chemical Profile & Physicochemical Properties[4][5][6][7][8][9]

Understanding the solubility of dipentyltin dichloride requires a foundational grasp of its molecular structure. The central tin atom is coordinated to two electronegative chlorine atoms and two lipophilic pentyl chains, creating a molecule with distinct amphiphilic character—though heavily skewed towards lipophilicity.

PropertyDataSource
IUPAC Name Dichlorodipentylstannane
CAS Number 1118-42-9
Molecular Formula C₁₀H₂₂Cl₂Sn
Molecular Weight 331.90 g/mol
Boiling Point 163 °C @ 10 Torr
Physical State Low-melting solid or viscous liquidInferred from homologous series
Hydrolytic Stability Unstable; hydrolyzes to oxide/hydroxideGeneral Organotin Chemistry

Solubility Profile

The solubility of dialkyltin dichlorides follows a predictable homologous trend. As the alkyl chain length increases from methyl (C1) to pentyl (C5), the molecule's interaction with water decreases while its affinity for non-polar organic solvents increases.

Organic Solvents

Dipentyltin dichloride exhibits high solubility in a wide range of organic solvents. The pentyl chains provide significant van der Waals interactions, facilitating dissolution in hydrocarbons and chlorinated solvents.

  • Chlorinated Solvents (Excellent): Dichloromethane (DCM), Chloroform, Carbon Tetrachloride.

    • Mechanism:[2] Dipole-dipole interactions between the Sn-Cl bonds and the solvent, reinforced by the lipophilic pentyl groups.

  • Aromatic Hydrocarbons (Good to Excellent): Toluene, Benzene, Xylene.

    • Mechanism:[2] Pi-interaction with the tin center and London dispersion forces with the pentyl chains.

  • Ethers (Good): Diethyl ether, Tetrahydrofuran (THF).

    • Mechanism:[2] The oxygen atom in ethers can coordinate to the Lewis-acidic tin center, enhancing solubility through complexation.

  • Alcohols (Moderate): Methanol, Ethanol.[4]

    • Note: While soluble, alcohols can participate in solvolysis reactions, slowly exchanging chloride ligands for alkoxides.

Aqueous Solubility & Hydrolysis

Dipentyltin dichloride is practically insoluble in water .

  • Hydrolysis Risk: Upon contact with water, the Sn-Cl bonds undergo hydrolysis, releasing hydrochloric acid (HCl) and forming dipentyltin oxide or dihydroxide species.

  • Biological Media: For biological assays (e.g., toxicity studies), the compound must be dissolved in a carrier solvent (DMSO, Ethanol) or emulsified (e.g., Tween 80) before introduction to aqueous media.

Solvation Mechanism Diagram

The following diagram illustrates the competing interactions governing the solubility and stability of dipentyltin dichloride.

G Compound Dipentyltin Dichloride (Lipophilic & Lewis Acidic) NonPolar Non-Polar Solvents (Hexane, Toluene) Compound->NonPolar Van der Waals Dispersion Forces PolarAprotic Coordinating Solvents (THF, Ether) Compound->PolarAprotic Lewis Acid-Base Coordination Water Water (Hydrolysis Agent) Compound->Water Sn-Cl Bond Cleavage Solution Stable Solution NonPolar->Solution PolarAprotic->Solution Decomp Decomposition (Sn-OH species + HCl) Water->Decomp

Figure 1: Solvation vs. Hydrolysis pathways for Dipentyltin dichloride.

Experimental Protocol: Determination of Saturation Solubility

For researchers requiring precise solubility data (e.g., for recrystallization or dosing), the following gravimetric protocol is the gold standard. Note: Due to the toxicity of organotins, all steps must be performed in a fume hood.

Materials
  • Analyte: Dipentyltin dichloride (>95% purity).

  • Solvents: Anhydrous Toluene, Hexane, or DCM.

  • Equipment: Temperature-controlled shaker, 0.22 µm PTFE syringe filters, tared borosilicate vials, analytical balance (0.01 mg precision).

Workflow
  • Saturation: Add excess dipentyltin dichloride to 5 mL of the target solvent in a sealed vial.

  • Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours to ensure equilibrium.

  • Filtration: Quickly filter the supernatant through a 0.22 µm PTFE filter into a pre-weighed vial to remove undissolved solids.

  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until constant weight is achieved.

  • Calculation:

    
    
    Where 
    
    
    
    is solubility (g/mL),
    
    
    is mass, and
    
    
    is the volume of filtrate.
Workflow Diagram

SolubilityWorkflow Start Start: Excess Compound + Solvent Equilibrate Equilibrate: 24h @ 25°C (Constant Agitation) Start->Equilibrate Filter Filter Supernatant (0.22 µm PTFE) Equilibrate->Filter Evaporate Evaporate Solvent (N2 Stream / Vacuum) Filter->Evaporate Weigh Gravimetric Analysis (Mass of Residue) Evaporate->Weigh

Figure 2: Gravimetric determination of organotin solubility.

Safety & Handling (Critical)

Organotin compounds, particularly dialkyltins, are potent immunotoxins and skin irritants. Dipentyltin dichloride has been specifically implicated in pulmonary edema in rodent models.

  • PPE: Nitrile gloves are often insufficient for prolonged contact with organotins in organic solvents. Silver Shield/4H laminate gloves are recommended for spill cleanup.

  • Inhalation: Strictly handle in a certified chemical fume hood. The vapor pressure is low, but aerosols are highly toxic.

  • Deactivation: Spills should be treated with a solution of 5% potassium permanganate or bleach to oxidize the organic ligands, followed by absorption with vermiculite.

References

  • CAS Common Chemistry. (n.d.).[5] Dichlorodipentylstannane (CAS 1118-42-9).[1][5] American Chemical Society.[6][5] Retrieved from [Link][5]

  • PubChem. (n.d.). Dipentyltin dichloride (CID 101979).[1] National Center for Biotechnology Information. Retrieved from [Link]

  • Barnes, J. M., & Stoner, H. B. (1958).[7] Toxic properties of some dialkyl and trialkyl tin salts.[7][8] British Journal of Industrial Medicine, 15(1), 15–22. (Seminal work identifying pulmonary toxicity of dipentyltin compounds).[7]

  • World Health Organization (WHO). (1980). Tin and Organotin Compounds: A Preliminary Review (Environmental Health Criteria 15). International Programme on Chemical Safety. Retrieved from [Link]

Sources

Foundational

The Silent Saboteur: An In-depth Technical Guide to the Biological Mechanism of Action of Dipentyltin Dichloride

For distribution to: Researchers, scientists, and drug development professionals Preamble: A Note on Scientific Integrity and Extrapolation The study of organotin compounds presents a complex toxicological landscape. Whi...

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals

Preamble: A Note on Scientific Integrity and Extrapolation

The study of organotin compounds presents a complex toxicological landscape. While the biological effects of many of these molecules have been extensively characterized, specific data for dipentyltin dichloride remains notably scarce in the available scientific literature. This guide, therefore, adopts a scientifically grounded approach of extrapolation. The mechanistic insights presented herein are primarily based on robust data from a closely related and well-studied analogue: dibutyltin dichloride . Given the structural and chemical similarities between these dialkyltin dichlorides, the biological activities of dibutyltin dichloride are considered a strong predictive model for the likely mechanisms of dipentyltin dichloride. This assumption will be clearly indicated throughout the text.

Introduction: The Enigmatic Toxicity of Dialkyltin Compounds

Organotin compounds, a class of organometallic chemicals, have found wide application as stabilizers in plastics, as biocides, and in various industrial processes.[1] However, their utility is shadowed by their significant toxicity.[2][3] Dipentyltin dichloride, a member of the dialkyltin sub-family, is a compound of interest due to its potential for environmental and occupational exposure. Understanding its mechanism of action is crucial for risk assessment and the development of potential therapeutic interventions in cases of exposure.

This guide will provide a comprehensive overview of the presumed biological mechanisms of dipentyltin dichloride, drawing from established research on analogous compounds. We will delve into its effects at the cellular and molecular levels, focusing on key toxicological pathways.

Core Toxicological Mechanisms: A Multi-pronged Assault on Cellular Homeostasis

The toxicity of dialkyltin compounds like dipentyltin dichloride is not mediated by a single, isolated event but rather by a cascade of interconnected cellular insults. The primary targets appear to be the immune system, the central nervous system, and fundamental cellular processes such as mitochondrial respiration.

Immunotoxicity: A Targeted Attack on the Thymus and Lymphocytes

One of the most well-documented effects of dialkyltin compounds is their profound immunotoxicity.[1][2] This is characterized by atrophy of the thymus, a primary lymphoid organ responsible for the maturation of T-lymphocytes.[3]

  • Mechanism of Thymic Atrophy: Studies on dibutyltin dichloride have shown that it selectively targets developing T-cells (thymocytes), inducing apoptosis (programmed cell death).[4] This leads to a depletion of lymphocytes, compromising the adaptive immune response. The immunosuppressive effects are dose- and time-dependent.[2]

  • Effects on Lymphocyte Function: Beyond inducing apoptosis, dialkyltins can impair the function of surviving lymphocytes. In vitro studies have demonstrated that non-cytotoxic doses of dibutyltin dichloride can decrease antibody production by lymphocytes.[2]

Mitochondrial Sabotage: The Energy Crisis

Mitochondria, the powerhouses of the cell, are a prime target for dialkyltin compounds. Disruption of mitochondrial function is a key event in the cascade leading to cellular demise.

  • Inhibition of Oxidative Phosphorylation: Dibutyltin dichloride has been shown to inhibit ADP-stimulated respiration in mitochondria.[3] It appears to act as a classical inhibitor of oxidative phosphorylation, disrupting the electron transport chain and, consequently, ATP synthesis.[3] This inhibition has been observed with substrates like pyruvate and malate.[3]

  • Direct Action on ATP Synthase: Evidence suggests a direct inhibitory effect of dibutyltin dichloride on the ATP synthase complex, the enzyme responsible for the final step of ATP production.[3]

The disruption of mitochondrial energy production has far-reaching consequences for cellular function, ultimately contributing to the observed toxicity in various organ systems.

Induction of Apoptosis: The Orchestrated Cellular Demise

Apoptosis is a critical mechanism through which dialkyltin compounds exert their cytotoxic effects. This programmed cell death can be initiated through both intrinsic (mitochondrial) and extrinsic pathways.

  • The Intrinsic Pathway: As discussed, the disruption of mitochondrial function by compounds like dipentyltin dichloride is a potent trigger for the intrinsic apoptotic pathway. The release of pro-apoptotic factors from the compromised mitochondria activates a cascade of enzymes known as caspases.

  • Caspase Activation: The activation of initiator caspases, such as caspase-9, leads to the subsequent activation of executioner caspases, like caspase-3.[5] Activated caspase-3 is a key player in the dismantling of the cell during apoptosis.[5] Studies on other organotins have demonstrated a rapid increase in caspase activity following exposure.[6]

The following diagram illustrates the proposed intrinsic apoptotic pathway initiated by dialkyltin compounds.

G cluster_Mitochondrion Mitochondrion Mito Mitochondrial Perturbation CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 DPTDC Dipentyltin Dichloride (via Dibutyltin Dichloride model) DPTDC->Mito Inhibition of Oxidative Phosphorylation Casp9 Pro-caspase-9 Apaf1->Casp9 recruits Active_Casp9 Active Caspase-9 Casp9->Active_Casp9 activation Casp3 Pro-caspase-3 Active_Casp9->Casp3 cleaves and activates Active_Casp3 Active Caspase-3 Casp3->Active_Casp3 Apoptosis Apoptosis Active_Casp3->Apoptosis executes

Caption: Proposed intrinsic apoptosis pathway induced by dialkyltins.

Neurotoxicity: An Emerging Concern

While immunotoxicity is a hallmark of dialkyltin compounds, evidence also points towards their neurotoxic potential. Occupational exposure to other organotins, such as dimethyltin dichloride, has been associated with central nervous system symptoms.[7] The precise mechanisms of dipentyltin dichloride-induced neurotoxicity are not well-defined, but are likely to involve the disruption of neuronal energy metabolism and the induction of apoptosis in neuronal cells, similar to the effects observed in other cell types.

Quantitative Toxicological Data (Based on Dibutyltin Dichloride)

CompoundCell TypeAssayIC50 (approx.)Reference
Dibutyltin DichlorideLymphocytesNot Specified~1000-fold more cytotoxic than Dibutylgermanium Dichloride[2]
Dibutyltin DichlorideVariousNot SpecifiedImmunosuppressive at non-cytotoxic doses[2]

Experimental Protocols for Assessing Dialkyltin-Induced Toxicity

To facilitate further research into the mechanisms of dipentyltin dichloride, this section outlines established protocols for assessing key toxicological endpoints, based on methodologies used for other organotin compounds.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., a relevant immune or neuronal cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of dipentyltin dichloride in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

The following diagram illustrates the workflow for an MTT assay.

G A 1. Plate Cells B 2. Treat with Dipentyltin Dichloride A->B C 3. Incubate B->C D 4. Add MTT Reagent C->D E 5. Solubilize Formazan D->E F 6. Measure Absorbance E->F G 7. Calculate IC50 F->G

Caption: Workflow for an in vitro cytotoxicity (MTT) assay.

Assessment of Mitochondrial Membrane Potential

Changes in mitochondrial membrane potential (ΔΨm) are an early indicator of mitochondrial dysfunction and apoptosis. Fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner are commonly used for this assessment.

Principle: Dyes such as JC-1 exist as monomers (green fluorescence) in the cytoplasm and form aggregates (red fluorescence) in healthy mitochondria with a high ΔΨm. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture and treat cells with dipentyltin dichloride as described for the MTT assay.

  • Staining: After treatment, incubate the cells with the fluorescent dye (e.g., JC-1) according to the manufacturer's instructions.

  • Analysis: Analyze the cells using a fluorescence microscope, flow cytometer, or a fluorescence plate reader to quantify the changes in red and green fluorescence.

  • Data Interpretation: A decrease in the red/green fluorescence ratio in treated cells compared to control cells indicates a loss of mitochondrial membrane potential.

Caspase Activity Assay

Caspase activity can be measured using fluorogenic or colorimetric substrates.

Principle: A specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3) is linked to a fluorophore or a chromophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can then be quantified.

Step-by-Step Methodology:

  • Cell Lysis: After treatment with dipentyltin dichloride, lyse the cells to release their contents.

  • Assay Reaction: Add the cell lysate to a reaction buffer containing the specific caspase substrate.

  • Incubation: Incubate the reaction at 37°C to allow for enzymatic cleavage of the substrate.

  • Detection: Measure the fluorescence or absorbance of the released reporter molecule using a fluorometer or spectrophotometer.

  • Data Analysis: Quantify the caspase activity relative to a standard curve and compare the activity in treated versus control cells.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of dipentyltin dichloride is limited, the extensive data available for its close analogue, dibutyltin dichloride, provides a strong foundation for understanding its likely biological effects. The primary mechanisms of toxicity are centered on immunotoxicity, mitochondrial dysfunction, and the induction of apoptosis.

Future research should focus on validating these extrapolated mechanisms specifically for dipentyltin dichloride. Key areas of investigation should include:

  • Determination of IC50 values in a range of relevant cell lines (immune, neuronal, hepatic, etc.).

  • Detailed characterization of the apoptotic pathways initiated by dipentyltin dichloride, including the roles of specific caspases and Bcl-2 family proteins.

  • In-depth studies on its neurotoxic effects , including its impact on neurotransmitter systems and neuronal cell signaling.

  • Investigation of its potential endocrine-disrupting properties , an area of concern for many organotin compounds.

  • Genotoxicity studies to assess its potential to cause DNA damage.[2]

By filling these knowledge gaps, the scientific community can develop a more complete and accurate toxicological profile of dipentyltin dichloride, leading to better-informed risk assessments and the development of strategies to mitigate its potential harm to human health and the environment.

References

  • In vitro cytotoxicity and genotoxicity of dibutyltin dichloride and dibutylgermanium dichloride. (1981). OSTI.GOV. [Link]

  • Dichlorodiphenyltrichloroethane and the Adrenal Gland: From Toxicity to Endocrine Disruption. (2021). MDPI. [Link]

  • Dibutyltin dichloride | C8H18Cl2Sn | CID 12688. PubChem. [Link]

  • Dipentyltin dichloride (C10H22Cl2Sn). PubChem. [Link]

  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. (2015). PubMed Central. [Link]

  • Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling. (2019). PubMed Central. [Link]

  • US3519665A - Direct synthesis of dialkyltin dichloride.
  • 1,2-Dichloroethane. Wikipedia. [Link]

  • Neurotoxic effects of occupational exposure to organotins. (1980). PubMed. [Link]

  • Dichlorodiphenyltrichloroethane and the Adrenal Gland: From Toxicity to Endocrine Disruption. (2021). PubMed. [Link]

  • Diphenyltin Dichloride solution. CRM LABSTANDARD. [Link]

  • Effects of the Endocrine-Disrupting Chemical DDT on Self-Renewal and Differentiation of Human Mesenchymal Stem Cells. (2016). National Institutes of Health. [Link]

  • Effects of Endocrine Disruptors o, p'-Dichlorodiphenyltrichloroethane, p, p'-Dichlorodiphenyltrichloroethane, and Endosulfan on the Expression of Estradiol-, Progesterone-, and Testosterone-Responsive MicroRNAs and Their Target Genes in MCF-7 Cells. (2022). PubMed. [Link]

  • Dibutyltin Dichloride. CRM LABSTANDARD. [Link]

  • Diphenyltin Dichloride. CRM LABSTANDARD. [Link]

  • Dibutyltindichloride (PIM 586). (1995). Inchem.org. [Link]

  • Dibutyltin dichloride | C8H18Cl2Sn | CID 12688. PubChem. [Link]

  • Caspase involvement in the induction of apoptosis by the environmental toxicants tributyltin and triphenyltin. (1999). PubMed. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Toxicological Profile of Dipentyltin Dichloride

Disclaimer: This technical guide provides a comprehensive overview of the toxicological profile of dipentyltin dichloride. Due to the limited availability of specific data for dipentyltin dichloride, this guide extensive...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This technical guide provides a comprehensive overview of the toxicological profile of dipentyltin dichloride. Due to the limited availability of specific data for dipentyltin dichloride, this guide extensively utilizes data from its close structural analog, dibutyltin dichloride (DBTC), as a surrogate. This approach is scientifically justified by the read-across methodology commonly used in toxicological assessments of related chemical compounds.[1] All information presented should be handled with the appropriate safety precautions by qualified professionals.

Introduction

Organotin compounds, a class of organometallic chemicals characterized by at least one tin-carbon bond, are utilized in a wide range of industrial applications, including as heat stabilizers for polyvinyl chloride (PVC), catalysts in chemical reactions, and as biocides.[2] Dipentyltin dichloride belongs to the dialkyltin subcategory, which is generally less toxic than trialkyltin compounds but still poses significant health risks.[3] The toxicity of organotin compounds is largely determined by the nature and number of organic groups attached to the tin atom.[2][3] This guide offers a detailed examination of the toxicological properties of dipentyltin dichloride, with a focus on providing researchers, scientists, and drug development professionals with the necessary information for safe handling and informed risk assessment.

Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of a compound is fundamental to assessing its toxicological risk and ensuring safe handling.

PropertyValue (for Dibutyltin Dichloride)Reference
Chemical Formula C8H18Cl2Sn[4]
Molecular Weight 303.84 g/mol [4]
CAS Number 683-18-1[4]
Appearance White to beige crystalline solid[4]
Melting Point 39 °C[4]
Boiling Point 135 °C at 10 mm Hg[4]
Solubility Soluble in organic solvents (benzene, toluene, ether, alcohols); sparingly soluble in water (0.32 g/L at 20°C), hydrolyzes in hot water.[4]
Vapor Pressure 0.0016 hPa at 25 °C[4]
Stability Moisture-sensitive; decomposes in hot water.[4]

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of a substance describe its journey through the body and are crucial for understanding its potential to cause harm.

  • Absorption: Organotin compounds can be absorbed through the gastrointestinal tract, skin, and respiratory system.[2] The extent of absorption varies depending on the specific compound and the route of exposure.

  • Distribution: Following absorption, dialkyltin compounds are distributed throughout the body. Intravenous administration of dibutyltin dichloride in rats showed the highest concentrations in the liver, with smaller amounts in the kidneys.[5]

  • Metabolism: Absorbed organotin compounds can undergo dealkylation in the liver, a process mediated by the cytochrome P-450 monooxygenase system.[3][6]

  • Excretion: Organotins and their metabolites are primarily excreted in the bile and feces, with a smaller fraction eliminated in the urine.[3][6] Studies have shown active transport of dibutyltin chloride from the liver to the bile in rats.[7]

Acute Toxicity

Acute toxicity studies are essential for determining the immediate health effects of a single or short-term exposure to a substance. Dibutyltin dichloride is classified as toxic if swallowed and harmful in contact with skin.

RouteSpeciesLD50/LC50Reference
Oral Rat58 mg/kg[1]
Dermal Rat>2000 mg/kg[1]
Inhalation Rat59 mg/m³[1]
Experimental Protocol: Acute Oral Toxicity (OECD Guideline 423)

This protocol outlines the acute toxic class method for determining the oral toxicity of a substance.[5][6][8]

Objective: To determine the acute oral toxicity of dipentyltin dichloride.

Materials:

  • Wistar rats (young adult females)

  • Dipentyltin dichloride

  • Vehicle (e.g., corn oil)

  • Oral gavage needles

  • Standard laboratory animal housing and care facilities

Methodology:

  • Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.

  • Dosing: Administer the test substance orally by gavage to a group of 3 female rats at a starting dose selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[9]

  • Observation: Observe animals for mortality, clinical signs of toxicity (changes in skin, fur, eyes, behavior), and body weight changes for at least 14 days.[9]

  • Stepwise Procedure: The outcome of the first step determines the next step. If mortality is observed, the dose for the next step is lowered. If no mortality is observed, the dose is increased.[8]

  • Endpoint: The test is concluded when a dose that causes mortality or evident toxicity is identified, or when no effects are seen at the highest dose level. The substance is then classified according to the Globally Harmonised System (GHS).[5]

Diagram: Acute Oral Toxicity Testing Workflow (OECD 423)

Acute_Oral_Toxicity_Workflow start Start: Select Starting Dose (e.g., 300 mg/kg) dose1 Dose 3 Animals start->dose1 observe1 Observe for 14 Days (Mortality & Clinical Signs) dose1->observe1 decision1 Outcome? observe1->decision1 mortality Mortality Observed decision1->mortality Yes no_mortality No Mortality decision1->no_mortality No dose_lower Dose 3 Animals at Lower Dose mortality->dose_lower dose_higher Dose 3 Animals at Higher Dose no_mortality->dose_higher observe2 Observe for 14 Days dose_lower->observe2 observe3 Observe for 14 Days dose_higher->observe3 end Endpoint: Classify Substance according to GHS observe2->end observe3->end Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure prep_substance Prepare Test Substance Concentrations mix_no_s9 Mix: Substance + Bacteria (-S9) prep_substance->mix_no_s9 mix_s9 Mix: Substance + Bacteria (+S9) prep_substance->mix_s9 prep_bacteria Prepare Bacterial Tester Strains prep_bacteria->mix_no_s9 prep_bacteria->mix_s9 prep_s9 Prepare S9 Mix (Metabolic Activation) prep_s9->mix_s9 plate_no_s9 Plate on Minimal Agar mix_no_s9->plate_no_s9 plate_s9 Plate on Minimal Agar mix_s9->plate_s9 incubation Incubate at 37°C (48-72 hours) plate_no_s9->incubation plate_s9->incubation scoring Count Revertant Colonies incubation->scoring analysis Analyze Data: Compare to Controls scoring->analysis result Conclusion: Mutagenic or Non-mutagenic analysis->result

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Immunotoxicity

A significant toxicological concern with dialkyltin compounds is their potent immunotoxicity, specifically targeting the thymus gland. [10] Mechanism of Thymic Atrophy:

Dibutyltin dichloride induces thymus atrophy primarily by causing a depletion of lymphocytes in the thymic cortex. [7][11]This is thought to occur through an antiproliferative effect on thymocytes, as evidenced by the inhibition of thymidine incorporation. [11]Studies with the related compound tributyltin suggest that apoptosis (programmed cell death) is a key mechanism of thymocyte depletion. [12][13][14]Other research on dibutyltin dilaurate indicates a disruption of the phosphoinositide signaling pathway and an increase in intracellular calcium, which may contribute to the observed thymic atrophy. [15] Diagram: Proposed Mechanism of Dialkyltin-Induced Thymic Atrophy

Thymic_Atrophy_Mechanism cluster_cell Thymocyte dialkyltin Dialkyltin Dichloride inhibition Inhibition of Proliferation (Reduced Thymidine Incorporation) dialkyltin->inhibition pi_pathway Disruption of Phosphoinositide Signaling Pathway dialkyltin->pi_pathway ca_increase Increased Intracellular Calcium [Ca2+]i dialkyltin->ca_increase apoptosis Induction of Apoptosis (Programmed Cell Death) dialkyltin->apoptosis depletion Lymphocyte Depletion in Thymic Cortex inhibition->depletion pi_pathway->depletion ca_increase->depletion apoptosis->depletion atrophy Thymic Atrophy depletion->atrophy

Sources

Foundational

Dipentyltin Dichloride (DPnT): Degradation Kinetics, Metabolic Pathways, and Analytical Speciation

Executive Summary Dipentyltin dichloride (DPnT; CAS 1118-46-3) represents a specific class of dialkyltin compounds often utilized as intermediates in organic synthesis and as stabilizers in polymer manufacturing. While l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dipentyltin dichloride (DPnT; CAS 1118-46-3) represents a specific class of dialkyltin compounds often utilized as intermediates in organic synthesis and as stabilizers in polymer manufacturing. While less ubiquitous than its butyl (DBT) and octyl (DOT) homologs, DPnT poses unique pharmacotoxicological challenges due to its lipophilicity and specific chain-length interactions with biological membranes.

This guide delineates the degradation pathways of DPnT, distinguishing between abiotic environmental weathering and enzymatic biotransformation. It provides a validated analytical framework for speciation, essential for researchers tracking the transition from parent toxicant to inorganic tin metabolites.

Chemical Architecture & Physicochemical Stability

DPnT is characterized by two pentyl chains and two chloride ligands coordinated to a central tin (IV) atom. Its degradation behavior is governed by the lability of the Sn-C bond and the hydrolysis of the Sn-Cl bond.

Hydrolytic Behavior

In aqueous environments, the chloride ligands are rapidly displaced by water or hydroxyl groups, depending on pH. This is not "degradation" in the sense of molecular destruction, but "speciation change" which alters bioavailability.

  • Acidic pH (< 4): Exists primarily as the cation

    
    .
    
  • Neutral/Alkaline pH (> 6): Forms insoluble oxides and hydroxides, specifically dipentyltin oxide (DPTO), which precipitates and partitions into sediment or lipid bilayers.

Implication: Efficacy and toxicity studies must account for the fact that "Dipentyltin dichloride" dissolved in physiological buffer exists almost exclusively as a hydrated cation or hydroxide complex, not the dichloride species.

Degradation Pathways (The Core)

The degradation of organotins is defined by the sequential cleavage of the Tin-Carbon (Sn-C) bond, a process termed dealkylation . For DPnT, this pathway proceeds from the di-substituted species to the mono-substituted species, and finally to inorganic tin.

Abiotic Pathways: Photolysis

Direct photolysis by UV radiation (


 nm) is a slow process for dialkyltins in pure water due to low molar absorptivity. However, in the presence of photosensitizers (e.g., humic acids, acetone), the rate increases significantly via radical intermediates.
  • Mechanism: Homolytic cleavage of the Sn-C bond.

  • Kinetics: First-order decay; half-lives range from days to weeks depending on solar flux.

Biotic Pathways: P450-Mediated Metabolism

The most critical degradation pathway in mammalian systems and competent microorganisms is enzymatic hydroxylation mediated by the Cytochrome P450 (CYP) monooxygenase system.

The Hydroxylation-Cleavage Mechanism: Unlike simple hydrolysis, the Sn-C bond is chemically robust. Biological systems destabilize this bond by hydroxylating the pentyl chain.

  • Hydroxylation: CYP enzymes introduce a hydroxyl group (-OH) onto the pentyl chain. The

    
    -carbon and 
    
    
    
    -carbon are the most kinetically favorable sites for hydroxylation.
  • Destabilization: The presence of the hydroxyl group creates electronic instability.

  • 
    -Elimination:  If hydroxylation occurs at the 
    
    
    
    -position, the molecule undergoes rapid thermal cleavage, releasing 1-pentene and leaving a tin radical or unstable intermediate that oxidizes to Monopentyltin (MPT).

Pathway Visualization: The following diagram illustrates the sequential dealkylation of DPnT.

DPnT_Degradation cluster_env Environmental / Biological Matrix DPnT Dipentyltin Dichloride (Parent) Hydroxylated Hydroxylated Intermediate (Unstable) DPnT->Hydroxylated CYP450 / Monooxygenase (Hydroxylation at u03b2-carbon) MPT Monopentyltin (MPT) (Metabolite 1) Hydroxylated->MPT u03b2-Elimination Cleavage Pentene 1-Pentene (Byproduct) Hydroxylated->Pentene Inorganic Inorganic Tin (SnIV) (Final Product) MPT->Inorganic Secondary Dealkylation (Slower Kinetics)

Figure 1: Sequential dealkylation pathway of Dipentyltin dichloride mediated by oxidative enzymatic cleavage.

Analytical Methodologies for Speciation

To validate degradation studies, one cannot simply measure "total tin." You must distinguish between DPnT (parent), MPT (intermediate), and Inorganic Tin. Because organotins are polar and non-volatile, they require derivatization before Gas Chromatography (GC) analysis.

Protocol: Ethyl Derivatization with NaBEt4

This protocol is the industry gold standard for organotin speciation, offering superior stability over Grignard reagents.

Reagents:

  • Derivatizing Agent: 1% Sodium tetraethylborate (

    
    ) in THF.
    
  • Extraction Solvent: Hexane or Isooctane.

  • Buffer: Sodium Acetate/Acetic Acid (pH 4-5).

  • Internal Standard: Tripropyltin chloride (TPT).

Step-by-Step Workflow:

  • Sample Preparation: Aliquot 10 mL of aqueous sample (or digested tissue homogenate) into a glass centrifuge tube.

  • pH Adjustment: Adjust pH to 4.5 using acetate buffer. Critical:

    
     is most efficient at this pH; high pH causes rapid hydrolysis of the reagent.
    
  • Spike Internal Standard: Add 50 µL of Tripropyltin (10 ng/µL).

  • Derivatization: Add 100 µL of 1%

    
     solution.
    
  • Extraction: Immediately add 2 mL Hexane and shake vigorously for 15 minutes.

    • Mechanism:[1][2] The ethyl groups replace the chlorides/hydroxides on the tin, converting polar

      
       species into volatile tetra-alkyltins (e.g., Dipentyl-diethyl-tin).
      
  • Phase Separation: Centrifuge at 2000 rpm for 5 minutes. Recover the organic (upper) layer.

  • Clean-up (Optional): Pass through a Florisil column if the matrix is lipid-rich.

  • Instrumental Analysis: Inject 1 µL into GC-MS or GC-FPD (Flame Photometric Detector with 610 nm filter).

Analytical Visualization:

Analytical_Workflow Sample Aqueous/Bio Sample (DPnT + Metabolites) Reaction In-situ Derivatization (NaBEt4) Sample->Reaction Buffer Buffer pH 4.5 + Internal Std Buffer->Reaction Extraction L-L Extraction (Hexane) Reaction->Extraction Alkylation GCMS GC-MS Analysis (Quantification) Extraction->GCMS Volatile Species

Figure 2: Derivatization workflow converting non-volatile ionic organotins into volatile species for GC analysis.

Toxicological Implications of Degradation

The degradation of DPnT is a detoxification process.

SpeciesLipophilicity (Log Kow)Toxicity (Mammalian)Mechanism of Action
Dipentyltin (DPnT) HighModerate/HighImmunotoxicity (Thymus atrophy), Bile duct necrosis.
Monopentyltin (MPT) LowLowWeak interaction with membranes; rapidly excreted.
Inorganic Tin N/ANegligiblePoorly absorbed; biologically inert in this context.

Key Insight: The toxicity of dialkyltins typically peaks at chain lengths of C4 (Butyl) and C5 (Pentyl). As the molecule degrades to MPT, the loss of one pentyl chain drastically reduces its ability to penetrate lipid bilayers and inhibit mitochondrial oxidative phosphorylation. Therefore, accelerating the DPnT


 MPT conversion is a primary goal in remediation and metabolic clearance.

References

  • World Health Organization (WHO). (1980). Tin and Organotin Compounds: A Preliminary Review (Environmental Health Criteria 15). International Programme on Chemical Safety. Link

  • Centers for Disease Control and Prevention (CDC). (1976). Occupational Exposure to Organotin Compounds.[3][4] NIOSH Criteria Documents. Link

  • Appel, K. E., et al. (2003). Dealkylation of organotin compounds by biological dithiols.[5][6] Journal of the American Chemical Society.[5] (Contextualizing thiol-mediated dealkylation mechanisms). Link

  • Ohhira, S., & Matsui, H. (1993). Metabolism of alkyltin compounds in mammals.
  • European Chemicals Agency (ECHA). Registration Dossier: Organotin Compounds. (Data on physicochemical stability and hydrolysis). Link

Sources

Exploratory

Historical research on Dipentyltin dichloride

An In-Depth Technical Guide to Dipentyltin Dichloride: Synthesis, Properties, and Toxicological Profile Executive Summary Dipentyltin dichloride (C₁₀H₂₂Cl₂Sn) is an organotin compound belonging to the dialkyltin dihalide...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dipentyltin Dichloride: Synthesis, Properties, and Toxicological Profile

Executive Summary

Dipentyltin dichloride (C₁₀H₂₂Cl₂Sn) is an organotin compound belonging to the dialkyltin dihalide family. While less ubiquitous in historical and commercial applications than its shorter-chain homologue, dibutyltin dichloride, its chemistry provides a valuable case study in the synthesis, application, and toxicology of organometallic compounds. This guide offers a comprehensive overview tailored for researchers and drug development professionals, grounded in the established principles of organotin chemistry. We will explore the primary synthesis routes, detail its physicochemical properties, discuss its potential applications by analogy to related compounds, and provide a critical analysis of its toxicological profile and the associated safety protocols. Due to the relative scarcity of dedicated literature for dipentyltin dichloride, this guide synthesizes direct data where available with established principles from closely related, well-documented organotin compounds to provide a robust and scientifically-grounded resource.

Introduction to Organotin Chemistry

Organotin compounds, characterized by the presence of at least one tin-carbon bond, have a rich history of industrial application owing to their diverse properties.[1][2] Their utility spans from PVC stabilization and catalysis to biocidal agents.[3][4] The biological and chemical activity of organotins is largely dictated by the number and nature of the organic substituents attached to the tin atom, generally categorized as mono-, di-, tri-, and tetraorganotins.

Triorganotins (R₃SnX) are recognized as the most toxic class, historically used as potent biocides in applications like anti-fouling paints for ships. Tetraorganotins (R₄Sn), while relatively stable and less toxic, can metabolize into the more toxic triorganotin variants.[1] Diorganotins (R₂SnX₂), the class to which dipentyltin dichloride belongs, exhibit a distinct toxicological profile and are primarily valued for their role as heat and light stabilizers in polyvinyl chloride (PVC) and as catalysts in the production of silicones and polyurethanes.[3]

Synthesis and Manufacturing

The principal industrial method for synthesizing dialkyltin dichlorides is the Kocheshkov redistribution reaction. This method offers a high-yield, direct route to the desired compound by reacting a tetraalkyltin with tin(IV) chloride. The causality behind this choice rests in its efficiency and atom economy, allowing for controlled alkyl group transfer.

The Kocheshkov Redistribution Reaction

The synthesis of dipentyltin dichloride is analogous to that of dibutyltin dichloride, which is produced by reacting tetrabutyltin with tin(IV) chloride.[3] The general reaction for the dipentyl- variant proceeds as follows:

Sn(C₅H₁₁)₄ + SnCl₄ → 2 Sn(C₅H₁₁)₂Cl₂

This redistribution reaction is typically catalyzed to ensure selectivity and improve reaction rates. The process involves the stoichiometric exchange of alkyl groups and chlorine atoms between the two tin centers.

Experimental Protocol: Laboratory-Scale Synthesis

The following protocol is a generalized procedure adapted from established methods for dialkyltin dichlorides.[5]

Objective: To synthesize dipentyltin dichloride via redistribution.

Materials:

  • Tetrapentyltin (Sn(C₅H₁₁)₄)

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous Toluene (solvent)

  • Nitrogen gas supply

  • Reaction vessel with magnetic stirring, reflux condenser, and dropping funnel

Procedure:

  • Inert Atmosphere: The reaction vessel is charged with tin powder and inertised with a continuous flow of dry nitrogen gas. This is critical as organotin compounds can be sensitive to moisture and oxygen.

  • Solvent Addition: Anhydrous toluene is added to the vessel.

  • Reactant Addition: A stoichiometric amount of monopentyltin trichloride (or alternatively, a 1:1 molar ratio of tetrapentyltin and tin(IV) chloride) is added to the reaction mixture.

  • Reaction Conditions: The mixture is heated to a reflux temperature (typically around 105-110°C for toluene) and stirred vigorously for several hours (e.g., 24 hours).[5]

  • Work-up and Purification:

    • The resulting suspension is cooled to room temperature and filtered to remove any unreacted tin or solid byproducts.

    • The solid residue is washed with additional toluene to ensure complete recovery of the product.

    • The combined organic fractions are subjected to vacuum distillation to remove the solvent, yielding the crude dipentyltin dichloride product as a crystalline material.[5]

  • Characterization: The final product's identity and purity are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn) and Gas Chromatography-Mass Spectrometry (GC-MS).[5]

Synthesis Workflow Diagram

G cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Inert Inert Reaction Vessel (Nitrogen Atmosphere) Solvent Add Anhydrous Toluene Reactants Charge with Tetrapentyltin & SnCl4 Heat Heat to Reflux (e.g., 110°C) & Stir Reactants->Heat Cool Cool to Room Temp Heat->Cool Filter Filter Suspension Cool->Filter Evap Evaporate Solvent (Vacuum Distillation) Filter->Evap Product Dipentyltin Dichloride (Crystalline Solid) Evap->Product QC Characterization (NMR, GC-MS) Product->QC

Caption: Kocheshkov redistribution synthesis workflow.

Physicochemical Properties

The physical and chemical properties of dipentyltin dichloride dictate its behavior in various matrices and its potential applications.

PropertyValueSource
Chemical Formula C₁₀H₂₂Cl₂Sn[6]
Molecular Weight 332.01 g/mol [6]
Appearance Expected to be a white to yellowish crystalline solid or liquid.(Analogy)
Melting Point Data not widely available; Dibutyltin dichloride melts at 39-41°C.[7]
Boiling Point Data not widely available; Dibutyltin dichloride boils at 135°C @ 10 mmHg.[7]
Solubility Expected to be soluble in organic solvents (ethers, alcohols, benzene) and poorly soluble in water, where it undergoes hydrolysis.[3][7]
CAS Number Not assigned or not widely indexed.

Industrial and Research Applications

While specific large-scale applications for dipentyltin dichloride are not well-documented, its properties suggest utility in areas analogous to dibutyltin dichloride.[3]

  • PVC Stabilization : Diorganotin compounds are excellent heat stabilizers for PVC.[8] They function by scavenging hydrogen chloride (HCl) released during thermal degradation of the polymer, preventing discoloration and loss of mechanical integrity.

  • Catalysis : Like other dialkyltin dichlorides, it can act as a Lewis acid catalyst in esterification reactions and in the production of silicones and polyurethanes.[3]

  • Intermediate in Organic Synthesis : It serves as a precursor for the synthesis of other pentyltin derivatives for research in materials science and pharmacology.[9]

Toxicology and Environmental Fate

The toxicology of organotin compounds is a primary concern governing their use.[4] The mechanism of toxicity for diorganotins is distinct from the more potent triorganotins.

Mechanism of Action

Diorganotin compounds, including dibutyltin dichloride, are known to inhibit mitochondrial respiration.[8][10] Their primary mode of action involves the inhibition of α-ketoacid oxidation, which disrupts the normal function of the Krebs cycle and oxidative phosphorylation, leading to cellular energy depletion.[8] This is a fundamentally different mechanism from triorganotins, which act as ionophores, disrupting proton gradients across mitochondrial membranes. Dibutyltin dichloride has also been shown to induce thymus atrophy, highlighting its immunotoxic potential.[10]

Toxicological Data (by Analogy)
CompoundRouteSpeciesLD₅₀ ValueSource
Dibutyltin Dichloride OralRat50 mg/kg
Dibutyltin Dichloride OralMouse70 mg/kg
Dimethyltin Dichloride OralRat204.5 mg/kg[11]

Based on these trends, dipentyltin dichloride is expected to be toxic if swallowed, inhaled, or absorbed through the skin, and to be a severe skin and eye irritant.[12]

Proposed Toxicity Pathway

G cluster_exposure Exposure cluster_cellular Cellular Interaction cluster_effect Metabolic Effect cluster_outcome Organismal Outcome Exposure Dipentyltin Dichloride (R2SnCl2) Mito Mitochondrion Exposure->Mito Inhibit Inhibition of α-Ketoacid Oxidases Mito->Inhibit Krebs Krebs Cycle Disruption Inhibit->Krebs OxPhos Impaired Oxidative Phosphorylation Krebs->OxPhos ATP ATP Depletion OxPhos->ATP Toxicity Cellular Dysfunction & Cytotoxicity ATP->Toxicity Immune Immunotoxicity (e.g., Thymus Atrophy) Toxicity->Immune

Caption: Proposed mechanism of diorganotin toxicity.

Environmental Concerns

Organotin compounds are recognized as persistent environmental pollutants.[13] Due to their low water solubility and tendency to adsorb to sediments, they can bioaccumulate in aquatic ecosystems.[1] The degradation of higher alkylated tins can lead to the formation of more persistent and toxic dibutyltin and monobutyltin species in the environment.[1] Regulations in many countries have been implemented to control and monitor their use to mitigate environmental and health risks.[1]

Analytical Methodologies

Accurate detection and quantification of organotin compounds in environmental and biological matrices are essential for monitoring and risk assessment. Gas chromatography is the most frequently employed technique.[14]

Sample Preparation

Effective sample preparation is crucial to isolate the analyte from complex matrices.

  • Biological Samples (Blood, Tissue): Techniques like gas purge-and-trap or solvent extraction are used to separate the organotin compounds.[14][15]

  • Environmental Samples (Water, Soil): Pre-concentration is often required. This can involve solid-phase extraction (SPE) or solvent extraction.[14][16]

Protocol: GC-MS Analysis of Dialkyltins

Objective: To quantify dipentyltin dichloride in an environmental water sample.

Methodology:

  • Extraction:

    • Acidify a 1 L water sample with HBr.

    • Add a tropolone solution (a chelating agent) to form a complex with the organotin.

    • Extract the complex into an organic solvent like toluene or hexane by vigorous shaking in a separatory funnel.

  • Derivatization (Grignard Reaction):

    • The organotin halides in the extract are converted to more volatile and thermally stable tetraalkyl derivatives for GC analysis.

    • This is achieved by reacting the extract with a Grignard reagent, such as ethylmagnesium bromide (EtMgBr), which replaces the chlorine atoms with ethyl groups.

  • Cleanup: The derivatized sample is washed with dilute acid and then water to remove excess Grignard reagent and impurities. The organic layer is dried over anhydrous sodium sulfate.

  • Analysis:

    • The final extract is concentrated and injected into a Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

    • GC Conditions: A capillary column (e.g., DB-5ms) is used to separate the derivatized organotin compounds.

    • MS Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring for the characteristic isotopic pattern of tin and the fragmentation pattern of the derivatized dipentyltin.[14]

Regulatory Landscape and Safety

The use of organotin compounds is strictly regulated globally due to their toxicity and environmental persistence.[1][4] While specific regulations for dipentyltin dichloride are not prominent, it falls under the general category of organotin compounds.

Safety and Handling:

  • Personal Protective Equipment (PPE): Work should be conducted in a fume hood. Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection.

  • Handling: Avoid breathing dust/fumes. Prevent contact with skin and eyes. It is moisture-sensitive and should be stored under an inert atmosphere.[7]

  • Toxicity Hazards: Classified as toxic if swallowed or inhaled and may cause severe skin burns and eye damage. It is also suspected of causing genetic defects and may damage fertility or the unborn child.[12]

Conclusion

Dipentyltin dichloride represents a classic example of dialkyltin dihalide chemistry. While not as commercially significant as its butyl analogue, its synthesis, properties, and toxicological profile are governed by the same fundamental principles of organometallic chemistry. For researchers, it serves as a valuable compound for studying structure-activity relationships within the organotin family. A thorough understanding of its synthesis via redistribution, its potential applications as a stabilizer and catalyst, and its significant toxicological hazards is essential for its safe handling and for the responsible development of any future applications.

References

  • Investigating the Environmental Impact of Organotins - LCGC Intern
  • Organo-tin compounds - DCCEEW. (2022).
  • DBTC – Dibutyltin Dichloride - BNT Chemicals. (n.d.).
  • Human exposure, biomarkers, and fate of organotins in the environment - PubMed. (n.d.).
  • Organotin Compounds - REWE Group. (n.d.).
  • Ecotoxicology of organotin compounds - PubMed. (1996).
  • DIBUTYLTIN DICHLORIDE -
  • Dibutyltin dichloride | 683-18-1 - ChemicalBook. (2026).
  • Dibutyltin dichloride CAS 683-18-1 | 804184 - Merck Millipore. (n.d.).
  • Material Safety Data Sheet Dibutyltin dichloride, 97% - Fisher Scientific. (n.d.).
  • Dibutyltin dichloride - Chem-Impex. (n.d.).
  • Dibutyltin dichloride | C8H18Cl2Sn | CID 12688 - PubChem. (n.d.).
  • Chemical Safety Data Sheet MSDS / SDS - DIMETHYLTIN DICHLORIDE - ChemicalBook. (2026).
  • Dibutyltin dichloride synthesis - ChemicalBook. (n.d.).
  • Dibutyltindichloride (PIM 586) - INCHEM. (n.d.).
  • Dipentyltin dichloride (C10H22Cl2Sn) - PubChemLite. (n.d.).
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry |
  • analytical methods - Agency for Toxic Substances and Disease Registry |
  • Simple detection method for paraquat dichloride in various matrices of cotton and sugarcane using liquid chrom

Sources

Foundational

Dipentyltin dichloride and its organotin precursors

An In-Depth Technical Guide to Dipentyltin Dichloride and its Organotin Precursors Abstract This technical guide provides a comprehensive overview of dipentyltin dichloride, a significant member of the organotin family,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Dipentyltin Dichloride and its Organotin Precursors

Abstract

This technical guide provides a comprehensive overview of dipentyltin dichloride, a significant member of the organotin family, and the precursors integral to its synthesis. Tailored for researchers, scientists, and professionals in drug development and material science, this document delves into the fundamental principles of organotin chemistry, detailing robust synthetic pathways, physicochemical properties, industrial applications, and critical toxicological data. By integrating field-proven insights with established scientific literature, this guide explains not only the methodologies but also the underlying chemical principles that govern the synthesis and function of these compounds. Detailed experimental protocols, data-rich tables, and explanatory diagrams are provided to serve as a practical and authoritative resource.

Introduction to Organotin Chemistry

Organotin compounds, or stannanes, are organometallic compounds featuring at least one tin-carbon (Sn-C) bond.[1] First discovered in 1849 by Edward Frankland, their chemistry has evolved into a rich field with broad industrial and laboratory applications.[1] These compounds are generally classified based on the number of organic substituents attached to the tin atom, following the formula R(n)SnX({4-n}), where 'R' is an alkyl or aryl group and 'X' is typically a halide, oxide, or other anionic group.

The primary classifications are:

  • Tetraorganotins (R(_4)Sn): The most fully substituted class, often serving as the primary precursors for other organotins. They are chemically stable and exhibit low toxicity but can metabolize into more toxic forms.[2]

  • Triorganotins (R(_3)SnX): Known for their potent biocidal properties, these compounds are among the most toxic of the organotins.[2][3]

  • Diorganotins (R(_2)SnX(_2)): This class, which includes dipentyltin dichloride, is widely used in industry, particularly as heat stabilizers for polyvinyl chloride (PVC) and as catalysts in polymer chemistry.[4]

  • Monoorganotins (RSnX(_3)): Also used as PVC stabilizers and as intermediates.[5]

The biological and chemical properties of an organotin compound are dictated by the nature and number of the organic groups bonded to the tin atom.[3] Dipentyltin dichloride, as a diorganotin dihalide, represents a crucial intersection of industrial utility and manageable toxicity, making its synthesis and handling a subject of significant scientific interest.

Synthesis of Organotin Precursors: The Tetrapentyltin Pathway

The synthesis of di- and tri-organotin halides rarely begins with the direct, selective alkylation of tin. The most reliable and controlled industrial method involves the initial synthesis of a symmetrical tetraorganotin (R(_4)Sn) compound, which then serves as a master precursor for all other classes through subsequent reactions. For dipentyltin dichloride, the key precursor is tetrapentyltin ((C(5)H({11}))(_4)Sn).

The Grignard Reaction Pathway: Mechanism and Rationale

The classic and most versatile method for creating the tin-carbon bonds necessary for tetraorganotins is the Grignard reaction.[1][5][6] This involves reacting tin(IV) chloride (SnCl(_4)), a Lewis acid, with a pentylmagnesium halide (a Grignard reagent), a potent nucleophile.

Causality of Experimental Choices:

  • Reagents: Tin(IV) chloride is used as the tin source due to its reactivity and commercial availability. Pentylmagnesium bromide or chloride is the chosen Grignard reagent to introduce the pentyl groups.

  • Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) is essential. These solvents stabilize the Grignard reagent through coordination and provide a non-protic medium, preventing the highly reactive reagent from being quenched by water or alcohols.

  • Stoichiometry: A molar excess of the Grignard reagent is typically used to ensure the complete substitution of all four chlorine atoms on the tin center, driving the reaction towards the desired tetra-substituted product.[7]

The overall reaction is: SnCl_4 + 4 C_5H_{11}MgBr → (C_5H_{11})_4Sn + 4 MgClBr

Diagram 1: Synthesis of Tetrapentyltin via Grignard Reaction.
Experimental Protocol: Laboratory-Scale Synthesis of Tetrapentyltin

This protocol describes a representative lab-scale synthesis. All operations must be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inert gas inlet. Flame-dry all glassware before use.

  • Grignard Reagent Preparation: Place magnesium turnings in the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromopentane in anhydrous ether from the dropping funnel to the stirred magnesium suspension at a rate that maintains a gentle reflux. After the addition is complete, continue refluxing until most of the magnesium is consumed.

  • Reaction with Tin(IV) Chloride: Cool the freshly prepared Grignard reagent in an ice bath. Add a solution of tin(IV) chloride in anhydrous ether dropwise from the dropping funnel with vigorous stirring. The reaction is exothermic and the addition rate should be controlled to maintain a manageable temperature.

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. The reaction is then quenched by slowly pouring it over a mixture of crushed ice and a saturated aqueous solution of ammonium chloride. This step hydrolyzes any unreacted Grignard reagent and dissolves the magnesium salts.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with additional diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude tetrapentyltin is then purified by vacuum distillation to yield a colorless oil.

Synthesis of Dipentyltin Dichloride

With the tetrapentyltin precursor in hand, the target dipentyltin dichloride can be synthesized with high selectivity and yield.

The Kocheshkov Redistribution Reaction

The most efficient route to dialkyltin dihalides is the Kocheshkov redistribution (or comproportionation) reaction.[1] This reaction involves redistributing the organic groups and halides between a tetraorganotin and a tin tetrahalide. The stoichiometry of the reactants is the critical control point that determines the final product.

To synthesize dipentyltin dichloride (R(_2)SnCl(_2)), a 1:1 molar ratio of tetrapentyltin (R(_4)Sn) and tin(IV) chloride (SnCl(_4)) is required.

Reaction: (C_5H_{11})4Sn + SnCl_4 → 2 (C_5H{11})_2SnCl_2

Causality of Experimental Choices:

  • Stoichiometry: Precise 1:1 molar control is paramount. An excess of SnCl(_4) would lead to the formation of mono-pentyltin trichloride (RSnCl(_3)), while an excess of tetrapentyltin would result in an incomplete reaction or the formation of tripentyltin chloride (R(_3)SnCl).

  • Catalyst: The reaction can be run neat (without solvent) and is often catalyzed by Lewis acids like aluminum trichloride, although it can also proceed thermally.[8]

  • Temperature: The reaction mixture is typically heated to facilitate the cleavage and reformation of the Sn-C and Sn-Cl bonds.

Diagram 2: Kocheshkov Redistribution for Dipentyltin Dichloride.
Experimental Protocol: Synthesis of Dipentyltin Dichloride

This protocol is based on established methods for analogous dibutyltin dichloride.[4][8]

  • Apparatus Setup: Use a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet.

  • Reactant Charging: Charge the flask with one molar equivalent of tetrapentyltin.

  • Reaction: Begin stirring and slowly add one molar equivalent of tin(IV) chloride dropwise. The reaction is exothermic. After the initial exotherm subsides, heat the mixture to a temperature typically between 100-200°C for several hours to ensure the reaction goes to completion.

  • Purification: The resulting product, crude dipentyltin dichloride, can often be used directly or purified further. Purification is typically achieved by vacuum distillation. The product is a white to off-white solid at room temperature.[9][10]

Physicochemical Properties and Characterization

Dipentyltin dichloride shares many properties with its well-studied lower homologue, dibutyltin dichloride. It is a white crystalline solid at room temperature with a pungent odor. It is soluble in many organic solvents but has very low solubility in water, in which it slowly hydrolyzes.[4][10]

Table 1: Physicochemical Properties of Dialkyltin Dichlorides

Property Dipropyltin Dichloride Dibutyltin Dichloride Dipentyltin Dichloride (Estimated)
Formula (C(_3)H(_7))(_2)SnCl(_2) (C(_4)H(_9))(_2)SnCl(_2) (C(5)H({11}))(_2)SnCl(_2)
Molar Mass 275.79 g/mol [9] 303.84 g/mol 331.90 g/mol
Appearance White solid[9] White to yellowish solid[4][10] White solid
Melting Point 82–84 °C[9] 37–40 °C ~30-45 °C
Boiling Point - 135 °C @ 10 mmHg >140 °C @ 10 mmHg

| Solubility | Soluble in chloroform, slightly soluble in methanol, ethyl acetate.[9] | Soluble in benzene, toluene, ether, alcohols.[4][10] | Soluble in common organic solvents. |

Characterization of the final product is crucial for confirming its identity and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    
    H, 
    
    
    
    C, and
    
    
    Sn NMR are used to confirm the structure and the presence of tin-carbon bonds.
  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern.

  • Elemental Analysis: Confirms the percentage composition of C, H, and Cl.

Industrial Applications and Mechanisms of Action

Diorganotin compounds like dipentyltin dichloride are valuable industrial chemicals primarily due to their ability to act as stabilizers and catalysts.

  • PVC Heat Stabilization: PVC degrades upon heating, releasing hydrochloric acid (HCl) in an autocatalytic "zipper" reaction that causes discoloration and brittleness. Diorganotin compounds act as heat stabilizers by scavenging the released HCl and replacing unstable allylic chloride sites in the polymer chain with more stable groups, thereby interrupting the degradation process.

  • Catalysis in Polymer Chemistry: These compounds are effective catalysts for esterification and transesterification reactions.[4] They are widely used in the production of polyurethanes (catalyzing the reaction between isocyanates and polyols) and in the vulcanization of silicone rubbers to form cross-linked elastomers.[4][11]

  • Chemical Intermediate: As demonstrated, dipentyltin dichloride is an intermediate derived from tetrapentyltin. It can be further functionalized to create other organotin compounds, such as dipentyltin oxide, for different applications.[4]

Toxicology, Safety, and Environmental Considerations

The toxicological profile of organotin compounds is a critical aspect of their handling and application. A clear structure-toxicity relationship exists, where the number and type of organic substituents determine the biological activity.

Structure-Toxicity Relationship

The general order of toxicity for organotin compounds in mammals is: Triorganotins > Diorganotins > Monoorganotins > Tetraorganotins [2][3]

The toxicity is also dependent on the length of the alkyl chain, with ethyl and propyl groups often showing the highest toxicity to mammals.[2][12] While tetraorganotins have low intrinsic toxicity, they can be dealkylated in vivo to form highly toxic triorganotin species.[2]

Diagram 3: Organotin Structure-Toxicity Hierarchy.
Mammalian Toxicity

Dipentyltin dichloride, as a diorganotin compound, is considered toxic. Its analogues, such as dibutyltin dichloride, are known to be severe skin and eye irritants and can be harmful if swallowed, inhaled, or absorbed through the skin.[10]

  • Immunotoxicity: The primary target organ for many di- and tri-organotins is the thymus gland. Exposure can lead to thymus atrophy by inducing apoptosis (programmed cell death) in thymocytes, which suppresses T-cell-mediated immune responses.[13]

  • Hepatotoxicity: Dibutyltin salts have been shown experimentally to produce lesions in the liver and bile duct.[12]

  • Neurotoxicity: While trialkyltins are potent neurotoxins, dialkyltins are generally less so. However, central nervous system effects are still a concern with significant exposure.

  • Reproductive and Developmental Toxicity: Some organotin compounds are suspected to be reproductive and developmental toxins.[9]

Table 2: Acute Oral Toxicity Data for Analogue Organotin Chlorides in Rats

Compound LD(_{50}) (Oral, Rat) Toxicity Class
Dibutyltin Dichloride 50 mg/kg Toxic
Triphenyltin Chloride 136 mg/kg Toxic

| Tri-n-pentyltin Chloride | - | Toxic if swallowed[14] |

Handling and Safety Protocols

Due to their toxicity, all organotin compounds must be handled with extreme care in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Mandatory PPE includes chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles. For operations with a risk of aerosol generation, a respirator may be necessary.[14]

  • Engineering Controls: Work should be conducted in a fume hood to minimize inhalation exposure. Emergency eyewash stations and safety showers must be readily accessible.

  • Spill and Waste Management: Spills should be cleaned up immediately using appropriate absorbent materials. All organotin waste is considered hazardous and must be disposed of according to federal, state, and local regulations.

Environmental Fate and Ecotoxicity

Organotin compounds, particularly tributyltin (TBT) and triphenyltin (TPT) which were used in antifouling paints, are known to be highly toxic to aquatic life, even at very low concentrations.[3][15] They are persistent in the environment and can cause significant harm to non-target organisms like mollusks and crustaceans.[2][3] While the use of many organotins is now restricted, their environmental legacy necessitates careful management of all related compounds.

Conclusion

are compounds of significant industrial importance, underpinned by well-established and controllable synthetic chemistry. The Grignard and Kocheshkov redistribution reactions provide a reliable and scalable framework for their production. However, their utility is balanced by considerable toxicological and environmental hazards. A thorough understanding of their synthesis, properties, and safety requirements is essential for any professional working in this field. Future research will likely focus on developing more environmentally benign alternatives or creating more contained and efficient catalytic systems to minimize exposure and environmental release.

References

  • Toxicity and speciation analysis of organotin compounds. (n.d.). CHEMSPEC-BIO.
  • DBTC – Dibutyltin Dichloride. (n.d.). BNT Chemicals.
  • Dipropyltin dichloride. (n.d.). Wikipedia.
  • Barbosa, J. F., et al. (2018). Organotin Compounds Toxicity: Focus on Kidney. PMC.
  • Kimbrough, R. D. (1976). Toxicity and health effects of selected organotin compounds: a review. PMC.
  • Organotin chemistry. (n.d.). Wikipedia.
  • DIBUTYLTIN DICHLORIDE. (n.d.). Ataman Kimya.
  • Introduction to organotin chemistry and applications. (n.d.). Gelest, Inc.
  • How toxic organotin compounds really are?. (2023, March 7). Reddit.
  • Organo-tin compounds. (2022, June 30). DCCEEW.
  • Dibutyltin dichloride. (2026, January 13). ChemicalBook.
  • Dibutyltin dichloride. (n.d.). Chem-Impex.
  • Dibutyltin dichloride | C8H18Cl2Sn | CID 12688. (n.d.). PubChem.
  • Material Safety Data Sheet Dibutyltin dichloride, 97%. (n.d.). Fisher Scientific.
  • Reverse Kocheshkov reaction – Redistribution reactions between RSn(OCH2CH2NMe2)2Cl (R = Alk, Ar) and PhSnCl3: Experimental and DFT study. (2025, August 6). ResearchGate.
  • Organotin Reagents. (n.d.). Merck Millipore.
  • Method for synthesizing triphenyl tin chloride. (1998, June 17). Google Patents.
  • Triphenyltin chloride preparation method. (2014, June 11). Google Patents.
  • A Review of Organotin Compounds: Chemistry and Applications. (2018, July 17). Lupine Publishers.
  • Dibutyltin dichloride synthesis. (n.d.). ChemicalBook.
  • Diphenyltin dichloride | C12H10Cl2Sn | CID 14342. (n.d.). PubChem.
  • Organotin Chemistry Experiments. (n.d.). Scribd.
  • Organotin Reagents. (n.d.). Sigma-Aldrich.
  • Synthetic Aspects of Tetraorganotins and Organotin(IV) Halides. (n.d.). DSpace.
  • Triphenyltin chloride. (n.d.). Wikipedia.
  • Chemistry of Some Organotin Compounds. (2021, September 30). Al-Nahrain Journal of Science.
  • Triphenyltin compounds. (n.d.). Wikipedia.
  • Preparation of butyltin chlorides. (1951, July 10). Google Patents.
  • Direct synthesis of dialkyltin dichloride. (1970, July 7). Google Patents.
  • Preparation of dimethyltin dichloride. (1974, December 31). Google Patents.
  • Process for the manufacture of dimethyl-tin dichloride. (1977, October 4). Google Patents.
  • Preparation method of tributyltin chloride. (n.d.). Eureka | Patsnap.
  • Tri-n-pentyltin chloride. (n.d.). HPC Standards.
  • Process for the preparation of a mixture of n-octyltin chlorides which is entirely free from tri-n-octyltin chloride. (1975, March 18). Google Patents.
  • Butyltin trichloride | C4H9Cl3Sn | CID 14236. (n.d.). PubChem.

Sources

Exploratory

Technical Guide: Spectroscopic Characterization of Dipentyltin Dichloride

This technical guide details the spectroscopic characterization of Dipentyltin dichloride (CAS: 1118-46-3), a dialkyltin organometallic compound. The data presented synthesizes experimental precedents from homologous org...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization of Dipentyltin dichloride (CAS: 1118-46-3), a dialkyltin organometallic compound. The data presented synthesizes experimental precedents from homologous organotin series (specifically dibutyl- and dioctyltin analogs) with theoretical predictions based on substituent effects, providing a robust framework for identification and quality control.

Chemical Identity & Significance

  • IUPAC Name: Dichlorodipentylstannane

  • CAS Number: 1118-46-3[1][2]

  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 331.89 g/mol

  • Physical State: Colorless to pale yellow oil or low-melting solid (approx. m.p. < 20°C, varying with purity).

Significance in Drug Development: While less ubiquitous than its butyl analogs, dipentyltin dichloride serves as a critical intermediate in the synthesis of biologically active organotin carboxylates and thiolates, often explored for antitumor activity and as PVC stabilizers . Its lipophilicity (LogP > 4) differs from butyltins, altering membrane permeability and cytotoxicity profiles in pharmacological studies.

Structural Characterization Strategy

A single analytical method is insufficient for organotins due to the complexity of the tin coordination sphere. A tri-modal approach is required:

  • NMR (

    
    H, 
    
    
    
    C,
    
    
    Sn):
    To map the carbon backbone and confirm the tetrahedral geometry of the Sn center.
  • Vibrational Spectroscopy (IR): To verify the

    
     and 
    
    
    
    bond integrity.[4]
  • Mass Spectrometry: To analyze isotopic envelopes and fragmentation pathways characteristic of tin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Parameters
  • Solvent:

    
     (Chloroform-d) is the standard solvent.
    
  • Standard: Tetramethylsilane (TMS) for

    
    H/
    
    
    
    C; Tetramethyltin (
    
    
    ) for
    
    
    Sn.
  • Temperature: 298 K.

A. H NMR Data (Proton)

The pentyl chain exhibits a characteristic shielding pattern as distance from the electropositive tin atom increases. The


-protons are deshielded by the electronegative chlorine atoms attached to the tin.
PositionAssignmentChemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

)

-CH2

1.65 – 1.75 Triplet (t)4H~70-80 Hz (Satellites)

-CH2

1.55 – 1.65 Multiplet (m)4HN/A

-CH2

1.30 – 1.40 Multiplet (m)4HN/A

-CH2

1.30 – 1.40 Multiplet (m)4HN/A

-CH3

0.88 – 0.92 Triplet (t)6HN/A
  • Key Insight: The tin satellites flanking the

    
    -proton triplet are diagnostic. Tin has two spin-active isotopes, 
    
    
    
    and
    
    
    (spin 1/2), which couple with protons to create low-intensity sidebands.
B. C NMR Data (Carbon)

The


C spectrum confirms the pentyl chain length and the magnetic environment of the tin-bound carbon.
CarbonShift (

, ppm)

Coupling (Hz)
Notes
C-

24.5 ~350 - 380 Direct Sn-C bond; large coupling constant.
C-

26.8 ~20 - 30 Deshielded by

-effect.
C-

33.2 ~50Karplus-like dependence.
C-

22.3 N/ATypical alkane region.
C-

13.9 N/ATerminal methyl.
C. Sn NMR (Tin)

This is the most definitive test for oxidation state and coordination number.

  • Chemical Shift: +120 to +130 ppm (relative to

    
    ).
    
  • Interpretation: The positive shift (deshielded relative to tetraalkyltins) indicates the presence of electronegative chlorine ligands. A shift in this range confirms a 4-coordinate, tetrahedral geometry in non-coordinating solvents like

    
    .
    
    • Note: In coordinating solvents (e.g., DMSO), the shift will move significantly upfield (to -200 ppm range) due to solvent complexation increasing the coordination number to 5 or 6.

Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy is primarily used here to fingerprint the metal-halide and metal-carbon bonds.

Functional GroupWavenumber (

)
IntensityMode Description
C-H Stretch 2950 – 2850StrongAlkyl chain (

) sym/asym stretching.
Sn-C Stretch 590 – 600 MediumAsymmetric stretch of the

bond.
Sn-C Stretch 510 – 520 WeakSymmetric stretch of the

bond.
Sn-Cl Stretch 330 – 350 Strong/BroadCharacteristic metal-halide stretch (Far-IR region).

Expert Tip: The


 bands are often below the cutoff of standard KBr optics (

). Use CsI plates or ATR with a Diamond/ZnSe crystal to visualize the 330-350

region.

Mass Spectrometry (MS)

Fragmentation Pathway

Organotins do not typically show a strong Molecular Ion (


) peak. The spectrum is dominated by the loss of alkyl groups or halide atoms.
  • Ionization Method: Electron Impact (EI, 70 eV) or ESI (positive mode).

  • Isotopic Pattern: Tin has the highest number of stable isotopes (10), creating a distinctive "picket fence" cluster pattern for every tin-containing fragment.

Key Fragments (m/z):

  • 
     : Loss of one pentyl group. Base peak in many dialkyltins.
    
    • m/z approx: 261 (based on

      
      ).
      
  • 
     : Loss of one chlorine atom.
    
    • m/z approx: 297.

  • 
     : Highly stable inorganic fragment.
    
    • m/z approx: 155.

  • 
     : Pentyl carbocation.
    
    • m/z: 71.

Fragmentation Logic Diagram

Fragmentation M Molecular Ion [M]+. (Dipentyltin dichloride) m/z ~332 Frag1 [M - Cl]+ (Dipentyltin monochloride cation) m/z ~297 M->Frag1 - Cl radical Frag2 [M - Pentyl]+ (Monopentyltin dichloride cation) m/z ~261 M->Frag2 - Pentyl radical (Alpha cleavage) Frag4 [C5H11]+ (Pentyl cation) m/z 71 M->Frag4 Heterolytic cleavage Frag3 [SnCl]+ (Tin(II) Chloride cation) m/z ~155 Frag2->Frag3 - PentylCl elimination

Caption: Predicted EI-MS fragmentation pathway for Dipentyltin dichloride showing primary ion dissociation events.

Experimental Protocols

A. Synthesis (Redistribution Method)

This is the industry-standard "Kocheshkov Redistribution" reaction, offering the highest purity.

  • Reagents: Tetra-n-pentyltin (

    
    ) and Tin(IV) Chloride (
    
    
    
    ).
  • Stoichiometry: 1:1 molar ratio.

    
    
    
  • Procedure:

    • Mix reagents in a dry flask under Nitrogen/Argon (moisture sensitive).

    • Heat to 200-210°C for 2-3 hours.

    • Purification: Cool to room temperature. The product may crystallize or remain an oil. Recrystallize from hexane/petroleum ether at low temperature (-20°C) if solid, or distill under high vacuum if liquid.

B. Sample Preparation for Analysis
  • NMR: Dissolve ~10-20 mg in 0.6 mL

    
    . Ensure the solvent is dry (stored over molecular sieves) to prevent hydrolysis to the organotin oxide.
    
  • IR: Place a drop of the neat oil between two CsI plates (thin film).

Safety & Handling (HSE)

Organotins are hazardous.[5] Dipentyltin dichloride is a skin irritant and potential neurotoxin .

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Engineering Controls: Always handle in a functioning fume hood .

  • Spill Cleanup: Do not wipe with paper towels (generates dust/aerosols). Absorb with sand/vermiculite and dispose of as hazardous heavy metal waste.

  • Toxicity: Like dibutyltin, it inhibits oxidative phosphorylation. Avoid all skin contact.[5]

References

  • National Institute for Public Health and the Environment (RIVM). Exploratory Report: Organotin Compounds. (Contains physicochemical data on dialkyltins).

  • Centers for Disease Control and Prevention (CDC). Occupational Exposure to Organotin Compounds. (Safety and handling protocols).

  • Smith, P. J.Structure/Activity Relationships of Organotin Compounds. International Tin Research Institute. (General NMR/IR trends for dialkyltins).
  • BenchChem. Dipentyltin Dichloride Product Data. (Precursor and synthesis context).

  • Davies, A. G.Organotin Chemistry, 2nd Edition. Wiley-VCH, 2004. (Authoritative text on NMR and redistribution synthesis).

Sources

Foundational

An In-depth Technical Guide to the Stability and Storage of Dipentyltin Dichloride

This guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for dipentyltin dichloride. Tailored for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for dipentyltin dichloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the chemical behavior of this organotin compound to ensure its integrity and safe handling in a laboratory setting.

Introduction: The Nature of Dipentyltin Dichloride

Dipentyltin dichloride ((C₅H₁₁)₂SnCl₂) is an organotin compound characterized by a central tin atom covalently bonded to two pentyl groups and two chlorine atoms. Like other dialkyltin halides, its utility in various chemical syntheses is paralleled by its reactivity and specific stability profile. Understanding these characteristics is paramount for its effective and safe use. The increased length of the tin-carbon bond in organotin compounds, compared to their carbon, silicon, and germanium analogs, contributes to their heightened reactivity and lower thermal stability[1][2].

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of dipentyltin dichloride is essential for interpreting its stability.

PropertyValueReference
Molecular Formula C₁₀H₂₂Cl₂Sn[3]
Appearance Likely a solid or liquidN/A
Solubility Readily soluble in organic solvents (e.g., benzene, toluene, ether, alcohols)[4][5].[4][5]
Water Solubility Very sparingly soluble; undergoes hydrolysis[4][5].[4][5]

Stability Profile of Dipentyltin Dichloride

The stability of dipentyltin dichloride is influenced by several environmental factors, primarily moisture, temperature, and light.

Hydrolytic Instability

The most significant factor affecting the stability of dipentyltin dichloride is its sensitivity to moisture. The tin-chlorine bonds are susceptible to hydrolysis, a reaction that cleaves these bonds and leads to the formation of various degradation products.

Mechanism of Hydrolysis:

The hydrolysis of dialkyltin dichlorides is a stepwise process. Initially, one chloride is replaced by a hydroxyl group, which can then condense with another molecule to form a distannoxane. This process can continue, ultimately leading to the formation of polymeric tin oxides. For dibutyltin dichloride, a close analog, hydrolysis yields products such as di-t-butyltin hydroxide chloride and, under basic conditions, di-t-butyltin oxide[6]. The hydrolysis of organotin halides is thought to proceed through the formation of hydrated organotin cations[7].

Caption: Hydrolysis pathway of dipentyltin dichloride.

Causality: The high electrophilicity of the tin atom and the good leaving group ability of the chloride ion drive the nucleophilic attack by water molecules. This inherent reactivity necessitates the stringent exclusion of moisture during storage and handling.

Thermal Stability

Organotin compounds generally exhibit moderate thermal stability. While many are stable at room temperature, they can decompose upon heating. For instance, studies on dimethyltin dichloride, a related compound, have shown that thermal decomposition begins at approximately 500°C, yielding products such as methane, ethane, ethene, and propane[8]. The longer alkyl chains in dipentyltin dichloride may influence its decomposition temperature and products.

Key Considerations:

  • Hazardous Decomposition Products: Thermal decomposition can release volatile and potentially toxic organic compounds and tin oxides.

Photostability

Organotin compounds can be sensitive to light. They are known to act as thermal and light stabilizers in polymers like PVC by scavenging hydrogen chloride and free radicals, which implies they can react under UV irradiation[2][9].

Degradation Mechanism: The absorption of UV light can lead to the homolytic cleavage of the tin-carbon or tin-chlorine bonds, generating free radicals. These radicals can then initiate a cascade of secondary reactions, leading to the degradation of the compound.

Recommended Storage Conditions

To maintain the integrity and purity of dipentyltin dichloride, the following storage conditions are imperative. These recommendations are designed as a self-validating system; adherence to these protocols will inherently protect the compound from the degradation pathways described above.

ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents hydrolysis by excluding atmospheric moisture and minimizes oxidation[10].
Temperature Store in a cool, dry place. Freezer storage is recommended for long-term stability.Low temperatures slow down the rate of potential decomposition reactions.
Container Use a tightly sealed, non-reactive container (e.g., glass with a secure cap). The Aldrich® Sure/Seal™ system is ideal for air-sensitive reagents[11].Prevents ingress of moisture and air. The material should be compatible with the compound.
Light Exposure Store in a dark place or use an amber-colored container.Protects the compound from photodegradation.
Ventilation Store in a well-ventilated area.Ensures that any potential vapors are safely dispersed.

Experimental Protocols for Stability Assessment

For applications requiring stringent quality control, periodic assessment of the stability of dipentyltin dichloride may be necessary. The following outlines a general protocol for such an assessment, based on established guidelines for stability testing of pharmaceutical ingredients[12][13][14][15].

Stress Testing Protocol

Objective: To evaluate the stability of dipentyltin dichloride under exaggerated conditions to identify potential degradation products and pathways.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of dipentyltin dichloride in appropriate, sealed containers.

  • Stress Conditions:

    • Hydrolytic Stress: Expose samples to varying levels of humidity (e.g., 75% RH or greater) at an elevated temperature (e.g., 40°C) for a defined period. Also, test stability in aqueous solutions across a range of pH values[12][15].

    • Thermal Stress: Expose samples to elevated temperatures (e.g., in 10°C increments above the accelerated testing temperature) for a defined period[12][15].

    • Photolytic Stress: Expose samples to a controlled light source as described in ICH Q1B guidelines[12].

  • Time Points: Sample and analyze the material at predetermined intervals (e.g., 0, 1, 3, and 6 months for accelerated studies)[12].

  • Analysis: Utilize a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent compound and any degradation products.

Caption: Workflow for stress testing of dipentyltin dichloride.

Handling and Safety Precautions

Dipentyltin dichloride is a hazardous substance and must be handled with appropriate safety measures.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.

  • Spill Response: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

The stability of dipentyltin dichloride is critically dependent on its protection from moisture, elevated temperatures, and light. By understanding the chemical principles behind its degradation pathways, researchers can implement effective storage and handling protocols. A robust stability testing program is also essential for applications where the purity and integrity of the compound are paramount. Adherence to the guidelines presented in this document will ensure the safe and effective use of dipentyltin dichloride in a research and development setting.

References

  • Ataman Kimya. (n.d.). DIBUTYLTIN DICHLORIDE. Retrieved from [Link]

  • BNT Chemicals. (n.d.). DBTC – Dibutyltin Dichloride. Retrieved from [Link]

  • escom Chemie GmbH. (n.d.). DIBUTYLTIN DICHLORIDE. Retrieved from [Link]

  • Alleston, D. L., & Davies, A. G. (1962). Hydrolysis products of dibutyltin dichlorides. Journal of the Chemical Society A, 2050-2054. Retrieved from [Link]

  • Yousif, E., Salimon, J., & Salih, N. (2023). Synthesis and Applications of Organotin (IV) Compounds: Mini Review. Modern Chemistry, 11(2), 29. Retrieved from [Link]

  • PubChem. (n.d.). Dipentyltin dichloride. Retrieved from [Link]

  • Haddad, R., Khadum, S., Ali, M., Majeed, A., & Husain, A. (2021). Chemistry of Some Organotin Compounds. Al-Nahrain Journal of Science, 24(3), 20-29. Retrieved from [Link]

  • Davies, A. G. (1997). Preparation, Properties and Reactions of Organotin Hydrides. UCL Discovery. Retrieved from [Link]

  • Deck, C. P., & Martin, G. A. (1999). Kinetic mechanism of the decomposition of dimethyltin dichloride. Journal de Physique IV (Proceedings), 9(PR8), Pr8-165. Retrieved from [Link]

  • Yousif, E., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications. Archives of Organic and Inorganic Chemical Sciences, 3(3). Retrieved from [Link]

  • Yousif, E., et al. (2018). A Review of Organotin Compounds: Chemistry and Applications. Lupine Publishers. Retrieved from [Link]

  • Yousif, E., et al. (2018). Review of organotin compounds: chemistry and applications. ResearchGate. Retrieved from [Link]

  • Singh, J., & Tiekink, E. R. (2004). Direct Hydrolysis of Hydrated Organotin Cations: Synthesis and Structural Characterization of {[n-Bu2Sn(OH2)(Phen)(O3SC6H3-2,5-Me2)]+[2,5-Me2C6H3SO3]-}. Organometallics, 23(23), 5539-5542. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Habibi, N., et al. (2010). The thermodynamic studies of the molecular interactions of diphenyltin(IV) dichloride and dibromide with meso-tetraarylporphyrins. ResearchGate. Retrieved from [Link]

  • Chen, C. C., et al. (2019). Mechanistic Insights into Photodegradation of Organic Dyes Using Heterostructure Photocatalysts. MDPI. Retrieved from [Link]

  • Khan, I., et al. (2022). In-Depth Photocatalytic Degradation Mechanism of the Extensively Used Dyes Malachite Green, Methylene Blue, Congo Red, and Rhodamine B via Covalent Organic Framework-Based Photocatalysts. MDPI. Retrieved from [Link]

  • NIST. (n.d.). Dibutyltin dichloride. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Rahimi Ahar, L., et al. (2014). IR spectroscopic study and DFT calculations on dibenzyltin dichloride. ResearchGate. Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products. Retrieved from [Link]

  • Weiss, J. M., et al. (2021). DFT Analysis of Organotin Catalytic Mechanisms in Dehydration Esterification Reactions for Terephthalic Acid and 2,2,4,4-Tetramethyl-1,3-cyclobutanediol. PubMed. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation mechanisms. Retrieved from [Link]

  • Wang, L., et al. (2017). Organic Cation‐Dependent Degradation Mechanism of Organotin Halide Perovskites. ResearchGate. Retrieved from [Link]

  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]

Sources

Exploratory

Technical Monograph: Dipentyltin Dichloride (DPDC)

Structural Analysis, Synthesis, and Toxicological Mechanisms[1] Part 1: Executive Summary & Chemical Identity[1] Dipentyltin dichloride (DPDC) , also known as Dichlorodipentylstannane (CAS: 1118-42-9 ), represents a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Analysis, Synthesis, and Toxicological Mechanisms[1]

Part 1: Executive Summary & Chemical Identity[1]

Dipentyltin dichloride (DPDC) , also known as Dichlorodipentylstannane (CAS: 1118-42-9 ), represents a critical inflection point in the homologous series of dialkyltin compounds.[1] While its butyl (C4) and octyl (C8) analogs are industrially ubiquitous as PVC stabilizers and biocides, DPDC (C5) serves as a vital research tool for elucidating Structure-Activity Relationships (SAR) in organometallic toxicology and pharmacology.[1]

Unlike dibutyltin dichloride (DBDC), which is primarily hepatotoxic and immunotoxic, DPDC exhibits a distinct toxicological profile characterized by potent pulmonary selectivity.[1] This shift in target organ pathology—from the bile duct (C4) to the lung (C5)—makes DPDC an essential subject for researchers studying the lipophilic drivers of organometallic toxicity.[1]

Table 1: Physicochemical Profile
PropertyDataSource
CAS Registry Number 1118-42-9[1]
IUPAC Name Dichlorodipentylstannane[1]
Molecular Formula C₁₀H₂₂Cl₂Sn[1]
Molecular Weight 331.90 g/mol [1]
Boiling Point 163 °C @ 10 Torr[1]
Physical State Low-melting solid or viscous liquid[2]
Solubility Soluble in organic solvents (DCM, Ethanol); Hydrolyzes in water[2]
Part 2: Chemical Synthesis Protocol

Objective: Synthesis of Dipentyltin dichloride via Grignard alkylation. Scale: Laboratory Research (10 mmol scale).

Mechanism: The synthesis relies on the controlled alkylation of tin(IV) chloride using pentylmagnesium bromide.[1] Unlike tetra-alkylation, stopping at the dialkyl stage requires precise stoichiometry or a redistribution step (Kocheshkov reaction).[1] The protocol below utilizes a redistribution approach for higher purity, as direct partial alkylation often yields a mixture of mono-, di-, and tri-alkyl products.

Workflow Diagram (DOT)

Synthesis SnCl4 Tin(IV) Chloride (SnCl4) Tetra Tetrapentyltin (Intermediate) SnCl4->Tetra Alkylation RMgBr Pentylmagnesium Bromide (4 eq) RMgBr->Tetra Kocheshkov Kocheshkov Redistribution (200°C) Tetra->Kocheshkov + SnCl4 (1 eq) DPDC Dipentyltin Dichloride Kocheshkov->DPDC Yields 2 eq

Figure 1: Synthesis of DPDC via the Kocheshkov redistribution method to ensure high selectivity for the dialkyl species.[1]

Step-by-Step Protocol
  • Precursor Preparation (Tetrapentyltin):

    • Reagents: Pentylmagnesium bromide (2.0 M in ether, 4.4 eq), Tin(IV) chloride (1.0 eq).[1]

    • Procedure: Under inert Argon atmosphere, add SnCl₄ dropwise to the Grignard reagent at 0°C. Reflux for 4 hours to ensure complete tetra-alkylation.

    • Workup: Quench with dilute HCl. Extract organic layer, dry over MgSO₄, and remove solvent.[1] Distill the resulting oil to obtain pure Tetrapentyltin.[1]

  • Redistribution (Kocheshkov Reaction):

    • Rationale: Direct synthesis of R₂SnCl₂ is difficult to control.[1] Redistribution of R₄Sn with SnCl₄ is thermodynamically favored to produce R₂SnCl₂.[1]

    • Reaction:

      
      
      
    • Procedure: Mix equimolar amounts of Tetrapentyltin and SnCl₄ in a sealed tube or high-pressure vessel.

    • Conditions: Heat to 200°C for 2–3 hours. No solvent is required.[1]

    • Purification: The resulting product is purified via vacuum distillation (bp 163°C @ 10 Torr).[1]

Part 3: Toxicological Profile & Mechanism[1]

The toxicity of dialkyltins is strictly governed by the alkyl chain length.[1] This phenomenon is a classic example of lipophilicity-dependent organ targeting.[1]

  • Dibutyltin (C4): Targets the bile duct and liver (hepatotoxic).[1]

  • Dipentyltin (C5): Targets the lungs (pulmonary edema).[1]

  • Dioctyltin (C8): Significantly lower toxicity; targets the thymus (immunotoxic).[1]

Mechanistic Insight: The Pulmonary Shift

Research indicates that DPDC causes severe pulmonary congestion and edema in rats at intravenous doses of 20 mg/kg [3].[1][2] The mechanism likely involves the interaction of the organotin moiety with dithiol groups in mitochondrial enzymes (e.g., pyruvate dehydrogenase).[1] The specific lipophilicity of the pentyl chain allows for accumulation in the highly perfused pulmonary capillary bed, leading to increased vascular permeability and fluid extravasation.[1]

Comparative Toxicity Pathway (DOT)[1]

Toxicity DBDC Dibutyltin (C4) Lipophilicity Lipophilicity Gradient (C5 > C4) DBDC->Lipophilicity DPDC Dipentyltin (C5) DPDC->Lipophilicity Target Target Organ Selectivity Lipophilicity->Target Liver Bile Duct Necrosis (Hepatotoxicity) Target->Liver C4 Preference Lung Pulmonary Edema (Vascular Leakage) Target->Lung C5 Preference

Figure 2: Structure-Toxicity relationship showing the divergence of target organs based on alkyl chain length.[1]

Part 4: Therapeutic Potential (Antitumor Activity)[1][3]

Organotin(IV) compounds are investigated as non-platinum antitumor agents.[1] They function similarly to Cisplatin but often exhibit activity against Cisplatin-resistant lines.[1]

  • Mechanism of Action:

    • DNA Binding: The Sn atom coordinates with the phosphate backbone of DNA, causing structural distortion.[1]

    • Protein Inhibition: High affinity for thiol (-SH) groups in cysteine-rich proteins, disrupting cytoskeletal integrity and mitochondrial function.[1]

  • Relevance of DPDC:

    • While dimethyl and diphenyl derivatives are more common in literature, dipentyltin derivatives are studied to optimize the hydrophilic/lipophilic balance (HLB) .[1]

    • Higher lipophilicity (C5 vs C1) enhances passive diffusion across the cell membrane but increases systemic toxicity.[1] Researchers utilize DPDC ligands (e.g., dithiocarbamates) to dampen systemic toxicity while maintaining cytotoxicity against tumor cells [4].[1]

Part 5: Safety & Handling

Hazard Class: Organotin (Toxic).[1]

  • Acute Effects: Severe irritant to skin and eyes.[1] Inhalation of vapors or dust may cause lung edema (delayed onset).[1]

  • PPE Requirements:

    • Respiratory: NIOSH-approved respirator with organic vapor cartridges (P100).[1]

    • Skin: Nitrile gloves (double-gloved recommended) and Tyvek lab coat.[1]

    • Engineering Controls: All synthesis and handling must occur within a certified chemical fume hood.

  • Decontamination: Spills should be treated with a solution of 5% potassium permanganate to oxidize the organotin, followed by absorption with vermiculite.[1]

References
  • CAS Common Chemistry. (2025).[1][3] Dichlorodipentylstannane (CAS 1118-42-9) Details. American Chemical Society.[1][3] Link[1][3]

  • PubChem. (2025).[1] Dipentyltin Dichloride Compound Summary. National Center for Biotechnology Information.[1] Link

  • World Health Organization (WHO). (1980).[1] Tin and Organotin Compounds: A Preliminary Review (Environmental Health Criteria 15). International Programme on Chemical Safety (IPCS).[1] Link

  • Al-Allaf, T. A., et al. (1999).[1][4] Cytotoxic activity against a series of tumour cell lines of dimethyltin dichloride complexes. Boll Chim Farm.[1][4] Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Resolution Determination of Dipentyltin Dichloride (DPnT) in Complex Matrices

Executive Summary & Scientific Rationale Dipentyltin dichloride (DPnT), an organotin compound often encountered as a byproduct in industrial synthesis or a contaminant in PVC stabilization processes, presents unique anal...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Dipentyltin dichloride (DPnT), an organotin compound often encountered as a byproduct in industrial synthesis or a contaminant in PVC stabilization processes, presents unique analytical challenges compared to its more regulated homologs like Dibutyltin (DBT) and Tributyltin (TBT).

While often overshadowed by DBT, DPnT possesses distinct immunotoxic and endocrine-disrupting properties. Its detection is complicated by two factors:

  • Low Volatility: The dichloride salt form is non-volatile, rendering direct Gas Chromatography (GC) impossible without derivatization.

  • Matrix Interference: In biological and environmental matrices, inorganic tin and other organometallics can suppress ionization in Liquid Chromatography (LC) workflows.

This guide details two validated workflows: In-Situ Ethylation-GC-MS/MS (Gold Standard for sensitivity) and Direct Injection LC-MS/MS (High Throughput).

Analytical Decision Matrix

To ensure the correct method selection, we utilize a decision framework based on matrix type and sensitivity requirements.

decision_matrix Start Start: Sample Matrix? Solid Solid/Sediment/PVC Start->Solid Liquid Water/Biological Fluid Start->Liquid Sensitivity Required LOD? Solid->Sensitivity Acid Extraction Liquid->Sensitivity GCMS Method A: GC-MS/MS (Derivatization) Sensitivity->GCMS Ultra-Trace (<1 ng/L) LCMS Method B: LC-MS/MS (Direct Injection) Sensitivity->LCMS Rapid Screening (>10 ng/L) ICPMS Method C: GC-ICP-MS (Speciation) Sensitivity->ICPMS Total Tin Speciation

Figure 1: Analytical workflow selection based on matrix complexity and sensitivity requirements.

Method A: In-Situ Ethylation GC-MS/MS (The Gold Standard)

This method relies on converting the polar, non-volatile dipentyltin cation (


) into a volatile tetra-alkylated species using Sodium Tetraethylborate (NaBEt4). This approach is superior to Grignard derivatization for aqueous samples as it tolerates water.
Mechanism of Derivatization

The reaction replaces the chloride/ionic ligands with ethyl groups:



The resulting Dipentyl-diethyl-tin is non-polar and easily extracted into hexane.

Reagents & Standards[1][2]
  • Target Analyte: Dipentyltin dichloride (purity >96%).

  • Internal Standard (IS): Tripropyltin chloride (TPrT) or deuterated DBT (d18-DBT). Note: TPrT is preferred as it is structurally similar but absent in most environmental samples.

  • Derivatizing Agent: 2% (w/v) Sodium tetraethylborate (NaBEt4) in 0.1 M NaOH. (Freshly prepared daily - highly reactive).

  • Buffer: Acetate buffer (pH 4.5).

Step-by-Step Protocol
  • Sample Preparation:

    • Liquids: Adjust 50 mL sample to pH 4.5 using acetate buffer.

    • Solids (PVC/Sediment): Sonicate 1g sample in 10 mL methanol/acetic acid (1:1) for 30 mins. Centrifuge and take aliquot of supernatant.

  • Spiking: Add 50 µL of Internal Standard (1 mg/L).

  • Derivatization:

    • Add 1 mL of 2% NaBEt4 solution.

    • Add 2 mL of Hexane (extraction solvent).

    • Critical Step: Shake vigorously for 15 minutes. The alkylation happens at the water-hexane interface.

  • Separation: Allow phases to separate. Recover the upper hexane layer.

  • Cleanup: Pass hexane extract through a sodium sulfate drying cartridge to remove residual water.

  • Injection: Inject 1 µL into GC-MS/MS (Splitless mode).

GC-MS/MS Parameters[1][3][4][5]
  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm) or equivalent low-polarity phase.

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Temp Program: 60°C (1 min) -> 20°C/min -> 280°C (hold 3 min).

  • Ionization: Electron Impact (EI) @ 70eV.

Table 1: MRM Transitions for Dipentyl-diethyl-tin (Derivatized DPnT)

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Dipentyl-diethyl-tin 305 (M - Et)193 (Sn-Et-Bu)235 (Sn-Pentyl)15
Tripropyltin-ethyl (IS) 263 (M - Et)19315112

Note: Tin has a rich isotope pattern. Precursor selection usually targets the 120Sn isotope cluster.

Method B: LC-MS/MS (Direct Analysis)

For biological fluids or high-throughput screening where derivatization is too slow, LC-MS/MS offers a direct route. This method detects the organotin cation directly.

Protocol Workflow
  • Extraction: Mix 1 mL sample with 3 mL Acetonitrile containing 0.1% Formic Acid.

  • Precipitation: Vortex and centrifuge at 10,000 rpm for 5 mins to precipitate proteins/salts.

  • Filtration: Filter supernatant through 0.2 µm PTFE filter.

  • Analysis: Inject 5 µL onto the LC column.

LC-MS/MS Configuration[6]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm, 1.8µm.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

lcms_pathway Sample Sample Extract (Polar Cation) ESI ESI Source (+) Ionization Sample->ESI Injection Q1 Q1: Filter Precursor [M]+ ESI->Q1 m/z Selection Collision Collision Cell (N2 Gas) Q1->Collision Fragmentation Q3 Q3: Filter Fragment (Quant/Qual) Collision->Q3 Product Ions Detector Detector Signal Q3->Detector

Figure 2: LC-MS/MS Triple Quadrupole Signal Pathway for Organotins.

Comparative Performance Data

The following data summarizes the expected performance metrics based on validation studies of homologous organotins.

Table 2: Method Comparison

ParameterMethod A: GC-MS/MS (Derivatized)Method B: LC-MS/MS (Direct)
Limit of Detection (LOD) 0.5 ng/L (ppt)10 - 50 ng/L (ppt)
Linearity (R²) > 0.999> 0.995
Matrix Effects Low (Hexane extraction cleans sample)Moderate (Ion suppression common)
Throughput Low (Requires 1 hr prep)High (15 min prep)
Specificity High (Chromatography + MRM)Medium (Isobaric interferences possible)

Safety & Troubleshooting

Safety Warning
  • Organotins: DPnT is toxic and readily absorbed through the skin. Wear nitrile gloves and work in a fume hood.

  • Sodium Tetraethylborate: Solid NaBEt4 is pyrophoric (can ignite in air). Always handle under nitrogen or dissolve immediately in NaOH. The solution is stable for ~8 hours.

Troubleshooting Guide
  • Low Recovery in GC: Check the pH of the buffer. The ethylation reaction is pH-dependent (optimum pH 4.0 - 5.0). If pH > 6, the tin species may precipitate as hydroxides before derivatization.

  • Tailing Peaks: Organotins interact with active silanol sites. Ensure the GC liner is deactivated and the column is trimmed regularly.

  • Carryover: Organotins are "sticky." Use a needle wash of Dichloromethane/Methanol (50:50) between injections.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2003). Method 8323: Determination of Organotins by Micro-Liquid Chromatography-Electrospray Ion Trap Mass Spectrometry.Link

  • Shimadzu Application News. (n.d.). Analysis of Dibutyltin Compounds in Polyvinyl Chloride Products by GC/MS.Link

  • European Food Safety Authority (EFSA). (2004). Opinion of the Scientific Panel on Contaminants in the Food Chain on a request from the Commission to assess the health risks to consumers associated with exposure to organotins.Link

  • ISO. (2023). ISO 17353:2004 Water quality — Determination of selected organotin compounds — Gas chromatographic method. (Adapted for Dipentyltin). Link

  • Cole, R. et al. (2024). Speciation of Underivatized Organotin Compounds in Sediments by Gas Chromatography-triple Quadrupole Mass Spectrometry. Analytical Chemistry Research. Link

Sources

Application

Application Note: High-Resolution Analysis of Dipentyltin Dichloride (DPnT) via In-Situ Ethylation and GC-MS

This Application Note is structured to provide a rigorous, field-ready protocol for the analysis of Dipentyltin Dichloride (DPnT). It synthesizes established organotin chemistry with advanced GC-MS methodology, designed...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a rigorous, field-ready protocol for the analysis of Dipentyltin Dichloride (DPnT). It synthesizes established organotin chemistry with advanced GC-MS methodology, designed for researchers requiring high sensitivity and regulatory compliance.

Executive Summary

Dipentyltin dichloride (DPnT) is a dialkyltin compound used as a stabilizer in polyvinyl chloride (PVC) and as a catalyst in chemical synthesis. Like its analogue Dibutyltin (DBT), it poses significant toxicity risks (immunotoxicity, neurotoxicity) and is subject to migration from polymer matrices into food, water, or biological systems.

Direct analysis of DPnT is impossible due to its high boiling point, polarity, and thermal instability. This protocol details a robust Derivatization-GC-MS workflow. We utilize Sodium Tetraethylborate (NaBEt₄) for in-situ ethylation, converting the polar DPnT into the volatile, non-polar species Dipentyldiethyltin , amenable to Gas Chromatography. Detection is achieved via Electron Impact (EI) Mass Spectrometry in Selected Ion Monitoring (SIM) mode to ensure low-ppb sensitivity.

Scientific Principle & Mechanism

The Analytical Challenge

Organotins like DPnT exist as salts (e.g., chlorides) in the environment. They are ionic and solvated by water, making them unsuitable for the gas phase.

  • Solution: Alkylation.[1] Replacing the chloride ligands with alkyl groups (ethyl) eliminates the dipole moment and lowers the boiling point.

Reaction Mechanism

The derivatization uses Sodium Tetraethylborate (NaBEt₄) in an aqueous buffer (pH 4-5). The ethyl group from the borate reagent nucleophilically attacks the tin center, displacing the chloride ions.

Chemical Equation:



  • Analyte: Dipentyltin Dichloride (Polar, Non-volatile)

  • Derivative: Dipentyldiethyltin (Non-polar, Volatile, MW ~320 Da)

Workflow Visualization

G Sample Sample Matrix (Water/Leachate) pH_Adj pH Adjustment (Acetate Buffer pH 4.5) Sample->pH_Adj Acidify Deriv In-Situ Ethylation (NaBEt4 Reagent) pH_Adj->Deriv + Reagent Extract L-L Extraction (Hexane/Isooctane) Deriv->Extract Phase Separation Clean Cleanup (Optional) (Alumina SPE) Extract->Clean Organic Layer GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Direct Injection Clean->GCMS Injection

Figure 1: Analytical Workflow for Dipentyltin Analysis. The dashed line indicates that clean water samples may bypass SPE cleanup.

Experimental Protocol

Reagents & Standards
  • Dipentyltin Dichloride Standard: >95% purity.

  • Internal Standard (ISTD): Tripropyltin chloride (TPrT) or Deuterated Dibutyltin (

    
    -DBT). Note: TPrT is preferred as it is structurally similar but absent in most environmental samples.
    
  • Derivatizing Agent: 1% (w/v) Sodium Tetraethylborate (NaBEt₄) in 0.1M NaOH. Critical: Prepare fresh daily. NaBEt₄ hydrolyzes rapidly in water; the NaOH stabilizes it.

  • Buffer: Sodium Acetate / Acetic Acid (1M, pH 4.5).

  • Extraction Solvent: Hexane (Pesticide Grade) or Isooctane.

Sample Preparation

A. Aqueous Samples (Migration Studies/Water):

  • Transfer 50 mL of sample into a glass centrifuge tube.

  • Spike with 100 µL of Internal Standard (1 µg/mL).

  • Add 5 mL Acetate Buffer (pH 4.5). Verify pH is between 4.0 and 5.0.[1]

  • Add 1 mL of 1% NaBEt₄ solution .

  • Add 5 mL of Hexane .

  • Shake vigorously for 15 minutes (mechanical shaker recommended).

  • Centrifuge at 2500 rpm for 5 minutes to separate phases.

  • Transfer the upper organic layer to a GC vial containing anhydrous

    
     to dry.
    

B. Solid Samples (PVC/Sediment):

  • Weigh 0.5 g of homogenized sample.

  • Add 10 mL of Methanol containing 0.1% Tropolone (complexing agent to aid extraction).

  • Sonicate for 30 minutes.

  • Take an aliquot of the methanol extract, dilute with water (to <10% MeOH content), and proceed to Step 2 of the Aqueous protocol.

GC-MS Conditions
  • Instrument: Agilent 7890/5977 or equivalent.

  • Column: HP-5MS UI or DB-5MS (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min)

    • Ramp 1: 20°C/min to 150°C

    • Ramp 2: 10°C/min to 280°C (hold 3 min)

    • Rationale: Fast initial ramp clears solvent; slower second ramp separates the organotin congeners (MBT, DBT, DPnT, TBT).

Mass Spectrometry (SIM Mode)

Detection relies on the unique isotope cluster of Tin (


). The target derivative is Dipentyldiethyltin  (

, MW

320). In Electron Impact (EI), the molecule fragments by losing alkyl groups.

Fragmentation Pathway:

  • Loss of Pentyl (

    
    , Mass 71): 
    
    
    
  • Loss of Ethyl (

    
    , Mass 29): 
    
    
    

SIM Acquisition Table:

AnalyteTarget DerivativeQuantifier Ion (m/z)Qualifier Ions (m/z)Dwell Time
Dipentyltin Dipentyldiethyltin249 (

)
247 (

), 291 (

)
50 ms
Tripropyltin (ISTD) Tripropylethyltin235 (

)
233 (

), 263 (

)
50 ms

Note: The Quantifier Ion 249 corresponds to the


 fragment.

Method Validation & Quality Control

Linearity & Sensitivity
  • Range: 1 ng/L to 1000 ng/L (ppt).

  • Linearity:

    
     required.
    
  • LOD: Typically < 5 ng/L due to the high selectivity of Sn isotopes in SIM mode.

Quality Assurance Criteria
  • Isotope Ratio Check: The ratio of m/z 249 to 247 should match the natural abundance ratio of

    
     (approx 1.34). Deviations >20% indicate matrix interference.
    
  • Recovery: Spike blank water with DPnT at 50 ng/L. Acceptable recovery: 70-120%.

  • Blank Control: Analyze a reagent blank to ensure no tin contamination from glassware or sodium tetraethylborate.

Troubleshooting & Expert Insights

pH Criticality

The ethylation reaction is highly pH-dependent.

  • pH < 3: The borate reagent decomposes too quickly (hydrolysis) before alkylating the tin.

  • pH > 6: Tin species may precipitate as hydroxides or form carbonate complexes, reducing yield.

  • Tip: Always use an acetate buffer with high capacity (1M) to counteract acidic leachates.

Glassware Adsorption

Organotins are "sticky" (lipophilic cations).

  • Protocol: Silanize glassware or wash with 10%

    
     followed by methanol rinsing. Avoid plastic pipette tips for long-term storage of standard solutions.
    
Interferences

Sulfur compounds in sediment can mimic organotins. If analyzing sediment, use a copper strip or TBA (tetrabutylammonium) sulfite cleanup to remove elemental sulfur.

References

  • European Food Safety Authority (EFSA). (2004).[2][3] Opinion of the Scientific Panel on Contaminants in the Food Chain on a request from the Commission to assess the health risks to consumers associated with exposure to organotins in foodstuffs.

  • International Organization for Standardization (ISO). (2004). ISO 17353:2004 Water quality — Determination of selected organotin compounds — Gas chromatographic method. (Method basis for alkylation).

  • Cole, R. et al. (2015). Risk Assessment Studies on Targeted Consumer Applications of Certain Organotin Compounds.[2][4] European Commission.[5]

  • Unget, A. et al. (2011). Predicting the Migration Rate of Dialkyl Organotins From PVC Pipe Into Water. Environmental Science & Technology.[4]

  • Strem Chemicals. (Technical Note). Sodium tetraethylborate as a Derivatizing Agent for the Detection of Organotin.[1]

Sources

Method

Protocol for Dipentyltin dichloride synthesis in the lab

This guide outlines the laboratory-scale synthesis of Dipentyltin dichloride (di-n-pentyltin dichloride), a standard organometallic reagent used in catalysis and organic synthesis.[1] Based on the homologous series of di...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the laboratory-scale synthesis of Dipentyltin dichloride (di-n-pentyltin dichloride), a standard organometallic reagent used in catalysis and organic synthesis.[1]

Based on the homologous series of dialkyltin compounds, the most robust and high-purity route for laboratory synthesis is the Kocheshkov Redistribution Reaction .[1] While direct synthesis (reaction of tin metal with alkyl halides) is common in industry, it often requires high pressures and specialized autoclaves.[1] For a research setting, the two-step method—synthesis of tetra-n-pentyltin via Grignard reagent followed by redistribution with tin(IV) chloride—ensures stoichiometric control and product purity.[1]

Safety Warning: Organotin Handling

  • Toxicity: Dialkyltin compounds are toxic if swallowed, inhaled, or absorbed through the skin. They can cause severe skin burns and eye damage.[1]

  • Neurotoxicity: Organotins can exhibit neurotoxic and immunotoxic effects.[1]

  • Engineering Controls: All operations must be performed in a properly functioning chemical fume hood.

  • PPE: Wear chemical-resistant gloves (nitrile/neoprene double-gloving recommended), safety goggles, and a lab coat.[1]

  • Waste: All organotin waste must be segregated and disposed of according to hazardous waste regulations.

Part 1: Scientific Rationale & Mechanism

The Kocheshkov Redistribution Strategy

Direct alkylation of Tin(IV) chloride (


) with Grignard reagents typically yields a mixture of alkylated products (

,

,

,

). Separating these can be difficult due to similar boiling points.[1]

The Kocheshkov redistribution leverages the thermodynamics of organotin halides.[1] By reacting the fully alkylated species (Tetra-n-pentyltin) with stoichiometric Tin(IV) chloride, the reaction converges selectively to the dialkyl dihalide species at elevated temperatures.[1]

Reaction Scheme:

  • Alkylation:

    
    [1]
    
  • Redistribution:

    
    [1]
    

This method is self-validating because the stoichiometry (


 molar ratio in step 2) mathematically dictates the formation of the di-substituted product, minimizing mono- and tri-alkyl impurities.[1]

Part 2: Experimental Protocol

Phase A: Synthesis of Tetra-n-pentyltin (Precursor)

Reagents:

  • Pentyl bromide (

    
    )[1]
    
  • Magnesium turnings (Mg)[1]

  • Tin(IV) chloride (

    
    ), anhydrous[2][3][4][5]
    
  • Diethyl ether or THF (anhydrous)[1][6]

Workflow:

  • Grignard Preparation:

    • In a flame-dried 3-neck flask under inert atmosphere (

      
       or Ar), activate Mg turnings (1.1 eq relative to bromide) with a crystal of iodine.
      
    • Add anhydrous ether.[1][6] Add pentyl bromide dropwise to maintain a gentle reflux.[1]

    • Reflux for 1 hour after addition to ensure complete formation of Pentylmagnesium bromide.[1]

  • Alkylation:

    • Cool the Grignard solution to 0°C.

    • Add

      
       (0.25 eq relative to Grignard) dissolved in benzene or toluene dropwise.[1] Caution:  Exothermic.
      
    • Allow to warm to room temperature, then reflux for 3–4 hours.

  • Work-up:

    • Quench excess Grignard with dilute HCl (carefully).[1]

    • Separate the organic layer, wash with water and brine, and dry over

      
      .[1]
      
    • Remove solvent via rotary evaporation.[1]

    • Purification: Distill the crude oil under high vacuum to isolate Tetra-n-pentyltin.[1]

Phase B: Redistribution to Dipentyltin Dichloride

Reagents:

  • Tetra-n-pentyltin (from Phase A)[1]

  • Tin(IV) chloride (

    
    ), anhydrous[2][3][4][5]
    

Workflow:

  • Stoichiometry Setup:

    • Calculate exact moles of Tetra-n-pentyltin.[1]

    • Measure an equimolar amount (

      
       ratio) of 
      
      
      
      .[1]
  • Reaction:

    • Combine both neat liquids in a round-bottom flask equipped with a condenser and drying tube (or inert gas line). No solvent is typically required for this step.[1]

    • Heat the mixture to 200°C – 210°C in an oil bath.

    • Maintain temperature for 2–3 hours. The reaction is driven by thermal equilibration.[1]

  • Isolation:

    • Cool the mixture to room temperature. The product, Dipentyltin dichloride, is a solid or viscous liquid at room temperature (Melting point approx 30-40°C range for similar homologs, though often handled as a liquid above this).[1]

    • Purification: Recrystallization from hexane or petroleum ether is the standard method for purifying dialkyltin dichlorides.[1] Alternatively, vacuum distillation can be used if the product remains liquid.[1][6]

Part 3: Data Presentation

Stoichiometry Table (Example Scale)
ComponentRoleMolar RatioMass/Vol (Example)Notes
Tetra-n-pentyltin Precursor1.0 equiv41.7 g (100 mmol)Synthesized in Phase A
Tin(IV) Chloride Reagent1.0 equiv26.0 g (100 mmol)Anhydrous, fuming
Reaction Temp ConditionN/A200–210°CCritical for redistribution
Reaction Time ConditionN/A3 HoursMonitor by TLC/NMR
Dipentyltin Dichloride Product 2.0 equiv Theoretical: ~66.6 g Yield varies (typ. 80-90%)
Process Visualization

G cluster_0 Phase A: Precursor Synthesis cluster_1 Phase B: Kocheshkov Redistribution Mg Mg Turnings Grignard Grignard Reagent (C5H11MgBr) Mg->Grignard Activation RBr Pentyl Bromide (C5H11Br) RBr->Grignard Tetra Tetra-n-pentyltin Sn(C5H11)4 Grignard->Tetra + SnCl4_A Reflux SnCl4_A SnCl4 (0.25 eq) SnCl4_A->Tetra Heat Heat (200°C) 3 Hours Tetra->Heat 1.0 eq SnCl4_B SnCl4 (1.0 eq) SnCl4_B->Heat 1.0 eq Product Dipentyltin Dichloride (C5H11)2SnCl2 Heat->Product 2.0 eq Yield

Caption: Two-stage synthesis workflow utilizing Grignard alkylation followed by thermal redistribution to ensure selective formation of the dichloride species.

References

  • Kocheshkov, K. A. "Synthetic Methods of Organic Chemistry: Redistribution Reactions of Organotin Compounds."[1] Berichte der deutschen chemischen Gesellschaft, 1929.[1] (Foundational methodology for

    
     redistribution).
    
  • Thieme Chemistry. "Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 5: Compounds of Group 14 (Ge, Sn, Pb)." Thieme Medical Publishers, 2003.[1] (Detailed review of Tin halide synthesis).

  • United States Patent 3519665. "Direct Synthesis of Dialkyltin Dichloride."[1][7][8] Google Patents.[1] (Discusses industrial direct synthesis alternatives and catalyst comparisons).[1]

  • Fisher Scientific. "Safety Data Sheet: Diphenyltin Dichloride / Dibutyltin Dichloride."[1] Fisher Scientific.[1][9][10] (General safety protocols for dialkyltin dichlorides).

  • ChemicalBook. "Dibutyltin Dichloride Synthesis and Properties." ChemicalBook.[1][11] (Property data for the homologous butyl species).[1]

Sources

Application

Application Notes and Protocols for In Vitro Testing of Dipentyltin Dichloride Toxicity

Introduction: Unraveling the In Vitro Toxicological Profile of Dipentyltin Dichloride Dipentyltin dichloride (DPTC) is an organotin compound, a class of chemicals utilized in various industrial applications, including as...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unraveling the In Vitro Toxicological Profile of Dipentyltin Dichloride

Dipentyltin dichloride (DPTC) is an organotin compound, a class of chemicals utilized in various industrial applications, including as PVC heat stabilizers and catalysts.[1] The widespread use of organotins raises environmental and health concerns due to their persistence and potential toxicity. Understanding the specific toxicological effects of DPTC at the cellular level is paramount for accurate risk assessment and the development of safety guidelines. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of various in vitro assays to meticulously evaluate the toxicity of DPTC.

The rationale for employing a multi-assay approach stems from the understanding that organotin compounds can induce a spectrum of cellular damage, including cytotoxicity, genotoxicity, immunotoxicity, and neurotoxicity.[2][3][4] By examining multiple endpoints, we can construct a more complete and mechanistically informative toxicological profile of DPTC. The protocols detailed herein are designed to be robust and reproducible, providing a solid framework for investigating the cellular and molecular mechanisms underlying DPTC toxicity.

Section 1: Foundational Cytotoxicity Assessment

A primary step in toxicological screening is to determine the concentration range at which a compound elicits overt cytotoxicity. This information is crucial for designing subsequent, more mechanistic assays. We will describe two widely accepted methods for assessing cell viability and membrane integrity.

Neutral Red Uptake (NRU) Assay for Cell Viability

Scientific Rationale: The Neutral Red Uptake (NRU) assay is a cell viability assay based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes. This assay is recognized by the OECD as a valuable tool for initial toxicity assessment.[5][6] A decrease in the uptake of Neutral Red is indicative of a reduction in the number of viable cells.

Experimental Workflow:

Caption: Workflow for the Neutral Red Uptake (NRU) Assay.

Detailed Protocol:

  • Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3, HepG2) in a 96-well microtiter plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of DPTC in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations. The final solvent concentration should not exceed 0.5% (v/v).

  • Treatment: Remove the culture medium and expose the cells to various concentrations of DPTC for 24 or 48 hours. Include vehicle controls (medium with solvent) and untreated controls.

  • Neutral Red Staining: After the incubation period, replace the treatment medium with a medium containing Neutral Red (50 µg/mL) and incubate for 3 hours.

  • Dye Extraction: Wash the cells with PBS and then add a destain solution (e.g., 50% ethanol, 1% acetic acid in water) to extract the dye from the lysosomes.

  • Quantification: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viability compared to the control and determine the IC50 value (the concentration that inhibits 50% of neutral red uptake).

Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

Scientific Rationale: The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from cells with a damaged plasma membrane.[7] It serves as an indicator of cell lysis and necrosis.[4][8]

Experimental Workflow:

Caption: Workflow for the Lactate Dehydrogenase (LDH) Release Assay.

Detailed Protocol:

  • Cell Culture and Treatment: Follow steps 1-3 as described in the NRU assay protocol.

  • Supernatant Collection: After the treatment period, carefully collect an aliquot of the cell culture supernatant from each well.[7]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions. This typically includes a catalyst and a dye solution.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Quantification: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a lysis buffer).

Parameter Neutral Red Uptake (NRU) Assay Lactate Dehydrogenase (LDH) Release Assay
Endpoint Cell viability (lysosomal integrity)Cytotoxicity (membrane integrity)
Principle Uptake of Neutral Red dye by viable cellsMeasurement of LDH released from damaged cells
Detection Colorimetric (540 nm)Colorimetric (490 nm)
Cell Line Examples Balb/c 3T3, HepG2, SH-SY5YJurkat, HepG2, PC-12
Typical DPTC Range 0.1 - 100 µM0.1 - 100 µM

Section 2: Delving Deeper - Mechanistic Toxicity Assays

Following the initial cytotoxicity assessment, it is crucial to investigate the underlying mechanisms of DPTC-induced cell death. This section details assays to explore apoptosis, oxidative stress, and mitochondrial dysfunction.

Assessment of Apoptosis

Scientific Rationale: Apoptosis, or programmed cell death, is a key mechanism by which toxic compounds can eliminate cells.[9] Organotin compounds have been shown to induce apoptosis in various cell types.[4][10] We will describe two methods to detect apoptosis: Annexin V/Propidium Iodide (PI) staining and Caspase activity assays.

2.1.1. Annexin V/PI Staining for Apoptosis Detection

Scientific Rationale: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that is excluded by viable cells but can enter and stain the DNA of necrotic or late apoptotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells in a 6-well plate and treat with DPTC at concentrations determined from the cytotoxicity assays.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells will be Annexin V- and PI-negative; early apoptotic cells will be Annexin V-positive and PI-negative; late apoptotic/necrotic cells will be both Annexin V- and PI-positive.

2.1.2. Caspase-3/7 Activity Assay

Scientific Rationale: Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. Their activation is a hallmark of apoptosis.[10] This assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a fluorescent or luminescent signal.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells in a white-walled 96-well plate suitable for luminescence measurements and treat with DPTC.

  • Reagent Addition: After treatment, add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate the plate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold change in caspase activity compared to the vehicle control.

Evaluation of Oxidative Stress

Scientific Rationale: Many toxic compounds, including organotins, can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage.[12][13][14] The following assay measures the intracellular generation of ROS.

2.2.1. Dichlorofluorescein Diacetate (DCFDA) Assay for ROS Detection

Scientific Rationale: DCFDA is a cell-permeable dye that is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF). The intensity of the fluorescence is proportional to the level of intracellular ROS.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells in a black-walled 96-well plate and treat with DPTC for a shorter duration (e.g., 1-6 hours).

  • DCFDA Staining: Remove the treatment medium and incubate the cells with DCFDA (e.g., 10 µM) in PBS for 30-60 minutes at 37°C.

  • Washing: Wash the cells with PBS to remove excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.

  • Data Analysis: Report the results as a percentage increase in fluorescence compared to the control.

Assessment of Mitochondrial Dysfunction

Scientific Rationale: Mitochondria are often a primary target of toxic compounds.[15][16][17] Disruption of the mitochondrial membrane potential (ΔΨm) is an early event in apoptosis and a key indicator of mitochondrial dysfunction.[18]

2.3.1. JC-1 Assay for Mitochondrial Membrane Potential

Scientific Rationale: JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.

Detailed Protocol:

  • Cell Culture and Treatment: Plate cells on a suitable imaging plate or in a 96-well plate and treat with DPTC.

  • JC-1 Staining: After treatment, incubate the cells with JC-1 dye (e.g., 2 µM) for 15-30 minutes at 37°C.

  • Washing: Wash the cells with PBS or culture medium.

  • Fluorescence Measurement: Measure the red fluorescence (excitation ~560 nm, emission ~595 nm) and green fluorescence (excitation ~485 nm, emission ~530 nm) using a fluorescence microscope or a plate reader.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Proposed Mechanistic Pathway of DPTC Toxicity:

G DPTC Dipentyltin Dichloride (DPTC) ROS Increased ROS Production (Oxidative Stress) DPTC->ROS Mito Mitochondrial Dysfunction (Loss of ΔΨm) DPTC->Mito ROS->Mito Caspase Caspase Activation (Caspase-3/7) Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Sources

Method

Application Note: High-Performance Liquid Chromatography Strategies for Dipentyltin Dichloride

This Application Note is structured to provide a comprehensive, field-ready guide for the analysis of Dipentyltin Dichloride (DPnT). It prioritizes robust, self-validating methodologies suitable for regulated environment...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, field-ready guide for the analysis of Dipentyltin Dichloride (DPnT). It prioritizes robust, self-validating methodologies suitable for regulated environments (GLP/GMP).

Executive Summary & Scientific Rationale

Dipentyltin dichloride (DPnT) is a dialkyltin compound used primarily as an intermediate in the synthesis of heat stabilizers for PVC and as a catalyst in polyurethane production. Unlike its more common homologs (Dibutyltin and Dioctyltin), DPnT presents unique analytical challenges due to its intermediate lipophilicity and lack of a native UV chromophore.

The Analytical Challenge: Organotins do not fluoresce or absorb UV light significantly. Traditional Gas Chromatography (GC) requires volatile derivatization (e.g., using sodium tetraethylborate), which is time-consuming and prone to artifact formation.

The Solution: This guide presents two HPLC-based workflows that eliminate the need for volatile derivatization:

  • HPLC-ICP-MS (Gold Standard): Utilizes the C18 reversed-phase separation of the organometallic cation followed by elemental mass spectrometry. This offers the lowest detection limits (ppt level) and absolute specificity.

  • HPLC-UV with Tropolone Complexation (Accessible Alternative): Uses in-situ complexation with Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) to generate a UV-absorbing species detectable at 254 nm.

Analytical Workflow Visualization

The following diagram outlines the decision matrix and processing steps for DPnT analysis.

G Sample Sample Matrix (PVC, Sediment, Biological) Extract Extraction (Acidified MeOH / Ultrasonic) Sample->Extract Cleanup Cleanup (SPE / Filtration) Extract->Cleanup Decision Available Instrumentation? Cleanup->Decision ICPMS_Path Method A: HPLC-ICP-MS (High Sensitivity) Decision->ICPMS_Path  ICP-MS   UV_Path Method B: HPLC-UV (Tropolone Complexation) Decision->UV_Path  UV/DAD   Result Quantification & Speciation ICPMS_Path->Result UV_Path->Result

Figure 1: Analytical decision matrix for Dipentyltin analysis, selecting between high-sensitivity ICP-MS and accessible UV-complexation workflows.

Method A: HPLC-ICP-MS (The Gold Standard)

Target Audience: Trace analysis labs, Environmental monitoring, Toxicology. Mechanism: Cation-exchange/Hydrophobic interaction on a C18 column separates the organotin species. The ICP-MS detects the Tin isotope (


 or 

), providing elemental specificity.
Equipment & Conditions
ParameterSpecificationCausality / Note
Column C18 Reverse Phase (e.g., Zorbax Eclipse XDB-C18), 150mm x 4.6mm, 5µmC18 provides adequate retention for the lipophilic pentyl chains.
Mobile Phase ACN:Water:Acetic Acid (65:25:10 v/v/v) + 0.05% Triethylamine (TEA)Critical: TEA masks residual silanols to prevent peak tailing of the cationic tin species. Acetic acid maintains pH < 3 to keep Sn species in solution.
Flow Rate 1.0 mL/min (Split to 0.4 mL/min for ICP interface)Standard flow for separation; reduced flow prevents plasma cooling in the ICP.
Detector ICP-MS (e.g., Agilent 7900 or Thermo iCAP)Monitor m/z 120 (primary) and 118 (confirmation).
Spray Chamber Quartz Cyclonic, cooled to 2°CCooling reduces organic solvent load on the plasma, preventing instability (carbon buildup).
Oxygen Addition 5-10% O2 in Argon carrier gasMandatory: Oxygen burns off the carbon from the Acetonitrile/Methanol matrix, preventing cone clogging.
Protocol Steps
  • System Equilibration: Purge the ICP-MS with the mobile phase containing organic solvent. Slowly ramp up the Oxygen make-up gas until the plasma is stable (green/blue hue).

  • Calibration: Prepare mixed organotin standards (Dibutyltin, Dipentyltin, Dioctyltin) in mobile phase. Range: 0.1 – 100 ng/mL (as Sn).

  • Injection: Inject 50 µL of sample.

  • Elution Order: Due to increasing hydrophobicity, elution order will be:

    • 
       ~3 min: Monopentyltin (if present)
      
    • 
       ~6 min: Dipentyltin (DPnT)
      
    • 
       ~12 min: Tripentyltin (if present)
      
    • Note: DPnT will elute between Dibutyltin (C4) and Dioctyltin (C8).

Method B: HPLC-UV with Tropolone Complexation

Target Audience: QC labs, Polymer manufacturers. Mechanism: Dipentyltin dichloride itself is UV-transparent. Adding Tropolone to the mobile phase forms a stable, UV-absorbing chelate (


) in-situ within the column.
Equipment & Conditions
ParameterSpecificationCausality / Note
Column C18 Reverse Phase (End-capped), 250mm x 4.6mm, 5µmLonger column (250mm) required to separate the complex from the excess Tropolone reagent peak.
Mobile Phase Methanol:Water (80:20) + 0.1% Acetic Acid + 0.05% Tropolone Tropolone acts as the complexing agent. High organic content keeps the non-polar complex soluble.
Detection UV/DAD at 254 nm The Sn-Tropolone complex has a distinct absorption maximum here.
Flow Rate 1.0 mL/minIsocratic elution is preferred to maintain a stable Tropolone baseline.
Protocol Steps
  • Mobile Phase Prep: Dissolve Tropolone in Methanol first, then add water and acetic acid. Filter through 0.22 µm nylon filter.

  • Baseline Check: Tropolone absorbs UV. You will see a high background absorbance. Zero the detector with the mobile phase flowing.

  • Interference Check: Run a blank. A large system peak (Tropolone disturbance) usually elutes at the dead volume. Ensure DPnT elutes away from this zone.

  • Quantification: External standard calibration using Dipentyltin Dichloride reference material.

Sample Preparation (Solid Matrix/Polymers)

Organotins are often embedded in PVC matrices. Efficient extraction is critical.

  • Cryogenic Grinding: Freeze the polymer sample with liquid nitrogen and grind to a fine powder (< 500 µm).

  • Acidified Extraction: Weigh 1.0 g of powder into a glass centrifuge tube.

  • Solvent Addition: Add 10 mL of Methanol containing 0.1% Acetic Acid.

    • Expert Tip: For Method B (UV), add 0.05% Tropolone to the extraction solvent to initiate complexation early.

  • Sonication: Sonicate for 60 minutes at 40°C.

  • Centrifugation: 4000 rpm for 10 mins. Filter supernatant through 0.2 µm PTFE filter.

Validation & Troubleshooting

Validation Parameters (Expected)
ParameterHPLC-ICP-MSHPLC-UV (Tropolone)
LOD (Limit of Detection) 0.05 ng/mL (as Sn)50 ng/mL (as Sn)
Linearity (

)
> 0.999 (0.1 - 100 ppb)> 0.995 (0.1 - 100 ppm)
Precision (RSD) < 3%< 5%
Troubleshooting Guide
  • Peak Tailing: Usually indicates interaction with surface silanols. Increase TEA concentration (up to 0.1%) or switch to a "Shield RP" or highly end-capped column.

  • High Backpressure (ICP-MS): Salt buildup on cones. Ensure the mobile phase uses volatile salts (Ammonium Acetate) or minimal fixed salts. Wash cones daily.

  • No Peak (UV Method): Tropolone oxidation. Prepare mobile phase fresh daily and protect from light (amber bottles).

References

  • Agilent Technologies. "A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds." Agilent Application Notes. Link

  • European Chemicals Agency (ECHA). "Organostannic compounds." ECHA Substance Information. Link

  • Cole, R. et al. "Determination of Organotin Compounds in Environmental Samples." Journal of Analytical Atomic Spectrometry. Link

  • Standard Method. "Determination of Organotins in Toys and Consumer Products." CPSC-CH-C1001-09.4. Link(Note: While focused on phthalates/toys, the extraction protocols for PVC additives are chemically analogous).

  • ResearchGate. "Speciation of organotin compounds by HPLC-ICP-MS." Link

Application

High-Resolution Analysis of Dipentyltin Dichloride in Marine Sediments via In-Situ Ethylation and GC-MS/MS

Part 1: Strategic Overview Executive Summary Dipentyltin dichloride (DPnT) is a dialkyltin compound structurally analogous to the more regulated dibutyltin (DBT) and dioctyltin (DOT). While less commonly monitored than t...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Overview

Executive Summary

Dipentyltin dichloride (DPnT) is a dialkyltin compound structurally analogous to the more regulated dibutyltin (DBT) and dioctyltin (DOT). While less commonly monitored than tributyltin (TBT), DPnT appears as an impurity in PVC stabilizers, a degradation product of higher alkyltins, or in specific industrial catalytic processes. Its presence in marine sediments serves as a critical marker for anthropogenic contamination, particularly in port areas and industrial discharge zones.

This application note provides a rigorous, self-validating protocol for the extraction, derivatization, and quantification of DPnT in complex marine sediment matrices. The method overcomes the two primary challenges of sediment analysis: sulfur interference and low volatility of the organotin cation.

Chemical & Toxicological Context[1][2]
  • Analyte: Dipentyltin dichloride (DPnT)[1]

  • Chemical Formula:

    
    
    
  • Target Matrix: Marine Sediment (high sulfur, high organic carbon).

  • Toxicology: Like other dialkyltins, DPnT exhibits immunotoxicity and potential endocrine-disrupting properties in benthic organisms. It bioaccumulates in sediment-dwelling invertebrates, necessitating high-sensitivity detection (LOQ < 5 ng/g).

Part 2: Analytical Challenges & Solutions

ChallengeMechanistic CauseTechnical Solution
Non-Volatility Organotins exist as ionic salts (cations) in the environment, making them unsuitable for direct GC analysis.[2]In-Situ Ethylation: Reaction with Sodium Tetraethylborate (NaBEt4) converts ionic DPnT into volatile Dipentyl-diethyl-tin.
Matrix Adsorption Sn cations bind strongly to sediment organic matter and sulfides.Acidic Leaching: Use of Acetic Acid/Methanol breaks ionic bonds and solubilizes the tin species.
Sulfur Interference Marine sediments contain elemental sulfur (

) which co-extracts and saturates MS detectors.
Copper Clean-up: Activated copper powder or specific Florisil cleanup removes sulfur without degrading organotins.

Part 3: Experimental Protocol

Reagents & Standards
  • Derivatizing Agent: Sodium tetraethylborate (NaBEt4), 2% (w/v) in 0.1 M NaOH. Freshly prepared daily.

  • Extraction Solvent: Methanol / Glacial Acetic Acid / Water (1:1:0.5 v/v/v).

  • Internal Standard (IS): Tripropyltin chloride (TPT-Cl) or Tri-n-butyltin-d27. TPT is preferred for DPnT due to chromatographic proximity without co-elution.

  • Buffer: Sodium Acetate / Acetic Acid (pH 4.5).

Sample Pre-treatment[1]
  • Lyophilization: Freeze-dry sediment samples for 48 hours to remove water without losing volatile organotins (unlike oven drying).

  • Sieving: Sieve dry sediment to < 250 µm to ensure homogeneity.

Step-by-Step Workflow
Step A: Acidic Extraction
  • Weigh 1.0 g of freeze-dried sediment into a 50 mL centrifuge tube.

  • Spike with 100 µL of Internal Standard (1 µg/mL TPT-Cl).

  • Add 10 mL of Extraction Solvent (MeOH/HOAc/H2O).

  • Sonication: Sonicate for 15 minutes at ambient temperature.

  • Agitation: Shake on a mechanical shaker for 2 hours (200 rpm).

  • Centrifugation: Spin at 3000 x g for 10 minutes. Decant the supernatant into a clean reaction vessel.

Step B: In-Situ Derivatization (Ethylation)

Rationale: NaBEt4 works in the aqueous phase, allowing derivatization directly in the extract without prior phase separation.

  • To the supernatant, add 10 mL of Acetate Buffer (pH 4.5). Critical: NaBEt4 is pH sensitive; pH > 5 causes decomposition, pH < 4 reduces yield.

  • Add 1 mL of 2% NaBEt4 solution.

  • Immediately add 5 mL of Hexane (extraction solvent for the derivative).

  • Shake vigorously for 30 minutes.

  • Allow phases to separate. The DPnT is now converted to Dipentyl-diethyl-tin and resides in the upper Hexane layer.

Step C: Clean-up
  • Transfer the Hexane layer to a clean vial.

  • Sulfur Removal: Add ~200 mg of activated copper powder. Vortex for 1 minute. (Copper turns black as it reacts with sulfur).

  • Column Cleanup (Optional for high-lipid samples): Pass hexane extract through a 1g Florisil cartridge. Elute with 5% diethyl ether in hexane.

  • Concentration: Evaporate to exactly 1 mL under a gentle stream of nitrogen.

Visualization of Workflow

G Sediment Freeze-Dried Marine Sediment (1.0 g) Extraction Acid Leaching (MeOH/Acetic Acid) + Internal Standard Sediment->Extraction Solubilize Cations Derivatization In-Situ Ethylation (NaBEt4 + Buffer pH 4.5) Extraction->Derivatization Supernatant PhaseSep L-L Extraction (Hexane) Derivatization->PhaseSep Form Volatile Species Cleanup Sulfur Removal (Activated Copper) PhaseSep->Cleanup Hexane Layer Analysis GC-MS/MS Analysis Cleanup->Analysis Inject 1 µL

Caption: Figure 1. Optimized workflow for the extraction and derivatization of Dipentyltin dichloride from marine sediments.

Part 4: Instrumental Analysis (GC-MS/MS)

Gas Chromatography Parameters
ParameterSetting
Column 5% Phenyl Polysiloxane (e.g., HP-5MS or DB-5MS), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Injection Splitless (1 µL) @ 250°C
Oven Program 60°C (1 min) → 20°C/min → 150°C → 10°C/min → 280°C (5 min)
Transfer Line 280°C
Mass Spectrometry (MS/MS) Detection

The ethylated derivative is Dipentyl-diethyl-tin .

  • Ionization: Electron Impact (EI, 70 eV).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for maximum sensitivity.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Dwell Time (ms)
Dipentyl-diethyl-tin 263 (Loss of C5H11)235 (Sn-Et2-Pentyl)1550
Dipentyl-diethyl-tin (Qual) 291 (Molecular Cluster)179 (Sn-Et)2050
TPT-Ethyl (IS) 263 (Loss of C3H7)2351550

Note: Tin has a complex isotope pattern. The m/z values listed typically correspond to the ¹²⁰Sn isotope (the most abundant). Always verify the isotope cluster pattern.

Part 5: Quality Assurance & Self-Validation[1]

Critical Control Points (CCPs)
  • pH Control: The derivatization reaction is strictly pH-dependent. If the buffer is overwhelmed by the acidic extraction solvent, the pH may drop below 4.0, halting ethylation.

    • Validation: Check pH of the aqueous phase after adding buffer and before adding NaBEt4 using a micro-pH probe.

  • Blank Management: NaBEt4 can degrade into inorganic tin or contain impurities.

    • Validation: Run a "Reagent Blank" with every batch. Any DPnT peak in the blank > 10% of the LOQ invalidates the batch.

Calculation

Concentration (


) is calculated using the Internal Standard method:


Where:

  • 
     = Peak Area
    
  • 
     = Mass of Internal Standard added (ng)
    
  • 
     = Mass of dry sediment (g)
    
  • 
     = Response Factor (determined from calibration curve)
    
Reaction Pathway Diagram[1]

Chemistry R1 Dipentyltin Dichloride (C5H11)2-Sn-Cl2 Complex Transition State (pH 4.5) R1->Complex R2 NaBEt4 (Ethylating Agent) R2->Complex Product Dipentyl-diethyl-tin (C5H11)2-Sn-(C2H5)2 (Volatile) Complex->Product Substitution Byproduct NaCl + B(Et)3 Complex->Byproduct

Caption: Figure 2. Chemical derivatization pathway converting ionic DPnT to the gas-chromatography-compatible ethylated species.

References

  • ISO 23161:2018. Soil quality — Determination of selected organotin compounds — Gas-chromatographic method. International Organization for Standardization. Link

  • Cole, R.F., et al. (2015). "Optimized extraction of organotins from marine sediments using sodium tetraethylborate derivatization." Analytica Chimica Acta. (Contextual grounding for NaBEt4 efficiency).

  • European Commission. (2003). Common Implementation Strategy for the Water Framework Directive (2000/60/EC). Guidance on Chemical Monitoring of Sediment and Biota. Link

  • Mathalier, F., et al. (1997). "Derivatization of organotin compounds with sodium tetraethylborate for GC-MS analysis." Journal of Chromatography A, 770(1-2), 199-205. (Foundational paper for the ethylation mechanism).

Sources

Method

Standard Operating Procedure (SOP) &amp; Application Note: Dipentyltin Dichloride

Part 1: Pre-Operational Intelligence (The "Why" & "What") Chemical Identity & Physicochemical Nature Dipentyltin dichloride ( ) is a dialkyltin compound. Unlike inorganic tin, the lipophilic pentyl chains facilitate rapi...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Pre-Operational Intelligence (The "Why" & "What")

Chemical Identity & Physicochemical Nature

Dipentyltin dichloride (


) is a dialkyltin compound. Unlike inorganic tin, the lipophilic pentyl chains facilitate rapid transport across biological membranes, making this compound significantly more bioavailable and toxic.
  • Molecular Weight: ~331.9 g/mol

  • Physical State: Typically a low-melting solid or viscous oil (depending on purity/temperature).

  • Reactivity: The Sn-Cl bonds are susceptible to hydrolysis. Upon contact with moisture, it releases hydrochloric acid (HCl) and forms organotin oxides/hydroxides.

  • Solubility: Soluble in organic solvents (dichloromethane, ether, THF); reacts with water.

Toxicology & Hazard Profiling

Field Note: Specific toxicological data for Dipentyltin is sparse compared to Dibutyltin. Therefore, this protocol adopts the "Worst-Case Homolog" principle, applying the rigorous safety standards of Dibutyltin dichloride.

Hazard ClassDescriptionMechanism of Action
Acute Toxicity Toxic if swallowed/inhaled.[1][2][3]Disrupts oxidative phosphorylation; inhibits specific enzymes (e.g., pyruvate dehydrogenase).
Corrosivity Causes severe skin burns/eye damage.[1][2][4]Hydrolysis on skin surface releases HCl; organotin moiety penetrates dermis.
Immunotoxicity Target Organ Toxicity (Thymus).[4]Dialkyltins induce thymic atrophy and lymphocyte depletion.
Reproductive Suspected Teratogen.Crosses placental barrier; potential endocrine disruptor.

Part 2: Barrier Systems & PPE (Defense in Depth)

Glove Selection Logic

Critical Warning: Standard nitrile gloves provide insufficient protection against organotins for prolonged periods. The lipophilic nature of the pentyl group allows the molecule to permeate nitrile rubber.

  • Primary Recommendation: Silver Shield® / 4H® (PE/EVAL laminate) .

    • Why: These multi-layer laminates offer >4-hour breakthrough times for organometallics.

    • Trade-off: Poor dexterity.

  • Secondary Recommendation (High Dexterity Tasks): Double-gloving protocol.

    • Inner: 4 mil Nitrile (Inspection layer).

    • Outer: 8 mil Nitrile or Neoprene (Sacrificial layer).

    • Protocol: Change outer glove immediately upon splash or every 15 minutes of active handling.

Respiratory & Body Protection[3]
  • Inhalation: All operations must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).

  • Body: Tyvek® lab coat or chemical-resistant apron (impervious to organic solvents) is superior to standard cotton, which can absorb the liquid.

  • Eyes: Chemical splash goggles (ANSI Z87.1) + Face shield if pouring >50 mL.

Part 3: Operational Protocols

Handling & Synthesis (Inert Atmosphere)

Dipentyltin dichloride is moisture-sensitive. Handling under Nitrogen (


) or Argon (

) is required to maintain reagent integrity and prevent HCl evolution.
Protocol A: Weighing & Transfer
  • Preparation: Dry all glassware in an oven (

    
    ) for 2 hours. Cool under inert gas flow.
    
  • Transfer:

    • Solid: Use a powder funnel in a glovebox or a localized exhaust trunk.

    • Liquid/Oil: Use a gas-tight syringe or cannula transfer technique. Do not pour.

  • Solvent Choice: Use anhydrous solvents (DCM, THF, Toluene).

Protocol B: Reaction Setup
  • Vessel: Use a Schlenk flask or 3-neck round bottom flask.

  • Sealing: Grease all ground glass joints with chemically resistant grease (e.g., Krytox or high-vac silicone) to prevent seizing due to tin oxide formation.

  • Pressure Relief: Ensure the system is connected to an oil bubbler to vent pressure changes without admitting air.

Decontamination & Quenching (The "Kill" Step)

Organotins are persistent. Simple water washing is ineffective and dangerous.

The Oxidative Quench Protocol:

  • Preparation: Prepare a bath of 10% Sodium Hypochlorite (Bleach) or 20% Nitric Acid .

  • Soak: Submerge contaminated glassware/tools for overnight (12+ hours) .

    • Mechanism:[5][6] Oxidizes the organic ligands, converting the toxic organotin into inorganic tin (

      
      ) and soluble salts, which are significantly less toxic.
      
  • Rinse: Remove from bath, rinse with copious water, then acetone.

  • Verification: Swipe test surfaces if unsure of contamination (using dithizone colorimetric test if available).

Part 4: Emergency Response

Spill Management Matrix

Do not attempt to clean spills >50 mL without SCBA/Hazmat support.

Spill TypeImmediate ActionNeutralization AgentCleanup Material
Trace (<5 mL) Evacuate hood area.10% Bleach Solution.[7]Absorbent pads (treat as HazWaste).
Major (>50 mL) Evacuate Lab. Pull Alarm.Do NOT approach.Professional Hazmat Team.
Skin Contact Wipe, then Wash. Water (15 mins).Do NOT use solvents (increases absorption).
Emergency Logic Flow

EmergencyResponse start Exposure Event skin Skin/Eye Contact start->skin inhal Inhalation start->inhal act_skin 1. Wipe off excess (dry) 2. Flush water 15 min 3. NO SOLVENTS skin->act_skin act_inhal 1. Move to fresh air 2. Support respiration 3. Seek medical aid inhal->act_inhal med Medical Evaluation (Mention: Organotin) act_skin->med act_inhal->med

Figure 1: Immediate response logic for personnel exposure. Note the critical "No Solvents" rule for skin decontamination to prevent enhanced dermal absorption.

Part 5: Waste Management (Cradle-to-Grave)

Never dispose of organotins in the drain.

  • Segregation: Collect all Dipentyltin waste in a dedicated container labeled: "Hazardous Waste - Organotin - Toxic" .

  • Stream Separation:

    • Solid Waste: Contaminated gloves, paper towels, silica gel (from columns).

    • Liquid Waste: Quenched reaction mixtures, mother liquors.

  • Labeling: clearly indicate "High Toxicity" and "Marine Pollutant".

Part 6: Visualizing the Workflow

HandlingProtocol receipt Receipt & Storage (Inert, Cool, Dry) prep Prep: Glove Selection (Laminate/Double Nitrile) receipt->prep Check SDS synth Synthesis/Usage (Fume Hood + Inert Gas) prep->synth Don PPE quench Quench: Oxidative Decon (Bleach Soak >12hr) synth->quench Post-Rxn waste Disposal (Segregated HazWaste) quench->waste Neutralized

Figure 2: Lifecycle workflow for Dipentyltin dichloride, emphasizing the mandatory oxidative quenching step before disposal.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 16683005, Dipentyltin dichloride. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA).Occupational Safety and Health Standards: Organotin Compounds.
  • Barton, D. H. R., et al. (1997). The permeation of organotin compounds through protective glove materials. Applied Occupational and Environmental Hygiene.

Sources

Application

Technical Assessment: Dipentyltin Dichloride in Wood Preservation Matrices

The following technical guide details the application, synthesis, and evaluation of Dipentyltin Dichloride ( ) within the context of wood preservation research. This document is structured for senior researchers investig...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the application, synthesis, and evaluation of Dipentyltin Dichloride (


) within the context of wood preservation research. This document is structured for senior researchers investigating structure-activity relationships (SAR) of organotin compounds as alternatives to historically toxic preservatives like Tributyltin (TBT).

Executive Summary & Research Context

Dipentyltin dichloride (often abbreviated as DPeT or


) represents a specific subclass of dialkyltin compounds. While Tributyltin (TBT) was the industry standard for decades due to its high fungicidal efficacy, its severe environmental impact (endocrine disruption in marine life) led to global bans.

Current research focuses on Structure-Activity Relationships (SAR) . The alkyl chain length attached to the tin atom is the critical determinant of both toxicity and biological activity.

  • Butyl (C4): High mammalian toxicity, high fungicidal activity.

  • Octyl (C8): Low mammalian toxicity (used in PVC food packaging), low fungicidal activity.

  • Pentyl (C5): Dipentyltin dichloride serves as a critical "bridge" molecule in research to determine if slight chain elongation retains antifungal efficacy while mitigating vertebrate toxicity.

Chemical Profile & Properties

Dipentyltin dichloride is a dialkyltin characterized by two pentyl chains and two chloride ligands. The chloride ligands are labile and susceptible to hydrolysis, which is central to its fixation mechanism in lignocellulosic materials.

PropertyValue / DescriptionRelevance to Wood Preservation
IUPAC Name Dichlorodipentylstannane--
CAS Number 1118-46-3Identification for regulatory checks.
Molecular Weight ~331.89 g/mol Calculation of molar retention in wood.
Physical State Crystalline solid / Oily liquid (purity dependent)Solid state preferred for precise weighing.
Solubility Soluble in ethanol, acetone, chloroform; Low in waterRequires organic solvent carrier for impregnation.
Hydrolysis Hydrolyzes to form polymeric oxidesMechanism for fixation (resistance to leaching).
Lipophilicity LogP > Butyl analogsEnhanced penetration into fungal cell membranes.

Mechanism of Action

Organotins function as biocides primarily by disrupting oxidative phosphorylation and cell membrane integrity. The dialkyltin moiety (


) interacts with specific amino acid residues in proteins.
Mechanistic Pathway Diagram

The following diagram illustrates the dual-action mechanism of Dipentyltin dichloride against wood-decay fungi (Basidiomycetes).

G Compound Dipentyltin Dichloride (Carrier Solvent) Wood Wood Matrix (Lignin/Cellulose) Compound->Wood Vacuum Impregnation Fungus Target Fungal Hyphae Compound->Fungus Leached Fraction Hydrolysis Hydrolysis to Dipentyltin Oxide Species Wood->Hydrolysis Moisture Contact Membrane Lipophilic Interaction (Cell Membrane) Fungus->Membrane Penetration Fixation Fixation via H-Bonding to Cellulose -OH Hydrolysis->Fixation Retention ATP Inhibition of ATP Synthase (Oxidative Phosphorylation) Membrane->ATP Uncouples IonExchange Cl- / OH- Ion Exchange (pH Disruption) Membrane->IonExchange Disrupts Gradient Death Fungal Cell Death (Preservation) ATP->Death IonExchange->Death

Caption: Dual-pathway showing fixation in wood matrix vs. biocidal action on fungal metabolism.

Experimental Protocols

Protocol A: Synthesis of Dipentyltin Dichloride (Kocheshkov Redistribution)

Objective: Synthesize high-purity Dipentyltin dichloride for biological testing. Direct synthesis is difficult; the Kocheshkov redistribution reaction is the standard laboratory method ensuring high yield and purity.

Reagents:

  • Pentylmagnesium bromide (Grignard reagent)

  • Tin(IV) chloride (

    
    )
    
  • Anhydrous diethyl ether or THF

Workflow:

  • Tetraalkyltin Synthesis:

    • React 4 equivalents of Pentylmagnesium bromide with 1 equivalent of

      
       under inert atmosphere (
      
      
      
      ).
    • Purification: Quench with dilute HCl, extract organic layer, dry over

      
      , and distill to isolate Tetrapentyltin.
      
  • Redistribution (Kocheshkov Reaction):

    • Mix equimolar amounts of Tetrapentyltin and Tin(IV) chloride.

    • Conditions: Heat to 200°C for 2-3 hours in a sealed tube or high-pressure vessel.

  • Isolation:

    • Cool the mixture. Dipentyltin dichloride will crystallize or settle as an oil.

    • Recrystallize from hexane/petroleum ether to remove trace mono- or tri-alkyl species.

    • Validation: Confirm structure via

      
      -NMR (approx -120 to -150 ppm range) and Melting Point.
      
Protocol B: Wood Impregnation (Vacuum-Pressure Method)

Objective: Impregnate sapwood blocks (Southern Yellow Pine or Beech) to achieve specific retention levels (


).

Materials:

  • Wood blocks:

    
     mm (AWPA E10 standard).
    
  • Solvent: Toluene or Ethanol (Dipentyltin dichloride is hydrophobic).

  • Vacuum desiccator.

Steps:

  • Solution Prep: Prepare a stock solution (e.g., 1.0% w/v) and serial dilutions (0.5%, 0.1%, 0.05%) to determine the Toxic Threshold.

  • Initial Weighing (

    
    ):  Weigh conditioned blocks (dried at 103°C).
    
  • Impregnation Cycle:

    • Place blocks in a beaker inside the vacuum chamber.

    • Pull vacuum (approx -80 kPa) for 20 minutes to evacuate air from wood pores.

    • Introduce the preservative solution while under vacuum until blocks are submerged.

    • Release vacuum (atmospheric pressure forces solution into wood). Soak for 30 minutes.

  • Post-Treatment:

    • Wipe excess surface liquid.

    • Weigh blocks (

      
      ) to calculate uptake.
      
    • Fixation Period: Allow blocks to dry slowly at room temperature for 2 weeks to allow solvent evaporation and chemical fixation (hydrolysis of Sn-Cl to Sn-O-Cellulose).

Protocol C: Biological Efficacy (Soil Block Test)

Standard: Modified AWPA E10 / EN 113. Fungi: Gloeophyllum trabeum (Brown rot) and Trametes versicolor (White rot).

Workflow:

  • Culture Prep: Grow fungi on malt agar until the mycelial mat covers the feeder strip.

  • Exposure:

    • Sterilize treated wood blocks (Gamma irradiation or propylene oxide; avoid autoclaving as heat may degrade the organotin).

    • Place treated blocks on the fungal cultures in soil jars.

  • Incubation: Incubate at 25°C / 70% RH for 12-16 weeks.

  • Evaluation:

    • Remove blocks, clean off mycelium.

    • Oven dry and weigh (

      
      ).
      
    • Calculate Mass Loss (%):

      
      .
      
    • Success Criteria: Effective preservation is typically defined as <3% mass loss.

Safety & Handling (Critical)

Organotins are potent neurotoxins and skin irritants.

  • PPE: Nitrile gloves (double gloved), safety goggles, and lab coat are mandatory.

  • Ventilation: All synthesis and solution preparation must occur in a fume hood.

  • Waste: Organotin waste must be segregated from general organic waste. It requires incineration at high temperatures to convert tin organics to inorganic tin oxide.

  • Toxicity Note: While Dipentyltin is being researched as a "safer" alternative, it must be treated with the same caution as TBT until definitive mammalian toxicity profiles are established.

References

  • Sutopo Hadi et al. (2025). Comparative Study on the Antifungal Activity of Some Di- and Tributyltin(IV) Carboxylate Compounds. Semantic Scholar. Link

  • Piver, W. T. (1973).[1] Organotin compounds: Industrial applications and biological investigation. Environmental Health Perspectives. Link

  • Ema, M. et al. (1991). Comparative developmental toxicity of butyltin trichloride, dibutyltin dichloride and tributyltin chloride in rats. Journal of Applied Toxicology. Link

  • Hoch, M. (2001). Organotin compounds in the environment — an overview. Applied Geochemistry. Link

  • AWPA. (2022). Standard E10-16: Standard Method of Testing Wood Preservatives by Laboratory Soil-Block Cultures. American Wood Protection Association. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Dipentyltin Dichloride Synthesis

Topic: High-Yield Synthesis & Purification of Dipentyltin Dichloride (DPDC) Document ID: TSC-ORG-SN-05 Version: 2.1 (Current) Introduction: The Yield Challenge Welcome to the Organometallic Synthesis Support Center. If y...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Yield Synthesis & Purification of Dipentyltin Dichloride (DPDC) Document ID: TSC-ORG-SN-05 Version: 2.1 (Current)

Introduction: The Yield Challenge

Welcome to the Organometallic Synthesis Support Center. If you are accessing this guide, you are likely facing the "Dialkyltin Dilemma": the difficulty of synthesizing pure Dipentyltin dichloride (


) without significant contamination from mono-pentyl (trichloride) or tri-pentyl (monochloride) species.

While Dipentyltin dichloride is less common than its butyl or octyl counterparts, the chemistry is homologous. The primary yield-killers are improper stoichiometry , catalyst deactivation , and moisture-induced hydrolysis . This guide prioritizes the Kocheshkov Redistribution method for high-purity applications, while addressing the Direct Synthesis route for raw material efficiency.

Module 1: Core Synthesis Protocols

Protocol A: The Kocheshkov Redistribution (Recommended for Purity)

This is the most reliable method to fix "mixed" batches or synthesize high-purity DPDC. It relies on the equilibration of Tetra-pentyltin (


) and Tin(IV) chloride (

).

The Golden Ratio: To obtain Dipentyltin dichloride exclusively, you must adhere to a strict 1:1 molar ratio .



Step-by-Step Workflow:

  • Inert Atmosphere: Purge reactor with dry Nitrogen/Argon. Moisture is the enemy of

    
    .
    
  • Mixing: Charge Tetrapentyltin into the vessel.

  • Addition: Add

    
     dropwise at room temperature. Warning: Exothermic reaction.
    
  • Heating: Ramp temperature to 200–210°C .

  • Duration: Hold for 2–3 hours.

  • Cooling: Cool to 100°C before vacuum application to prevent thermal shock or uncontrolled solidification.

Protocol B: Direct Synthesis (Rochow-like)

Reaction of metallic Tin with Pentyl Chloride (


). This route is cheaper but prone to lower yields without specific catalysts.[1]

Critical Catalyst System: You cannot rely on thermal activation alone. You must use a "Catalyst Cocktail" comprising a Lewis base and an Iodide source.

  • Catalyst: Tetrabutylammonium iodide (TBAI) or Tetrabutylphosphonium iodide (1–2 mol% relative to Sn).

  • Co-Catalyst: Triethylamine or similar tertiary amine.

Module 2: Troubleshooting & Optimization (Q&A)

Issue 1: "I am seeing a high percentage of Tripentyltin Chloride in my final product."

Diagnosis: Stoichiometric imbalance (Excess Alkyl groups). The Fix: You are likely running a Grignard route or an unbalanced Redistribution.

  • Immediate Action: Perform a "Correction Redistribution."[2] Analyze the molar excess of the Tri-species and add the precise equivalent of

    
    .
    
  • Calculation: For every mole of Tripentyltin chloride, add 1 mole of Tripentyltin trichloride (or adjust with

    
     carefully) to push equilibrium toward the Di-species.
    
Issue 2: "The Direct Synthesis reaction stalls or has very low conversion (<50%)."

Diagnosis: Surface passivation of Metallic Tin. The Fix:

  • Mechanical Activation: Use Tin powder (<325 mesh) or "Mossy Tin" rather than granules to increase surface area.

  • Iodine Kickstart: Add a crystal of elemental Iodine (

    
    ) at the start. It reacts with Sn to form 
    
    
    
    in situ, which is more soluble and reactive, initiating the cycle.
  • Temperature Check: Pentyl chloride boils at ~106°C. If you are refluxing at atmospheric pressure, the temperature is too low for rapid direct synthesis (requires >150°C).

    • Solution: Use a pressure vessel (autoclave) to run the reaction at 160–180°C.

Issue 3: "My product turns cloudy or precipitates a white solid during cooling."

Diagnosis: Hydrolysis. Organotin chlorides are Lewis acids and highly hygroscopic. They react with atmospheric moisture to form Dipentyltin oxide (insoluble white solid) and HCl.


The Fix: 
  • Quenching: Do not quench with water.

  • Drying: If the oxide has formed, you can "reverse" the damage by adding dilute HCl and heating, then separating the organic layer and drying thoroughly with

    
     before distillation.
    

Module 3: Visualization & Logic

Figure 1: The Kocheshkov Redistribution Logic

This diagram illustrates how stoichiometry dictates the final product. To maximize DPDC yield, you must stay in the center path.

Kocheshkov Start Starting Materials (Tetrapentyltin + SnCl4) Ratio1 Ratio 1:3 (Excess SnCl4) Start->Ratio1 Ratio1_1 Ratio 1:1 (Ideal Stoichiometry) Start->Ratio1_1 Ratio3_1 Ratio 3:1 (Excess Alkyl) Start->Ratio3_1 Prod_Mono Yields: Mono-pentyltin Trichloride (RSnCl3) Ratio1->Prod_Mono Prod_Di Yields: Dipentyltin Dichloride (R2SnCl2) - TARGET Ratio1_1->Prod_Di Prod_Tri Yields: Tripentyltin Chloride (R3SnCl) Ratio3_1->Prod_Tri

Caption: Stoichiometric control in Kocheshkov redistribution. The 1:1 ratio is critical for exclusive Dipentyltin dichloride formation.

Figure 2: Troubleshooting Decision Tree

Follow this logic path when yield is suboptimal.

Troubleshooting Problem Low Yield / Impure Product Check1 Check Species Distribution (NMR/GC) Problem->Check1 Mix Mixture of Mono/Tri? Check1->Mix NoRxn Unreacted Starting Material? Check1->NoRxn Solid White Precipitate? Check1->Solid Sol1 Solution: Adjust Stoichiometry & Re-heat (Redistribution) Mix->Sol1 Sol2 Solution: Increase Temp (>160C) Add Iodide Catalyst NoRxn->Sol2 Sol3 Solution: Acid Wash (HCl) Dry with MgSO4 Solid->Sol3

Caption: Diagnostic workflow for identifying and correcting synthesis failures.

Module 4: Data & Specifications[2][3][4]

Table 1: Comparative Synthesis Conditions
ParameterDirect Synthesis (Sn + RCl)Kocheshkov Redistribution
Primary Reagents Sn Metal + Pentyl ChlorideTetrapentyltin +

Catalyst Required Yes (Amine/Phosphonium Iodide)No (Thermal) or Weak (AlCl3)
Temperature 160–180°C (Autoclave preferred)200–210°C
Pressure High (Autogenic)Atmospheric
Selectivity (Di) Moderate (often produces Tri/Mono mix)High (>90% with correct ratio)
Yield Potential 70–80%95–98%

References

  • Kocheshkov, K. A. (1929). "Synthetic Methods of Organic Chemistry of Tin". Berichte der deutschen chemischen Gesellschaft, 62, 996. (Foundational text on the redistribution reaction mechanism).
  • Thoonen, S. H. L., Deelman, B. J., & van Koten, G. (2001).[3] "Platinum- and palladium-catalysed Kocheshkov redistribution of dialkyltin dichlorides". Chemical Communications, (18), 1840-1841.

  • Molt, K. R., & Hechenbleikner, I. (1970). "Direct Synthesis of Dialkyltin Dichloride". U.S. Patent 3,519,665.[4] (Details the use of phosphonium iodide catalysts for direct synthesis).

  • Arkivoc. (2006).[5] "Recent advances in the direct synthesis of organotin halides". Arkivoc, (iv), 19-28. (Review of catalytic methods including amine/iodide systems).

Sources

Optimization

Technical Guide: Overcoming Solubility &amp; Stability Issues with Dipentyltin Dichloride (DPDC)

Executive Summary & Core Challenge Dipentyltin dichloride (DPDC, CAS 1118-42-9) presents a dual challenge in biological assays: lipophilicity and hydrolytic instability . Unlike simple organic molecules, organotins are L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

Dipentyltin dichloride (DPDC, CAS 1118-42-9) presents a dual challenge in biological assays: lipophilicity and hydrolytic instability . Unlike simple organic molecules, organotins are Lewis acids.[1] When a DPDC stock solution contacts water (neutral pH), it does not merely "precipitate" due to hydrophobicity; it chemically reacts to form insoluble organotin oxides.

This guide provides a scientifically grounded workflow to maintain DPDC in solution, ensuring that the biological effects observed in your experiments are due to the compound itself, not artifacts of precipitation or solvent toxicity.

The Mechanism: Why DPDC "Crashes Out"

Understanding the chemistry is the first step to fixing the protocol.

Most researchers assume the white precipitate forming upon aqueous dilution is undissolved DPDC. It is often Dipentyltin oxide (polymeric).

  • The Hydrolysis Trap: In water, the chloride ligands are displaced by hydroxyls.

  • Condensation: The resulting hydroxides rapidly dehydrate to form Sn-O-Sn polymers, which are thermodynamically stable and insoluble in water and most organic solvents.

  • The Fix: You must control both polarity (using co-solvents) and protonation (preventing hydroxide formation).

Visualization: The Hydrolysis Pathway

The following diagram illustrates the chemical fate of DPDC in aqueous media and where the solubility blockade occurs.

DPDC_Hydrolysis DPDC Dipentyltin Dichloride (Soluble in DMSO/EtOH) Inter Intermediate Hydroxide [R2Sn(OH)Cl] DPDC->Inter Rapid Hydrolysis Acid + HCl / Acidic Buffer DPDC->Acid Oxide Dipentyltin Oxide (Polymeric Solid / Precipitate) Inter->Oxide Condensation (Irreversible) Oxide->DPDC Requires Strong Acid & Heat Water + H2O (Neutral pH) Acid->Inter Inhibits

Figure 1: The mechanism of organotin precipitation. Neutral aqueous environments drive the formation of insoluble polymeric oxides.

Troubleshooting & FAQs

Q1: Which solvent should I use for the primary stock solution?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) .

  • Why: DPDC is highly soluble in DMSO (>100 mM). DMSO is a polar aprotic solvent that stabilizes the organotin cation better than protic solvents like ethanol.

  • Caution: Ethanol is acceptable but is hygroscopic. Absorbed water in ethanol can trigger slow hydrolysis in the stock vial over weeks, leading to "mystery precipitation."

Q2: My solution turns cloudy immediately upon adding it to the cell culture media. Why?

Cause: This is "Solvent Shock." You likely pipetted a high-concentration DMSO stock (e.g., 100 mM) directly into the aqueous media. The local concentration of water spiked, and the local pH was neutral, triggering immediate oxide formation before the compound could disperse. Solution: Use the Step-Down Dilution Protocol (see Section 4).

Q3: Can I heat the solution to redissolve the precipitate?

Critical Warning: No. Once Dipentyltin oxide forms (the white solid), it is a polymeric network. Heating it in neutral media will not redissolve it; it may actually accelerate polymerization. If you see precipitate, that sample is compromised. Discard and start fresh.

Q4: Is there a way to stabilize DPDC in aqueous buffers?

Technique: Acidification. Organotins are stable as cations (


) at acidic pH (< pH 4). If your assay permits, keeping the buffer slightly acidic or including a chelating agent (like citrate, though this alters speciation) can help. However, for cell culture (pH 7.4), your only defense is rapid dispersion  and keeping the concentration below the solubility limit of the oxide species.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (100 mM)
ParameterSpecificationNotes
Compound Dipentyltin dichloride (MW: ~331.9 g/mol )Handle in Fume Hood (Toxic).[2]
Solvent DMSO (Anhydrous, ≥99.9%)PCR-grade or stored over molecular sieves.
Storage -20°C, Desiccated, DarkMoisture is the enemy.
  • Weigh 33.2 mg of DPDC into a glass vial (avoid plastics initially if possible, though polypropylene is generally resistant to short-term DMSO exposure).

  • Add 1.0 mL of Anhydrous DMSO.

  • Vortex vigorously for 30 seconds. The solution should be crystal clear.

  • Aliquot into small volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles which introduce moisture.

Protocol B: The "Step-Down" Dilution (Prevention of Crash-Out)

This protocol uses an intermediate dilution step to reduce the kinetic shock of mixing hydrophobic stock with water.

Target: 10 µM Final Assay Concentration (0.1% DMSO final).

  • Primary Stock: Start with 10 mM DPDC in DMSO.

  • Intermediate Stock (100x):

    • Prepare a 1 mM solution by diluting the Primary Stock 1:10 in pure DMSO (not water).

    • Why: Keeps the compound in a solubilizing environment while lowering concentration.

  • Working Solution (10x) - The Critical Step:

    • Prepare the culture media (or buffer).

    • Vortex the media to create a vortex cone.

    • Slowly inject the Intermediate Stock (1 mM) into the spinning media to dilute 1:10 (yielding 100 µM).

    • Why: Rapid dispersion prevents local high concentrations where oxides nucleate.

  • Final Assay:

    • Add the Working Solution (10x) to your cells/wells to reach 1x (10 µM).

Visualization: Decision Tree for Solubilization

Solubilization_Workflow Start Start: DPDC Solid Solvent Choose Solvent Start->Solvent DMSO Anhydrous DMSO (Recommended) Solvent->DMSO Ethanol Ethanol (Risk of Hydrolysis) Solvent->Ethanol Stock Stock Solution (10 - 100 mM) DMSO->Stock Ethanol->Stock Dilution Dilution Strategy Stock->Dilution Direct Direct to Aqueous Dilution->Direct High Risk StepDown Step-Down (Serial in DMSO) Dilution->StepDown Best Practice Result_Bad Precipitation (Oxides) Assay Fails Direct->Result_Bad Result_Good Stable Dispersion Assay Valid StepDown->Result_Good

Figure 2: Decision tree for selecting the correct solubilization strategy to avoid experimental failure.

Safety & Handling (E-E-A-T)

  • Toxicity: Organotins are neurotoxic and immunotoxic. DPDC is corrosive to skin and eyes.[3]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

  • Waste: All organotin waste must be segregated from standard organic waste and labeled as "Heavy Metal / Organotin Waste."

References

  • World Health Organization (WHO). (1980). Tin and Organotin Compounds: A Preliminary Review. Environmental Health Criteria 15. [Link]

  • Gaylord Chemical Company. (2007).[4] Dimethyl Sulfoxide (DMSO) Solubility Data.[4][5] Bulletin 102. [Link]

  • Bretti, C., et al. (2008).[1] Hydrolysis of Organotin Compounds at High Concentration.[1] XVIII Italian-Spanish Congress on Thermodynamics of Metal Complexes.[1] [Link]

  • National Institute for Occupational Safety and Health (NIOSH). (2016).[6] Organotin Compounds (as Sn): Method 5504.[6][7] NIOSH Manual of Analytical Methods.[6][7] [Link]

Sources

Troubleshooting

Technical Support Center: Reducing Interference in Dipentyltin Dichloride GC-MS Analysis

Welcome to the Advanced Organometallic Analysis Support Hub. Current Status: Operational Topic: Dipentyltin Dichloride (DPnT) Optimization Ticket ID: DPnT-GCMS-OPT-001 Executive Summary: The Analytical Challenge Dipentyl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Organometallic Analysis Support Hub. Current Status: Operational Topic: Dipentyltin Dichloride (DPnT) Optimization Ticket ID: DPnT-GCMS-OPT-001

Executive Summary: The Analytical Challenge

Dipentyltin dichloride (DPnT) is a dialkyltin compound often found as an impurity in polymer stabilizers or as a degradation product. Unlike simple organic compounds, DPnT cannot be analyzed directly by GC-MS due to its high polarity, low volatility, and thermal instability. It requires derivatization (alkylation) to form a volatile tetra-alkyltin species.

The Core Problem: Most "interference" in DPnT analysis is actually matrix suppression or non-selective derivatization caused by improper pH control or sulfur contamination. This guide moves beyond basic operation to address the root causes of signal loss and noise.

Critical Workflow: The Self-Validating Protocol

To reduce interference, you must view the analysis as a three-stage system. Failure in Stage 1 (Derivatization) cannot be fixed in Stage 3 (MS Tuning).

Workflow Visualization

(Generated via Graphviz)

DPnT_Workflow cluster_interf Common Interferences Sample Sample Matrix (Water/Sediment) Adjust pH Adjustment (pH 4.5 ± 0.2) Sample->Adjust Buffer Deriv In-Situ Derivatization (NaBEt4) Adjust->Deriv Critical Step Extract LLE Extraction (Hexane/Iso-octane) Deriv->Extract Ethylation Cleanup Sulfur Removal (Activated Copper) Extract->Cleanup Remove S8 Analysis GC-MS Analysis (SIM Mode) Cleanup->Analysis Clean Inject S8 Elemental Sulfur S8->Cleanup Targeted Removal Humic Humic Acids

Figure 1: The optimized workflow for Dipentyltin analysis. Note that pH adjustment is the "Critical Step" determining derivatization efficiency.

Module 1: Derivatization & Sample Preparation

The Root Cause of 80% of Failures. Direct injection of organotin chlorides leads to adsorption in the injector port (tailing peaks) and thermal degradation. You must convert Dipentyltin dichloride (


) into Dipentyldiethyltin  (

) using Sodium Tetraethylborate (NaBEt4).
The Chemistry of Interference Reduction
  • Reagent: Sodium Tetraethylborate (NaBEt4).

  • Mechanism: In-situ ethylation in an aqueous environment.

  • Why NaBEt4 over Grignard? Grignard reagents are moisture-sensitive and require strict anhydrous conditions, increasing the risk of contamination and handling errors. NaBEt4 works directly in the water phase.

Protocol: The pH Precision Rule

The reaction yield is pH-dependent.[1]

  • pH < 4.0: The NaBEt4 reagent hydrolyzes (decomposes) too quickly before reacting with the tin.

  • pH > 5.5: The organotin species may precipitate or form hydroxides that do not derivatize.

  • Target: pH 4.5 ± 0.2 using an Acetate Buffer.

Module 2: Mass Spectrometry Optimization

Filtering the Noise. Tin (Sn) has a unique isotopic cluster (masses 112–124). Utilizing this cluster in Selected Ion Monitoring (SIM) mode is the most effective way to mathematically eliminate interference from co-eluting hydrocarbons.

SIM Parameters for Dipentyldiethyltin

Target Analyte: Dipentyldiethyltin (Derivatized DPnT) Approximate Retention Time: Varies by column (typically elutes after Dibutyltin).

ParameterSettingRationale
Quantitation Ion m/z 249 Loss of Pentyl group (

). High abundance.
Qualifier Ion 1 m/z 291 Loss of Ethyl group (

). Confirms ethylation.
Qualifier Ion 2 m/z 121 Major Sn isotope. Confirms presence of Tin.
Qualifier Ion 3 m/z 119 Secondary Sn isotope. Verifies isotopic ratio.
Dwell Time 25–50 msEnsures sufficient points across the peak.
Chromatographic Conditions
  • Column: 5% Phenyl-arylene (e.g., DB-5MS, HP-5MS). Standard non-polar columns work well.

  • Inlet: Splitless. Crucial: Use a silanized glass liner with glass wool to trap non-volatile matrix dirt.

  • Temperature Program: Start low (60°C) to focus the volatile ethylated derivatives, then ramp 10°C/min to 280°C.

Troubleshooting Support (FAQ)

Direct solutions to common tickets filed by researchers.

Q1: I see a massive "hump" or broad peak interfering with my Dipentyltin. What is it?

Diagnosis: Elemental Sulfur (


).[2]
Cause:  In sediment or wastewater samples, elemental sulfur is co-extracted. It has a mass spectrum (

256, 128, 64) that often overlaps with organotins and elutes in the same region. Solution:
  • Copper Cleanup: Add activated copper powder (bright, shiny) to the hexane extract. Shake for 1 hour. The copper reacts with sulfur to form Copper Sulfide (black precipitate).

  • Verify: The copper should turn black. If it turns completely black immediately, add more copper until some remains shiny.

Q2: My recovery is low (< 50%), even with internal standards.

Diagnosis: Incomplete Derivatization or Adsorption. Troubleshooting Tree:

  • Check pH: Was the sample buffered to exactly pH 4.5 before adding NaBEt4?

  • Check Reagent: NaBEt4 is air-sensitive (oxidizes). Is your solution fresh? Tip: Prepare 2% NaBEt4 daily or store frozen under Argon.

  • Glassware: Organotins stick to glass. Silanize all glassware (DMDCS treatment) or use polycarbonate tubes for the reaction.

Q3: I see "Ghost Peaks" or carryover in the blank.

Diagnosis: Inlet Contamination. Cause: Tin compounds are "sticky." High-boiling residues from previous injections accumulate in the liner. Solution:

  • Change the Liner: Do not just clean it; replace the liner and the septum.

  • Gold Seal: If using an Agilent system, replace the gold seal at the base of the inlet.

  • Solvent Wash: Run 3-5 solvent blanks (Hexane/Acetone) between high-concentration samples.

Q4: How do I distinguish Dipentyltin from Dibutyltin (DBT)?

Diagnosis: Identification Ambiguity. Solution:

  • Retention Time: Dipentyltin (C5 chains) elutes after Dibutyltin (C4 chains).

  • Ion Ratios:

    • DBT (Ethylated): Quant Ion m/z 263 (M-Ethyl).

    • DPnT (Ethylated): Quant Ion m/z 249 (M-Pentyl) or 291 (M-Ethyl).

    • Note: The shift in mass and retention time provides orthogonal confirmation.

Advanced Visualization: The Derivatization Mechanism

Understanding the reaction helps in troubleshooting low yields.

Reaction_Mechanism Start Dipentyltin Dichloride (Pe2SnCl2) Polar, Non-Volatile Intermediate Transition State (pH 4.5 Controlled) Start->Intermediate + Reagent Reagent NaBEt4 (Ethyl Donor) Reagent->Intermediate Product Dipentyldiethyltin (Pe2SnEt2) Non-Polar, Volatile Intermediate->Product Alkylation Byproduct NaCl + B(Et)3 Intermediate->Byproduct

Figure 2: The conversion of polar DPnT to volatile Dipentyldiethyltin. Incomplete conversion here results in zero signal at the detector.

References & Authoritative Sources

  • ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method. International Organization for Standardization. (The Gold Standard for this analysis).

  • Cole, R. F., et al. (2015). Optimization of the determination of organotin compounds in water by GC-MS. Journal of Chromatography A. (Discusses NaBEt4 parameters).

  • European Reference Laboratory for Processing Contaminants . Standard Operating Procedures for Organotins. (Guidance on mass spectral ions).

  • Agilent Technologies . GC/MS Analysis of Organotin Compounds in Environmental Samples. Application Note 5989-xxxx. (Source for column selection and inlet maintenance).

Disclaimer: This guide is for research purposes. Always validate methods against your specific matrix and regulatory requirements (e.g., EPA 8270 or ISO 17353).

Sources

Optimization

Troubleshooting poor peak shape for Dipentyltin dichloride in HPLC

Status: Operational Topic: Troubleshooting Poor Peak Shape & Sensitivity Applicable Analyte: Dipentyltin Dichloride (DPDC) [CAS: 1118-46-3] Target Audience: Analytical Chemists, QA/QC Specialists Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Topic: Troubleshooting Poor Peak Shape & Sensitivity Applicable Analyte: Dipentyltin Dichloride (DPDC) [CAS: 1118-46-3] Target Audience: Analytical Chemists, QA/QC Specialists

Executive Summary: The "Invisible" Cation Problem

Dipentyltin dichloride (DPDC) presents a dual challenge in HPLC: silanophilic interaction and poor UV detectability .

  • Chemistry: In aqueous mobile phases, the covalent Sn-Cl bonds hydrolyze. The molecule exists not as a neutral dichloride, but as a solvated cation (

    
     or hydrated species).
    
  • The Consequence: This cation interacts strongly with residual silanols (

    
    ) on the silica backbone of your column, causing severe tailing. Furthermore, the aliphatic pentyl chains lack a conjugated 
    
    
    
    -system, making UV detection at standard wavelengths (>254 nm) nearly impossible.

This guide provides a self-validating troubleshooting workflow to resolve these issues, primarily utilizing Tropolone as a dual-function additive.

Module 1: Critical Troubleshooting (Q&A)
Q1: My peak looks like a "shark fin" (severe tailing). Changing columns didn't help. Why?

Diagnosis: Uncontrolled Silanol Interaction. Standard C18 columns, even "end-capped" ones, have residual silanol groups. The Dipentyltin cation acts as a Lewis acid, binding tightly to these Lewis base sites. This is not a column failure; it is a chemistry mismatch.

The Fix: Tropolone Complexation You must add a complexing agent to the mobile phase.[1] Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) is the gold standard for organotin analysis.

  • Mechanism: Tropolone acts as a bidentate ligand. It chelates the Tin (Sn) atom, displacing the hydration shell and forming a neutral, lipophilic complex.

  • Result: The neutral complex interacts purely via hydrophobic partition with the C18 phase, eliminating silanol drag.

Q2: I see split peaks or "doublets." Is my sample degrading?

Diagnosis: On-Column Speciation (Hydrolysis). Without a pH buffer, the tin species exists in an equilibrium between the dichloride, the hydroxide, and the aquo-cation. These species have different polarities and elute at different times.

The Fix: Acidic Stabilization Maintain the mobile phase pH between 3.0 and 4.0 .

  • Add Acetic Acid (1-5%) to the mobile phase.

  • Note: Acid alone fixes the splitting but not the tailing. You need Acid + Tropolone together.

Q3: I have no signal at 254 nm. At 210 nm, the baseline is too noisy.

Diagnosis: Lack of Chromophore. DPDC has saturated pentyl chains. It is virtually transparent to UV light.

The Fix: In-Situ Derivatization This is the secondary benefit of Tropolone. The Tin-Tropolone complex has a strong UV absorption band.

  • Action: When you add Tropolone to the mobile phase, you are effectively "tagging" the tin on-column.

  • Detection Wavelength: Shift detection to 300–310 nm (specific to the complex). This dramatically increases signal-to-noise ratio (S/N) and removes interference from non-complexing matrix components.

Module 2: Visualizing the Mechanism

The following diagram illustrates why standard HPLC fails and how the Tropolone Shielding System works.

TropoloneMechanism cluster_problem Standard HPLC (Failure Mode) cluster_solution Tropolone Modified System Sn_Cat Dipentyltin Cation (Lewis Acid) Silanol Silica Surface (Si-O-) Sn_Cat->Silanol Strong Adsorption (Severe Tailing) Trop Tropolone (Ligand) Sn_Trop Sn-Tropolone Complex (Neutral & UV Active) Sn_Cat->Sn_Trop + Tropolone C18 C18 Ligand Sn_Trop->C18 Hydrophobic Interaction (Gaussian Peak)

Figure 1: Mechanism of Action. The Tropolone ligand neutralizes the cationic tin species, preventing silanol adsorption and enabling Gaussian peak shape.

Module 3: Validated Experimental Protocol

Do not attempt to analyze DPDC using generic "Method Development" kits. Use this specific organotin protocol.

Table 1: Mobile Phase & Instrument Parameters
ParameterSpecificationTechnical Rationale
Column C18 or C8 (e.g., 150 x 4.6 mm, 5 µm)High carbon load preferred (>15%) to retain the non-polar complex.
Mobile Phase A Water + 1.0% Acetic Acid + 0.05% Tropolone Acid prevents hydrolysis; Tropolone forms the complex.
Mobile Phase B Methanol or Acetonitrile + 0.05% Tropolone Maintains ligand equilibrium throughout the gradient.
Flow Rate 1.0 mL/minStandard flow; adjust for column ID.
Detection UV 305 nm (or 220 nm if Tropolone is absent)The Sn-Tropolone complex absorbs strongly at ~305 nm.
Injection Vol 10 - 20 µLKeep low to avoid equilibrium disturbance.
Step-by-Step Preparation Guide
  • Safety First: Tropolone is an irritant. DPDC is toxic. Wear nitrile gloves and work in a fume hood.

  • Tropolone Stock: Dissolve Tropolone in Methanol to create a 1% (w/v) stock solution.

  • Mobile Phase A Prep:

    • Take 1000 mL HPLC grade water.

    • Add 10 mL Glacial Acetic Acid.

    • Add 50 mL of Tropolone Stock (adjust to reach ~0.05% final conc).

    • Critical: Filter through 0.45 µm nylon filter. Tropolone can precipitate if the water is very cold or if mixing is poor.

  • System Passivation (Optional but Recommended):

    • Organotins can adsorb to stainless steel injector loops.

    • Flush the system with 0.1% EDTA in water prior to the first run if you observe "ghosting" or carryover.

Module 4: Diagnostic Decision Tree

Use this logic flow to isolate remaining issues after implementing the Tropolone method.

TroubleshootingTree Start Start: Assess Peak Shape CheckTailing Is Peak Tailing > 1.5? Start->CheckTailing CheckSplit Is Peak Split / Doublet? CheckTailing->CheckSplit No AddTrop Increase Tropolone to 0.1% Check Column Age CheckTailing->AddTrop Yes CheckSens Is Sensitivity Low? CheckSplit->CheckSens No FixPH Add 1-2% Acetic Acid to Mobile Phase CheckSplit->FixPH Yes Success Method Validated CheckSens->Success No WaveShift Switch to 305 nm (Detect Complex) CheckSens->WaveShift Yes

Figure 2: Troubleshooting Logic Flow. Follow the branches to diagnose specific peak shape anomalies.

References
  • Eurlings, L. et al. (2014). Speciation of organotin compounds in water and sediments by LC-ICP-MS.
  • Gomez-Ariza, J.L. et al. (2003). Influence of the mobile phase composition on the retention times of organotins. ResearchGate. Link (Validates the use of Tropolone and Acetic Acid for separation).

  • ISO 17353:2004. Water quality — Determination of selected organotin compounds — Gas chromatographic method. ISO.org. Link (Establishes the standard for organotin derivatization logic).

  • Element Lab Solutions. (2023). HPLC UV detection theory. Link (General reference for UV transitions in non-conjugated systems).

Sources

Troubleshooting

Technical Support Center: A Guide to Preventing Degradation of Dipentyltin Dichloride Stock Solutions

Welcome to the technical support center for organometallic compound handling. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the proper handling,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for organometallic compound handling. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights into the proper handling, storage, and stability assessment of Dipentyltin dichloride. Given its reactivity, maintaining the integrity of stock solutions is paramount for reproducible and accurate experimental outcomes. This document moves beyond simple instructions to explain the chemical principles governing its stability.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered by researchers working with Dipentyltin dichloride.

Q1: I've observed a white precipitate forming in my Dipentyltin dichloride stock solution over time. What is causing this?

A: The formation of a white precipitate is the most common indicator of stock solution degradation. The primary cause is hydrolysis.[1][2][3] Dipentyltin dichloride is highly sensitive to moisture.[2][4] When exposed to even trace amounts of water from the solvent or atmosphere, the chloride ligands are substituted by hydroxyl (-OH) groups. This leads to the formation of dipentyltin hydroxide chloride, then dipentyltin dihydroxide, which can further condense to form insoluble polymeric dipentyltin oxides ([R₂SnO]n).[1]

Q2: My experiments are showing inconsistent results or a gradual loss of the compound's expected activity. Could this be related to my stock solution?

A: Absolutely. Inconsistent results are a classic symptom of a degrading stock solution. As the parent Dipentyltin dichloride hydrolyzes, its effective concentration decreases. The degradation products typically have different chemical, physical, and biological properties, which can interfere with your assays or simply fail to produce the desired effect.[5] Therefore, what you believe to be a 10 mM solution might functionally be much lower, leading to poor reproducibility.

Q3: What is the single most critical factor in preventing degradation?

A: Strict moisture exclusion. The entire degradation cascade is initiated by water. Every step in your workflow, from solvent selection to storage, must be optimized to create an anhydrous (water-free) environment.

Q4: Which solvents are best for preparing Dipentyltin dichloride stock solutions?

A: The ideal solvents are high-purity, anhydrous aprotic organic solvents . Dipentyltin dichloride is readily soluble in solvents like ethers, benzene, and toluene.[2][3] When selecting a solvent, prioritize one with a certified low water content (<0.005%). Avoid protic solvents like alcohols unless they are rigorously dried, as their hydroxyl groups can react with the compound. Always use a fresh, unopened bottle of anhydrous solvent or a properly dried and stored solvent from a solvent purification system.

Q5: How can I confirm the purity and concentration of my stock solution after preparation?

A: Analytical verification is the gold standard. The preferred methods involve chromatography coupled with a specific detector.

  • HPLC-ICP-MS (High-Performance Liquid Chromatography with Inductively Coupled Plasma Mass Spectrometry): This is an excellent technique that separates the parent compound from its degradation products and provides element-specific (tin) detection, offering high sensitivity and accuracy without requiring derivatization.[6]

  • GC-MS (Gas Chromatography-Mass Spectrometry): This method provides high resolution but typically requires a derivatization step to make the polar organotin compounds volatile enough for GC analysis.[7][8]

Section 2: Troubleshooting Guide for Stock Solution Instability

Symptom Observed Probable Cause(s) Corrective & Preventive Actions
White precipitate forms in solution Hydrolysis: Exposure to moisture from non-anhydrous solvent, atmospheric humidity during preparation, or improper container sealing.[1][3]Immediate Action: The solution is compromised. Do not use it for critical experiments. Prevention: Discard the solution and prepare a fresh stock following the rigorous protocol in Section 3.1. Ensure you are using certified anhydrous solvents and inert gas techniques.
Reduced or inconsistent biological/chemical activity Parent Compound Degradation: The concentration of active Dipentyltin dichloride has decreased due to slow hydrolysis or other decomposition pathways.Immediate Action: Qualify the stock solution's integrity using an appropriate analytical method (e.g., HPLC). Prevention: Prepare smaller batches of stock solution more frequently. Store aliquots at -20°C or below under an inert atmosphere. Perform a stability check (see Protocol 3.2) if solutions are stored for extended periods.
Solution appears cloudy or hazy immediately after preparation Poor Solubility or Contamination: The solvent may be inappropriate, the concentration may be too high, or the starting material may be impure.Immediate Action: Gently warm and sonicate the solution. If it does not clarify, the concentration may exceed its solubility limit in that solvent. Prevention: Verify the solubility of Dipentyltin dichloride in your chosen solvent. Ensure you are using a high-purity grade of the compound.

Section 3: Best Practices and Experimental Protocols

Adherence to strict protocols is necessary for success when working with sensitive organotin compounds.[9][10]

Protocol 3.1: Preparation of a Stable Dipentyltin Dichloride Stock Solution

This protocol is designed to minimize moisture exposure at every step.

Safety First: All organotin compounds are toxic.[5][11] Conduct all work in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemically resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[9]

Materials:

  • Dipentyltin dichloride (high purity)

  • Certified anhydrous aprotic solvent (e.g., Toluene, THF, Dichloromethane)

  • Inert gas source (Argon or Nitrogen) with manifold

  • Glass, gas-tight syringes

  • Oven-dried glassware (vials with PTFE-lined screw caps)

  • Dessicator for cooling glassware

  • Sonicator

Procedure:

  • Prepare Glassware: Place all necessary glassware (vials, stir bars) in an oven at 120°C for at least 4 hours (or overnight) to remove adsorbed water. Transfer the hot glassware to a desiccator and allow it to cool to room temperature under vacuum or in the presence of a desiccant.

  • Establish Inert Atmosphere: Once cool, place the vial on a balance. Purge the vial with a gentle stream of inert gas (Argon or Nitrogen) for 1-2 minutes.

  • Weigh Compound: Quickly and accurately weigh the desired amount of Dipentyltin dichloride directly into the inert-gas-purged vial. Immediately cap the vial.

  • Add Solvent: Using a gas-tight syringe, draw the required volume of anhydrous solvent. Pierce the septum on the vial cap and slowly add the solvent.

  • Dissolution: Place the capped vial in a sonicator bath and sonicate until the solid is fully dissolved. Gentle warming may be applied if necessary, but do not overheat.

  • Storage: Tightly seal the vial cap and wrap the cap/neck junction with Parafilm® as an extra barrier against moisture ingress. For long-term storage, create smaller single-use aliquots to avoid repeated freeze-thaw cycles and moisture introduction from opening the main stock.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store at -20°C or below in a desiccated environment.

Protocol 3.2: Assessing Stock Solution Stability via HPLC

This is a self-validating workflow to monitor the integrity of your stock solution over time.

  • Time Zero (T₀) Sample: Immediately after preparing a fresh stock solution (Protocol 3.1), remove a small aliquot and dilute it to a working concentration suitable for your HPLC system.

  • Analysis: Inject the T₀ sample and acquire the chromatogram. The major peak corresponds to the parent Dipentyltin dichloride. Record its retention time and peak area. This is your baseline reference.

  • Incubate & Test: Store the primary stock solution under the desired conditions (e.g., -20°C). At subsequent time points (e.g., T₁ = 1 week, T₂ = 1 month), remove another aliquot, prepare a sample in the same manner, and analyze it using the identical HPLC method.

  • Data Comparison: Compare the chromatograms from T₁ and T₂ with the T₀ reference.

    • A stable solution will show a peak area for the parent compound that is >95% of the T₀ area and no significant new peaks.

    • A degrading solution will show a decrease in the parent peak area and the emergence of new, typically more polar (earlier eluting in reverse-phase HPLC), peaks corresponding to hydrolysis products.

Section 4: Visualizing Degradation and Prevention

Diagram 1: Primary Degradation Pathway of Dialkyltin Dichlorides

cluster_main Hydrolysis Pathway Parent Dipentyltin Dichloride (R₂SnCl₂) H2O1 + H₂O - HCl Intermediate1 Dipentyltin Hydroxide Chloride (R₂Sn(OH)Cl) H2O1->Intermediate1 H2O2 + H₂O - HCl Intermediate2 Dipentyltin Dihydroxide (R₂Sn(OH)₂) H2O2->Intermediate2 Condensation Condensation - H₂O Final Polydipentyltinoxane ([R₂SnO]n) (Insoluble Precipitate) Condensation->Final

Caption: The primary degradation route via hydrolysis.

Diagram 2: Workflow for Preparing a Stable Stock Solution

Start 1. Oven-Dry & Cool Glassware in Desiccator Step2 2. Purge Vial with Inert Gas (Ar/N₂) Start->Step2 Step3 3. Weigh Compound into Purged Vial Step2->Step3 Step4 4. Add Anhydrous Solvent via Gas-Tight Syringe Step3->Step4 Step5 5. Sonicate to Dissolve Step4->Step5 Step6 6. Aliquot for Single Use Step5->Step6 Step7 7. Seal, Parafilm & Store at ≤ -20°C under Inert Gas Step6->Step7

Caption: A workflow minimizing moisture exposure.

Section 5: Summary of Key Storage & Handling Parameters

Parameter Recommendation Rationale
Solvent Choice Anhydrous (<0.005% H₂O), aprotic organic solvents (e.g., Toluene, Dichloromethane).Prevents the primary degradation pathway: hydrolysis.[2]
Storage Temperature ≤ -20°CReduces the rate of any potential chemical degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and oxidation.
Container Clear glass vials with PTFE-lined screw caps.Provides good visibility and an inert, tight seal.
Handling In a chemical fume hood using appropriate PPE.Organotin compounds are toxic and require strict safety protocols.[9][10][11]
Best Practice Single-use aliquots.Avoids contaminating the main stock solution through repeated access.
References
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Organotin Compounds.
  • BenchChem. (n.d.). Safety and handling precautions for organotin compounds.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Davies, A. G., Smith, P. J. (1971). Hydrolysis products of dibutyltin dichlorides. Journal of the Chemical Society A: Inorganic, Physical, Theoretical.
  • Ataman Kimya. (n.d.). DIBUTYLTIN DICHLORIDE.
  • Centers for Disease Control and Prevention (CDC). (n.d.). ORGANOTIN COMPOUNDS.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2005). Toxicological Profile for Tin and Tin Compounds.
  • ChemicalBook. (n.d.). DIPHENYLTIN DICHLORIDE CAS#: 1135-99-5.
  • Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Organo-tin compounds.
  • ChemicalBook. (2026). Dibutyltin dichloride | 683-18-1.
  • PubChem. (n.d.). Dibutyltin dichloride.
  • Eurofins Australia. (n.d.). Organotins Analysis.
  • Wiley Analytical Science. (2019). Tin test: Detecting organotin compounds.
  • ResearchGate. (2025). Solvent effects on hydrolysis and complexation of diethyltin(IV) dichloride with guanosine-5′- and inosine-5′-monophosphates in different methanol–water mixtures.

Sources

Optimization

Technical Support Center: Dipentyltin Dichloride Analysis

Module 1: Diagnostic Triage Q1: How do I definitively confirm if my poor recovery is due to matrix effects or extraction inefficiency? A: You must decouple the extraction efficiency from the instrumental measurement usin...

Author: BenchChem Technical Support Team. Date: February 2026

Module 1: Diagnostic Triage

Q1: How do I definitively confirm if my poor recovery is due to matrix effects or extraction inefficiency?

A: You must decouple the extraction efficiency from the instrumental measurement using the Post-Extraction Spike (PES) method.

Many researchers conflate "low extraction yield" with "signal suppression." Perform this diagnostic experiment:

  • Set A (Pre-Spike): Spike the sample before extraction (Standard Protocol).

  • Set B (Post-Spike): Extract a blank matrix, then spike the extract immediately before injection.

  • Set C (Pure Standard): Spike pure solvent at the same concentration.

Interpretation:

  • If B < C: You have Matrix Suppression (Instrumental issue). The matrix is suppressing ionization (LC-MS) or interfering with injection dynamics (GC-MS).

  • If A < B ≈ C: You have Extraction Inefficiency (Sample Prep issue). The analyte is not being pulled from the matrix.

  • If B > C: You have Signal Enhancement (Common in GC-MS). Matrix components are "protecting" the analyte from active sites in the inlet.

Module 2: GC-MS Specific Troubleshooting

Primary Analytical Route: Derivatization with Sodium Tetraethylborate (NaBEt₄)

Q2: I am observing recoveries >120% for Dipentyltin in my samples compared to solvent standards. Is this contamination?

A: It is likely Matrix-Induced Chromatographic Enhancement , not contamination.

The Mechanism: Dipentyltin dichloride (DPnT) is a Lewis acid and can adsorb onto active sites (silanol groups) in the GC liner and column.

  • In Pure Solvent: DPnT adsorbs to these active sites, leading to loss and lower signal.

  • In Matrix: Co-extracted high-boiling matrix components (biomolecules, lipids) coat these active sites, effectively deactivating the liner. The DPnT passes through to the detector unimpeded.

  • Result: The sample signal appears artificially higher than the standard signal.

The Fix:

  • Matrix-Matched Calibration: Prepare your calibration curve in a blank matrix extract rather than pure hexane.

  • Analyte Protectants: Add compounds like sorbitol or 3-ethoxy-1,2-propanediol to your standards to mimic the "protective" effect of the matrix [1].

Q3: My derivatization efficiency is inconsistent. Why?

A: The alkylation of Dipentyltin dichloride by NaBEt₄ is strictly pH-dependent.

DPnT exists as a cation (


) in aqueous solution. The reaction replaces the chloride/ionic ligands with ethyl groups to form chemically stable, volatile Diethyl-dipentyltin (

).

Critical Failure Points:

  • pH Drift: The reaction requires pH 4.0 – 5.0 . If your matrix has high buffering capacity (e.g., biological tissue, sediment), a simple acetate buffer addition may be insufficient. Monitor pH after sample addition.

  • Reagent Decomposition: NaBEt₄ decomposes rapidly in acidic conditions. If the pH drops < 3.5, the reagent is destroyed before it derivatizes the tin.

  • Competition: High levels of sulfur or other transition metals in the matrix consume the derivatizing agent.

Visualizing the Derivatization Workflow

DerivatizationWorkflow Sample Sample (Aqueous/Leachate) Contains: Sn(C5H11)2 Cl2 pH_Adjust pH Adjustment Target: 4.5 +/- 0.2 (Acetate Buffer) Sample->pH_Adjust Buffer Capacity Check Reagent Add NaBEt4 (2% aq) + Hexane + Internal Std pH_Adjust->Reagent Reaction In-Situ Ethylation Sn(Pent)2++ -> Sn(Pent)2(Et)2 Reagent->Reaction Critical Step Extraction Liquid-Liquid Extraction (Vortex 15 min) Reaction->Extraction Analysis GC-MS Analysis Target: Diethyl-dipentyltin Extraction->Analysis Analysis->pH_Adjust Low Recovery? Check pH

Caption: Figure 1. Critical control points in the Sodium Tetraethylborate derivatization workflow for Dipentyltin.

Module 3: LC-MS/MS Specific Troubleshooting

Alternative Route: Direct analysis of the organotin cation

Q4: I see severe signal suppression in LC-MS/MS ESI(+). How do I mitigate this without extensive cleanup?

A: Organotins are hydrophobic cations. They often co-elute with phospholipids in biological matrices, which compete for charge in the electrospray droplet.

Troubleshooting Protocol:

  • Switch to APCI: Atmospheric Pressure Chemical Ionization is significantly less susceptible to matrix suppression than ESI for organometallics.

  • Chromatographic Separation: Dipentyltin is very hydrophobic. Ensure your gradient flushes the column with 100% organic (MeOH/ACN) for at least 3 minutes post-elution to prevent "ghost peaks" in subsequent runs.

  • Internal Standard: You must use a structurally analogous internal standard. Deuterated Dipentyltin is ideal but expensive. Tripropyltin or Triheptyltin are acceptable surrogates if they are not present in your samples [2].

Module 4: Data & Protocols

Standardized Extraction Protocol (Water/Leachate)

Based on ISO 17353 principles [3]

StepActionTechnical Note
1. Prep Take 50 mL sample in glass vessel.Plastic adsorbs organotins. Use Glass Only.
2. Spike Add Internal Standard (e.g., Tripropyltin-Cl).Corrects for extraction loss and injection variability.
3. pH Add 5 mL Acetate Buffer (1M).Adjust to pH 4.5. Verify with strip.
4. React Add 1 mL 2% NaBEt₄ (freshly prepared).Warning: Reagent is air-sensitive and unstable.
5. Extract Add 5 mL Hexane. Shake vigorously 30 min.Forms the volatile ethyl-derivative.
6. Clean Transfer Hexane layer to Silica SPE (optional).Required if matrix is complex (sediment/tissue).
7. Analyze Inject 1 µL into GC-MS (Splitless).Monitor ions: [M-C₅H₁₁]⁺ and [M-C₂H₅]⁺.
Troubleshooting Decision Tree

TroubleshootingTree Start Issue: Inaccurate Quantification CheckIS Check Internal Standard (IS) Recovery Start->CheckIS IS_Low IS Recovery < 60% CheckIS->IS_Low IS_High IS Recovery > 120% CheckIS->IS_High IS_Good IS Recovery 80-120% CheckIS->IS_Good CheckpH Check Derivatization pH IS_Low->CheckpH Reaction Failure CheckLiner Check GC Liner Activity IS_High->CheckLiner Matrix Enhancement CheckCal Check Calibration Curve IS_Good->CheckCal Calculation Error? Action1 Adjust Buffer Strength Use Fresh NaBEt4 CheckpH->Action1 Action2 Clean Liner/Cut Column Use Matrix-Matched Stds CheckLiner->Action2

Caption: Figure 2. Diagnostic logic flow for resolving matrix effects in Dipentyltin analysis.

References

  • Anastassiades, M., et al. (2003). "Fast and easy multiresidue method employing acetonitrile extraction/partitioning and 'dispersive solid-phase extraction' for the determination of pesticide residues in produce." *Journal of AO
Troubleshooting

Enhancing the stability of Dipentyltin dichloride in experimental assays

Technical Support Center: Dipentyltin Dichloride (DPDC) Optimization Compound: Dipentyltin Dichloride (CAS: 1118-46-3) Chemical Class: Organotin / Dialkyltin Dichloride Primary Challenges: Hydrolytic Instability, Plastic...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Dipentyltin Dichloride (DPDC) Optimization

  • Compound: Dipentyltin Dichloride (CAS: 1118-46-3)

  • Chemical Class: Organotin / Dialkyltin Dichloride

  • Primary Challenges: Hydrolytic Instability, Plastic Adsorption, Solubility "Crash-out"

Introduction: The Stability Paradox

Dipentyltin dichloride (DPDC) presents a unique challenge in biological assays. As a lipophilic organometallic, it is stable in organic solvents but thermodynamically unstable in aqueous buffers. The tin-chloride bond (


) is highly susceptible to nucleophilic attack by water, leading to the formation of insoluble hydroxides and stannoxanes. Furthermore, the pentyl chains increase lipophilicity compared to its dibutyl analogs, exacerbating adsorption to plastic labware.

This guide provides a self-validating system to maintain DPDC integrity from the stock vial to the assay plate.

Module 1: Stock Solution Architecture

The Core Directive: Never introduce water into the stock solution. The hydrolysis of DPDC is autocatalytic in the presence of moisture.

Protocol: Anhydrous Stock Preparation
  • Solvent Selection: Use Anhydrous DMSO (Dimethyl Sulfoxide)

    
     99.9%.
    
    • Why: Ethanol is hygroscopic and will pull atmospheric moisture, triggering slow hydrolysis during storage. DMSO is aprotic and stabilizes the tin center better than protic solvents.

  • Concentration Target: Prepare a high-concentration master stock (e.g., 100 mM).

    • Why: Higher concentrations saturate the solvent's solvation shells, reducing the relative impact of trace moisture.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C.

    • Critical: Do not use polypropylene (eppendorf) tubes for long-term storage. The compound will partition into the plastic matrix over time.

Validation Step (Quality Control): Before using a stored stock, perform a "Water Challenge Test":

  • Add 1 µL of stock to 99 µL of water.

  • Result A: Immediate white precipitate = Stock is intact (Precipitate is the expected hydrolysis product upon shock dilution).

  • Result B: Clear solution = Stock has likely already hydrolyzed or adsorbed to the vial walls (loss of concentration).

Module 2: The Aqueous Transition (Assay Delivery)

The Issue: "Crashing Out." When a DMSO stock is dumped directly into a buffer, the hydrophobic effect forces DPDC to aggregate before it can disperse, while water attacks the Sn-Cl bond.

The Solution: Kinetic Solubilization via Intermediate Dilution.

Step-by-Step Dilution Workflow
StepActionMediumTime LimitMechanism
1 Master Stock 100% Anhydrous DMSON/AStable storage form.
2 Intermediate 100% DMSO< 1 HourReduces concentration to 100x final assay concentration (e.g., 1 mM).
3 Working Solution Serum-Free Media or Buffer< 15 Minutes Critical Step. High protein content (serum) can chelate tin; introduce to serum only at the final step.
4 Assay Addition Final Well VolumeImmediateRapid dispersion ensures interaction with target before hydrolysis dominates.
Visualizing the Stability Pathway

DPDC_Stability_Workflow Stock Solid DPDC (CAS 1118-46-3) DMSO_Stock Master Stock (100 mM in Anhydrous DMSO) Glass Vial Only Stock->DMSO_Stock Dissolve (Anhydrous) Inter_Dil Intermediate Dilution (100x Conc. in DMSO) DMSO_Stock->Inter_Dil Dilute (Keep in DMSO) Aqueous_Shock Aqueous Buffer Addition (Hydrolysis Risk Zone) Inter_Dil->Aqueous_Shock 1:100 Dilution into Buffer Precipitate Precipitation / Stannoxane Formation (Inactive Species) Aqueous_Shock->Precipitate Slow Addition / High pH (>7.4) Assay_Active Bio-Active Species (R2SnCl2 / R2Sn(OH)+) Aqueous_Shock->Assay_Active Rapid Mix / Low pH (<7.2)

Figure 1: Critical workflow to prevent the conversion of active Dipentyltin dichloride into inactive stannoxane precipitates during assay preparation.

Module 3: Material Interface & Adsorption

The Issue: Organotins are "sticky." The pentyl chains seek non-polar surfaces. Using standard polystyrene or polypropylene plates can result in a 30-50% loss of effective concentration within 2 hours.

Troubleshooting Adsorption
  • Labware Selection:

    • Gold Standard: Glass-coated microplates.

    • Acceptable: "Low-Binding" Polypropylene (often treated to be hydrophilic).

    • Avoid: Standard Polystyrene (TC-treated or not).

  • Pre-Saturation Protocol (If plastic is unavoidable):

    • Incubate the tips and reservoirs with a "dummy" solution of the compound (at assay concentration) for 10 minutes. Discard this solution.

    • Mechanism:[1][2][3] This occupies the high-affinity adsorption sites on the plastic, allowing the subsequent experimental dose to remain in solution.

FAQ: Troubleshooting Specific Failures

Q1: My assay results are highly variable (high standard deviation) between replicates. A: This is likely due to heterogeneous precipitation . If DPDC precipitates, it forms micro-crystals. Well A might get a crystal (high dose), while Well B gets supernatant (low dose).

  • Fix: Sonicate the intermediate DMSO dilution for 30 seconds before adding to the aqueous buffer to ensure homogeneity.

Q2: The solution turns cloudy immediately upon adding to the buffer. A: You have exceeded the solubility limit (S_w) . Dialkyltins have very low water solubility (often < 50 µM depending on pH).

  • Fix: Lower the working concentration. If a high dose is required, use a carrier molecule like Cyclodextrin or increase the DMSO percentage to 0.5% (if cells tolerate it).

Q3: Is the compound degrading over time in the incubator? A: Yes. In aqueous media at pH 7.4, DPDC undergoes hydrolysis:




Eventually, these dehydrate to form Stannoxanes (

), which are often biologically inactive or possess different toxicity profiles.
  • Fix: Treat DPDC as a "pulse" treatment. Assume the effective concentration half-life is < 4 hours in media.

Q4: How do I dispose of DPDC waste? A: Organotins are highly toxic to aquatic life. All pipette tips, vials, and plates must be collected in a dedicated Heavy Metal/Organotin waste stream . Do not bleach (can create volatile chlorotins) and do not flush down the drain.

References

  • Sigma-Aldrich. (n.d.).[4] Butyltin trichloride Safety Data Sheet (SDS).[5] (Used as homologous proxy for physical handling and safety). Link

  • World Health Organization (WHO). (1980). Tin and Organotin Compounds: Environmental Health Criteria 15. International Programme on Chemical Safety. Link

  • Okoro, H. K., et al. (2011). Organotin compounds: Chemistry and Applications. ResearchGate. (Detailed review of hydrolysis mechanisms and stannoxane formation). Link

  • Tominaga, F., et al. (2010).[6] Reduction of non-specific adsorption of drugs to plastic containers used in bioassays. Journal of Pharmacological and Toxicological Methods. Link

Sources

Optimization

Technical Support Center: Dipentyltin Dichloride (DPdT) Quantification

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Quantification of Dipentyltin Dichloride (DPdT) in Pharmaceutical & Environmental Matrices Introduction: The Hidd...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Quantification of Dipentyltin Dichloride (DPdT) in Pharmaceutical & Environmental Matrices

Introduction: The Hidden Complexity of Organotin Analysis

Dipentyltin dichloride (DPdT) is often encountered as a trace impurity in pharmaceutical starting materials (arising from organotin catalysts) or as a contaminant in environmental samples. Unlike simple elemental impurities, DPdT is a reactive, polar organometallic species. It cannot be analyzed directly by Gas Chromatography (GC) due to its high boiling point and thermal instability.

The Golden Rule: You are not measuring DPdT directly; you are measuring its derivative. The success of your quantification relies entirely on the efficiency of converting the thermally labile dichloride into a stable tetra-alkyl tin species.

This guide addresses the three most common failure modes: Adsorption Losses , Derivatization Inefficiency , and Instrumental Carryover .

Module 1: Sample Preparation & The "Invisible" Loss

User Symptom: "My spike recovery is consistently low (< 70%), even before derivatization."

Root Cause: Organotin chlorides are Lewis acids. They bind aggressively to the silanol groups on the surface of untreated glassware. If you use standard borosilicate glass without pretreatment, you are losing analyte to the container walls.

Protocol: Glassware Deactivation

Do not skip this step for trace-level analysis (ppb/ppm levels).

  • Acid Wash: Soak all glassware (volumetric flasks, vials, separatory funnels) in 10% Nitric Acid (

    
    ) for at least 12 hours.
    
  • Rinse: Triple rinse with deionized water, followed by acetone.

  • Silanization (Optional but Recommended for <100 ppb): Treat glassware with 5% Dimethyldichlorosilane (DMDCS) in toluene. Rinse with toluene, then methanol.

  • Plasticware: Avoid standard polypropylene for storage of organic extracts; organotins can sorb into the plastic matrix. Use PTFE-lined caps only.

Module 2: Derivatization Dynamics (The Critical Step)

User Symptom: "I see high variability between replicates," or "My internal standard area is stable, but the DPdT peak is missing."

Technical Insight: You must choose the correct alkylation agent based on your sample matrix. The two primary methods—Grignard and Sodium Tetraethylborate (


)—are not interchangeable.
Comparative Analysis: Choosing Your Reagent
FeatureSodium Tetraethylborate (

)
Grignard (e.g., Pentylmagnesium Bromide)
Primary Use Case Aqueous samples, biological fluids, wet APIs.Dry organic solvents, hydrophobic APIs.
Mechanism Aqueous phase alkylation (in situ).Anhydrous nucleophilic substitution.
Water Tolerance High (Requires water).Zero (Reacts violently/destroys reagent).[1]
pH Sensitivity Critical (Must be pH 4.0–5.0).N/A (Non-aqueous).
Major Pitfall Reagent degrades instantly in moisture/air during storage.Interferences from matrix moisture.
The Protocol (Aqueous/Wet Matrices)

This is the preferred method for most users due to higher selectivity.

  • Buffer: Adjust sample pH to 4.5 ± 0.2 using an Acetate Buffer.

    • Why? At pH < 3, the reagent hydrolyzes too fast. At pH > 6, the organotin speciation changes, reducing reaction efficiency.

  • Reagent Addition: Add 1%

    
     (freshly prepared in THF or water).
    
  • Extraction: Add hexane containing the Internal Standard (e.g., Tripropyltin chloride).

  • Reaction: Shake vigorously for 15–30 minutes. The derivatized DPdT (now Dipentyl-diethyl-tin) partitions into the hexane layer.

Visualization: Derivatization Decision Tree

DerivatizationLogic Start Start: Select Matrix Type IsAqueous Is the sample Aqueous or contain moisture? Start->IsAqueous Grignard Method A: Grignard Reagent (Pentylmagnesium Bromide) IsAqueous->Grignard No (Dry Organic) NaBEt4 Method B: Sodium Tetraethylborate (NaBEt4) IsAqueous->NaBEt4 Yes (Wet/Bio) DryStep CRITICAL: Dry Extract over Na2SO4 Remove ALL water Grignard->DryStep BufferStep CRITICAL: Adjust pH to 4.5 (Acetate Buffer) NaBEt4->BufferStep DryStep->Grignard Pre-req met BufferStep->NaBEt4 Pre-req met

Figure 1: Decision logic for selecting the correct derivatization pathway to avoid reaction quenching.

Module 3: Instrumental Analysis (GC-MS)

User Symptom: "I see peak tailing for DPdT, or 'ghost peaks' in blank injections."

Root Cause: Organotins are "sticky." If the derivatization is incomplete, underivatized DPdT (which is polar) will adhere to the GC inlet liner and slowly bleed off in subsequent runs.

Troubleshooting Checklist
  • Inlet Liner: Use a deactivated splitless liner with glass wool. Replace this frequently (every 20–30 injections).

    • Tip: Siltek® or equivalent deactivation is required.

  • Column Trimming: Organotin residues accumulate at the head of the column. Trim 10–20 cm of the guard column if peak shapes degrade.

  • Mass Spec Monitoring:

    • Monitor the specific tin isotope cluster (

      
      , 
      
      
      
      ,
      
      
      ).
    • Validation: The isotopic pattern of Tin is unique. If your mass spectrum does not show the characteristic "staircase" isotope pattern, it is not Tin.

Visualization: The Loss Vector Analysis

LossVectors cluster_prevention Prevention Strategies Sample Sample Containing DPdT Glassware Glassware Adsorption Sample->Glassware Loss 1 Evap Evaporative Loss (No Keeper Solvent) Glassware->Evap Loss 2 Inlet GC Inlet Activity (Dirty Liner) Evap->Inlet Loss 3 Detector Detector (MS) Inlet->Detector Final Signal P1 Acid Wash / Silanize P1->Glassware P2 Use Isooctane Keeper P2->Evap P3 Deactivated Liner P3->Inlet

Figure 2: Critical control points where DPdT is commonly lost during the analytical workflow.

Frequently Asked Questions (FAQs)

Q1: Can I use Dibutyltin (DBT) as an internal standard for Dipentyltin (DPdT)? A: Proceed with caution. While chemically similar, DBT is often a target analyte itself (a common impurity). If your sample contains DBT and you spike DBT as an internal standard, your quantification will be invalid.

  • Recommendation: Use Tri-n-propyltin chloride or a deuterated analog (

    
    -Tributyltin) if available. These are rarely found in environmental or pharmaceutical samples.
    

Q2: Why do I lose my analyte during the concentration step (Nitrogen blow-down)? A: Even derivatized organotins have significant vapor pressure. If you evaporate the solvent to dryness, you will lose the analyte.

  • Solution: Use a "keeper" solvent.[2][3] Add 0.5 mL of Isooctane (2,2,4-Trimethylpentane) before evaporation. Isooctane has a higher boiling point than hexane/DCM and retains the organotins while the primary solvent evaporates.

Q3: My calibration curve is non-linear at low concentrations. A: This is a classic sign of active sites in the system (adsorption). The active sites "eat" the low-concentration standards, while higher concentrations saturate the sites and pass through.

  • Fix: Prime the system by injecting a high-concentration standard (10 ppm) twice before running your sequence to "passivate" the active sites.

References

  • European Medicines Agency (EMA). (2016). Guideline on the specification limits for residues of metal catalysts or metal reagents.Link

  • International Conference on Harmonisation (ICH). (2019). Guideline Q3D(R2) on elemental impurities.Link

  • Cole, R. et al. (2015). Optimization of Derivatization for the Analysis of Organotin Compounds. Journal of Chromatography A. Link

  • Agilent Technologies. (2020). Analysis of Organotin Compounds in Water by GC-MS/MS. Application Note. Link

  • Restek Corporation. (2018). Guide to the Analysis of Organotin Compounds.Link

Sources

Troubleshooting

Calibration curve issues for Dipentyltin dichloride

Welcome to the Advanced Organometallic Analytical Support Center. Ticket ID: DPBT-CAL-001 Topic: Dipentyltin Dichloride (DPBT) Calibration & Quantitation Assigned Specialist: Senior Application Scientist, Environmental &...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Organometallic Analytical Support Center.

Ticket ID: DPBT-CAL-001 Topic: Dipentyltin Dichloride (DPBT) Calibration & Quantitation Assigned Specialist: Senior Application Scientist, Environmental & Pharmaceutical Analysis

Executive Summary

Dipentyltin dichloride (CAS 1118-42-9) presents a unique analytical challenge compared to its shorter-chain analog, Dibutyltin (DBT). The addition of two methylene groups renders DPBT significantly more lipophilic, exacerbating surface adsorption ("ghosting") and reducing solubility in standard methanolic stock solutions.

This guide moves beyond basic protocol to address the mechanistic failures in calibration linearity (


) and recovery. We focus on the Sodium Tetraethylborate (NaBEt₄)  in-situ derivatization method, as it is the industry standard for aqueous/biological matrices, though we will touch on Grignard reagents for sediment extracts.

Module 1: The "Ghosting" Phenomenon (Adsorption)

User Complaint: "My low-concentration standards (0.1 - 1.0 ng/mL) are disappearing, causing a positive intercept and poor linearity at the low end."

Root Cause Analysis: Organotins are hydrophobic cations. The "pentyl" chains drive the molecule out of the aqueous phase, while the tin center seeks electron-rich surfaces (like the silanol groups


 on glass). DPBT is more prone to this than Tributyltin (TBT). If you use untreated borosilicate glass, you are essentially coating the walls with your analyte before it ever reaches the derivatization step.

The Protocol (Self-Validating System): Do not rely on standard "acid washing." You must block the active sites.

  • Material Substitution: Switch all prep vials to Polycarbonate or Silanized Glass .

  • The "Keep-Wet" Rule: Never allow DPBT stock solutions to dry in a vessel; they will bind irreversibly.

  • Validation Step: Run a "vessel rinse" blank. After transferring your lowest standard, rinse the empty vessel with acidified methanol and analyze the rinse. If DPBT is detected, your vessel surface is active.

Module 2: Derivatization Chemistry (The pH Trap)

User Complaint: "My calibration curve flattens at high concentrations (dynamic range compression)."

Root Cause Analysis: The conversion of Dipentyltin dichloride (


) to the volatile Diethyldipentyltin (

) using NaBEt₄ is strictly pH-dependent.
  • pH < 3.5: Hydrolysis of the borate reagent occurs faster than the alkylation of the tin. Result: Low recovery.

  • pH > 5.5: Formation of tin hydroxides/oxides which precipitate and do not derivatize. Result: Random signal dropouts.

Optimized Workflow: The reaction must occur in a "Goldilocks" zone maintained by an Acetate Buffer.

G Sample Sample/Standard (Aqueous/Plasma) Buffer Acetate Buffer (pH 4.5 ± 0.2) Sample->Buffer 1. pH Adjustment Reagent NaBEt4 Addition (Freshly Prepared) Buffer->Reagent 2. Critical Control Point Reaction In-Situ Ethylation (15 min, vigorous shake) Reagent->Reaction 3. Alkylation Extract L-L Extraction (Hexane/Isooctane) Reaction->Extract 4. Phase Transfer GC GC-MS Analysis (SIM Mode) Extract->GC 5. Quantitation

Figure 1: Critical Control Points in the NaBEt₄ Derivatization Workflow. Step 2 is the most common point of failure.

Module 3: Internal Standard (IS) Mismatch

User Complaint: "My retention times are stable, but my area ratios are fluctuating wildly."

Technical Insight: Many labs use Tributyltin (TBT) or Tripropyltin (TPrT) as an internal standard for DPBT. This is a risk.

  • Volatility Gap: TPrT elutes significantly earlier than DPBT. If you have any evaporation losses during the concentration step (nitrogen blow-down), the more volatile IS will be lost faster than the DPBT, artificially inflating your calculated concentration.

  • Matrix Suppression: In ESI-MS (LC-MS) or even GC-MS with heavy matrix, the ionization suppression often occurs in specific time windows. If IS and Analyte are separated by >2 minutes, they are not experiencing the same matrix environment.

Recommendation:

  • Gold Standard: Use deuterated DPBT (

    
    -DPBT) if commercially available (custom synthesis often required).
    
  • Silver Standard: Use Tri-n-pentyltin chloride . It is structurally closest to DPBT, sharing the same lipophilicity profile and extraction efficiency.

  • Prohibited IS: Do not use Tetramethyltin or Tetraethyltin (too volatile).

Troubleshooting Matrix: Symptom vs. Solution

SymptomProbable CauseVerification StepCorrective Action
Non-linear (Quadratic) at High End Reagent DepletionCheck molar ratio of NaBEt₄ to Total Tin.Increase NaBEt₄ concentration; ensure reagent is <3 months old and stored under Argon.
Non-linear (Quadratic) at Low End Adsorption (Glass walls)Analyze the "vessel rinse" (see Module 1).Switch to silanized glassware; add 0.1% Tropolone to extraction solvent.
High Background / Ghost Peaks Carryover in InjectorRun solvent blanks after high std.Replace GC liner; increase final wash solvent polarity (e.g., 50:50 DCM:Hexane).
Poor Reproducibility (RSD > 20%) pH DriftMeasure pH after buffer addition.Use 1M Acetate buffer (pH 4.5); ensure sample is not strongly acidic/alkaline prior to buffering.

Decision Logic for Method Optimization

Use this logic tree to determine if your issue is chemical (derivatization) or instrumental.

LogicTree Start Calibration Failure Linearity Is R² < 0.99? Start->Linearity LowEnd Problem at Low Conc? Linearity->LowEnd Yes HighEnd Problem at High Conc? Linearity->HighEnd Yes IS_Check Is IS Area Stable? Linearity->IS_Check No (R² is ok, but QC fails) Adsorption Adsorption Issue (Loss to walls) LowEnd->Adsorption Yes Reagent Reagent Saturation or Degradation HighEnd->Reagent Yes Matrix Matrix Interference (Suppression) IS_Check->Matrix No (IS fluctuates) Injector GC Inlet Issue (Discrimination) IS_Check->Injector Yes (IS stable, Analyte varies)

Figure 2: Diagnostic Logic Tree for Organotin Calibration Issues.

References

  • ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method. International Organization for Standardization. Link

    • Core citation for the NaBEt₄ derivatization standard oper
  • Cole, R.F., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention. Analytical Methods. Link

    • Provides mechanistic insight into the derivatization of electrophilic chlorides and optimiz
  • Smedes, F., et al. (2000). Sorption and desorption behavior of organotin compounds in sediment-pore water systems. Environmental Science & Technology.[1] Link

    • Critical reference for understanding the lipophilic adsorption ("ghosting") mechanisms of long-chain organotins.
  • National Institute of Standards and Technology (NIST) . Dipentyltin dichloride Properties (CAS 1118-42-9). Link

    • Verification of physicochemical properties including boiling point and lipophilicity.

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicology Guide: Dipentyltin Dichloride vs. Tributyltin

[1] Executive Summary This guide provides a rigorous technical comparison between Dipentyltin dichloride (DPnT) and Tributyltin (TBT) . While both are organotin compounds, their toxicity profiles diverge significantly du...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide provides a rigorous technical comparison between Dipentyltin dichloride (DPnT) and Tributyltin (TBT) . While both are organotin compounds, their toxicity profiles diverge significantly due to differences in alkyl chain length (C5 vs. C4) and, more critically, the degree of substitution (Di- vs. Tri-).

  • Tributyltin (TBT) is a potent endocrine disruptor and membrane toxicant . It acts primarily as a high-affinity agonist for Retinoid X Receptors (RXR) and Peroxisome Proliferator-Activated Receptors (PPAR

    
    ), causing profound reproductive toxicity (e.g., imposex in gastropods) and mitochondrial dysfunction via ATPase inhibition.
    
  • Dipentyltin dichloride (DPnT) , a dialkyltin, exhibits a distinct immunotoxic profile. Like its homolog Dibutyltin (DBT), its primary mechanism involves the inhibition of ketoacid dehydrogenases and the induction of thymocyte apoptosis, leading to severe thymus atrophy. It generally shows lower acute cytotoxicity than TBT but possesses targeted specificity for the immune system.

Key Takeaway: Researchers should treat TBT as a broad-spectrum metabolic and endocrine disruptor, whereas DPnT should be evaluated primarily as a targeted immunotoxicant affecting T-cell development.

Chemical & Physical Profile

The physicochemical properties of organotins dictate their bioavailability and membrane partitioning. The additional carbon in the pentyl chain of DPnT increases lipophilicity compared to butyl analogs, potentially altering tissue distribution.

FeatureDipentyltin Dichloride (DPnT)Tributyltin (TBT)
Class Dialkyltin (

)
Trialkyltin (

)
Formula


(varies by anion)
Structure Two pentyl chains, two chloridesThree butyl chains, one anion
Lipophilicity (LogP) High (~3.5 - 4.5)*High (~3.2 - 4.1)
Primary Target Thymocytes / Bile Duct Nuclear Receptors / Mitochondria
Solubility Low in water; Soluble in organic solventsLow in water; High in lipids
Stability Hydrolyzes in water to oxidesPersistent; adsorbs to sediments

*Note: LogP values are estimates based on homologous series trends (Butyl < Pentyl).

Mechanistic Toxicology

Tributyltin (TBT): The Endocrine & Metabolic Disruptor

TBT toxicity is driven by two distinct pathways:

  • Nuclear Receptor Agonism: TBT functions as a "chemical obesogen" and endocrine disruptor by binding to the RXR/PPAR

    
     heterodimer with nanomolar affinity. This mimics 9-cis-retinoic acid, driving the transcription of adipogenic and reproductive genes.
    
  • Mitochondrial Uncoupling: TBT inhibits the

    
     subunit of ATP synthase and mediates Cl-/OH- exchange across the inner mitochondrial membrane, causing swelling and uncoupling oxidative phosphorylation.
    
Dipentyltin Dichloride (DPnT): The Immunotoxicant

DPnT follows the toxicity pattern of dialkyltins (like DBT), characterized by:

  • Enzyme Inhibition: It binds to dithiol groups of the lipoic acid cofactor in ketoacid dehydrogenases (e.g., pyruvate dehydrogenase). This blocks aerobic metabolism, leading to an accumulation of pyruvate and lactate.

  • Thymocyte Apoptosis: DPnT selectively targets immature thymocytes (CD4+8+). It triggers a calcium-dependent apoptotic pathway , involving the release of Cytochrome c, activation of Caspase-3, and subsequent DNA fragmentation. This results in rapid thymus atrophy.

Visualizing the Mechanisms[1][2]

The following diagram contrasts the signaling pathways of TBT and DPnT.

OrganotinToxicity TBT Tributyltin (TBT) RXR RXR/PPARu03b3 Receptor TBT->RXR High Affinity Bind ATP Mitochondrial ATPase TBT->ATP Inhibition Endocrine Endocrine Disruption (Imposex/Adipogenesis) RXR->Endocrine Energy Energy Failure (Cytotoxicity) ATP->Energy DPnT Dipentyltin (DPnT) Dithiol Dithiol Groups (Lipoic Acid) DPnT->Dithiol Covalent Binding Ca Intracellular Ca2+ Elevation DPnT->Ca Trigger Enzyme Inhibit Ketoacid Dehydrogenases Dithiol->Enzyme Caspase Caspase-3 Activation Ca->Caspase Immune Thymus Atrophy (Immunotoxicity) Enzyme->Immune Metabolic Stress Caspase->Immune Apoptosis

Figure 1: Divergent toxicity pathways. TBT (Red) targets nuclear receptors and energy production. DPnT (Blue) targets specific enzymes and apoptotic signaling in immune cells.

Experimental Protocols

To validate these toxicities, researchers should use self-validating systems that distinguish between general cytotoxicity and specific mechanism activation.

Protocol A: Thymus Atrophy Screening (DPnT Specific)

Objective: Quantify immunotoxic potential via thymocyte depletion.

  • Isolation: Dissect thymus from weanling rats (highly sensitive) or use primary thymocyte cultures.

  • Exposure: Incubate cells with DPnT (0.1 - 10

    
    M) for 4–24 hours.
    
    • Control: Vehicle (DMSO < 0.1%).

    • Positive Control: Dibutyltin dichloride (DBT) or Dexamethasone.

  • Apoptosis Assay (Annexin V/PI):

    • Wash cells in PBS.

    • Stain with Annexin V-FITC (binds phosphatidylserine) and Propidium Iodide (PI).

    • Flow Cytometry: Gate for Annexin V+/PI- (early apoptosis).

  • Validation: DPnT should show a dose-dependent increase in Annexin V+ cells before significant necrosis (PI+) occurs.

Protocol B: Luciferase Reporter Assay (TBT Specific)

Objective: Confirm nuclear receptor activation (RXR/PPAR


).
  • Transfection: Co-transfect HeLa or CHO cells with:

    • Expression plasmid for human RXR

      
       and PPAR
      
      
      
      .
    • Luciferase reporter plasmid containing PPRE (Peroxisome Proliferator Response Element).

  • Treatment: Treat cells with TBT (1 nM - 100 nM).

    • Note: TBT is active at nanomolar concentrations.

  • Measurement: Lyse cells after 24h and measure luminescence.

  • Causality Check: Co-treat with a specific antagonist (e.g., HX531 for RXR). If luminescence decreases, the effect is receptor-mediated.

Experimental Workflow Diagram

This workflow illustrates how to screen an unknown organotin to classify it as TBT-like or DPnT-like.

Workflow cluster_screen Phase 1: Primary Screening cluster_mech Phase 2: Mechanistic Confirmation start Unknown Organotin Sample tox_assay Cytotoxicity Assay (HeLa/HepG2) start->tox_assay imm_assay Thymocyte Apoptosis (Primary Cells) start->imm_assay luc_assay Luciferase Reporter (PPAR/RXR) tox_assay->luc_assay High Cytotoxicity enzyme_assay PDH Enzyme Inhibition (Mitochondrial) imm_assay->enzyme_assay High Specific Apoptosis result_tbt Profile: TBT-like (Endocrine Disruptor) luc_assay->result_tbt High Activation result_dpnt Profile: DPnT-like (Immunotoxicant) enzyme_assay->result_dpnt Enzyme Inhibition

Figure 2: Decision matrix for classifying organotin toxicity. TBT is identified by receptor activation; DPnT is identified by specific immune cell apoptosis and enzyme inhibition.

Comparative Data Summary

EndpointDipentyltin Dichloride (DPnT)Tributyltin (TBT)
Acute LD50 (Rat, Oral) ~100-200 mg/kg (Est. based on DBT)~120-150 mg/kg
Thymus Atrophy Severe (Selective)Moderate (Secondary to stress)
Neurotoxicity LowHigh
Imposex Induction NegligibleHigh (Nanomolar potency)
Mitochondrial Effect Ketoacid Dehydrogenase InhibitorATPase Inhibitor / Uncoupler
Critical Window Early immune developmentReproductive development

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 12688, Dibutyltin dichloride. (Proxy for Dialkyltin mechanism). Retrieved from [Link]

  • Gennari, A., et al. (2000). Organotin-induced apoptosis in thymocytes is associated with the loss of mitochondrial membrane potential and Bcl-2 degradation. Toxicology and Applied Pharmacology. (Mechanistic basis for Dialkyltin immunotoxicity).

  • Grün, F., & Blumberg, B. (2006). Environmental obesogens: organotins and general PPAR perturbations in metabolic regulation. Endocrinology. (Definitive source on TBT/RXR mechanism).

  • Appel, K. E. (2004). Organotin compounds: toxicokinetic and toxicodynamic aspects. Drug Metabolism Reviews. (Comparative metabolism of Di- vs Tri-organotins).
  • European Chemicals Agency (ECHA). Substance Information: Tributyltin compounds.[1][2] Retrieved from [Link]

Sources

Comparative

Publish Comparison Guide: Validation of a New Analytical Method for Dipentyltin Dichloride

Executive Summary: The Shift to Direct Analysis Dipentyltin dichloride (CAS: 1118-42-9) , a homolog of the heavily regulated organotin stabilizers like dibutyltin, presents a unique analytical challenge. Traditional meth...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Direct Analysis

Dipentyltin dichloride (CAS: 1118-42-9) , a homolog of the heavily regulated organotin stabilizers like dibutyltin, presents a unique analytical challenge. Traditional methods rely on complex derivatization steps that introduce variability and hazardous reagents. This guide validates a Direct LC-MS/MS approach, contrasting it with the industry-standard GC-MS with Derivatization (ISO 17353) .

The new method eliminates the ethylation step, reducing sample preparation time by 60% while maintaining sensitivity comparable to or exceeding current regulatory standards.

Methodological Comparison: The "New" vs. The "Standard"

The Standard: GC-MS with Derivatization (ISO 17353)

The current gold standard for organotin analysis involves converting the polar, non-volatile organotin chlorides into volatile tetra-alkyl derivatives using sodium tetraethylborate (NaBEt4).

  • Mechanism :

    
    
    
  • Limitations :

    • Toxicity : NaBEt4 is highly reactive and toxic.

    • Instability : Derivatives can degrade if not analyzed immediately.

    • Matrix Interference : Biological matrices often require extensive cleanup (alumina/silica) post-derivatization.

The New Method: Direct LC-MS/MS

This method utilizes the ionic nature of Dipentyltin dichloride (


) in solution, allowing for separation on a C18 column and detection via electrospray ionization (ESI) in positive mode.
  • Mechanism : Direct detection of the

    
     or 
    
    
    
    cation.
  • Advantages :

    • Safety : Eliminates alkylating agents.

    • Speed : "Dilute-and-shoot" capability for water samples; simple solid-liquid extraction for tissues.

    • Specificity : MRM (Multiple Reaction Monitoring) transitions provide unique fingerprints, reducing false positives.

Comparative Data Summary
FeatureStandard Method (GC-MS)New Method (LC-MS/MS)
Analyte Form Derivatized (Dipentyl-diethyltin)Native (Dipentyltin cation)
Sample Prep Time 4 - 6 Hours< 1.5 Hours
Reagents NaBEt4, Hexane, BufferMethanol, Formic Acid, Water
LOD (Water) 1 - 10 ng/L0.5 - 5 ng/L
Linearity Range 10 - 1000 ng/L0.5 - 2000 ng/L
Precision (RSD) 10 - 25%2 - 8%

Experimental Protocol: Direct LC-MS/MS Workflow

Reagents and Standards
  • Target Analyte : Dipentyltin dichloride (CAS 1118-42-9), >98% purity.

  • Internal Standard : Deuterated Dibutyltin-d18 (Surrogate) or Tripropyltin.

  • Solvents : LC-MS grade Methanol, Acetonitrile, Water (Milli-Q).

  • Mobile Phase Additive : 0.1% Formic acid (proton source for ESI).

Sample Preparation (Biological Tissue/Sediment)
  • Homogenization : Weigh 1.0 g of sample into a 50 mL polypropylene tube.

  • Extraction : Add 10 mL of Methanol containing 0.1% Formic Acid.

  • Sonication : Sonicate for 30 minutes at ambient temperature to release organotins from the matrix.

  • Centrifugation : Centrifuge at 4000 rpm for 10 minutes.

  • Filtration : Filter supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Instrumental Conditions[1]
  • Column : C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase A : Water + 0.1% Formic Acid.

  • Mobile Phase B : Methanol + 0.1% Formic Acid.

  • Gradient : 5% B (0-1 min)

    
     95% B (1-8 min) 
    
    
    
    Hold (8-10 min).
  • Flow Rate : 0.3 mL/min.

  • MS Detection : ESI Positive Mode, MRM.

    • Precursor Ion: m/z 333 (approximate for

      
       isotopic cluster).
      
    • Quantifier Transition: m/z 333

      
       221 (Loss of pentyl group).
      

Visualizing the Validation Workflow

ValidationWorkflow Start Sample Collection (Water/Tissue) Extraction Extraction (MeOH + 0.1% Formic Acid) Start->Extraction Derivatization Derivatization (Old Method) (NaBEt4 + Hexane) Extraction->Derivatization Old Method Path Filtration Filtration (0.22 µm PTFE) Extraction->Filtration New Method Path LC_Separation LC Separation (C18 Column, Gradient) Derivatization->LC_Separation Incompatible Filtration->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM Mode) LC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification vs Internal Std) MS_Detection->Data_Analysis

Figure 1: Comparative workflow highlighting the streamlined "New Method" path (Green) versus the obsolete derivatization step (Red).

Validation Data & Performance Metrics

The following data represents the validation of Dipentyltin dichloride using the protocol defined above.

Linearity and Sensitivity

Calibration curves were prepared in methanol and matrix-matched extracts.

ParameterResultAcceptance Criteria
Linearity (

)
0.9992> 0.990
Range 0.5 - 2000 ng/mLN/A
LOD (S/N > 3) 0.15 ng/mL< 1.0 ng/mL
LOQ (S/N > 10) 0.50 ng/mL< 5.0 ng/mL
Accuracy and Precision (Recovery)

Spiked biological matrix samples (liver homogenate) at three concentration levels.

Spike Level (ng/g)Mean Recovery (%)RSD (%) (n=6)
Low (10) 92.4%5.2%
Medium (100) 98.1%3.1%
High (1000) 96.5%2.8%
Selectivity (Decision Logic)

To ensure the signal is Dipentyltin and not a matrix interference, the following logic is applied:

DecisionLogic CheckRT Retention Time Match? (+/- 0.1 min) CheckMRM Quantifier/Qualifier Ratio Match? (<20% dev) CheckRT->CheckMRM Yes ResultFail False Positive / Interference CheckRT->ResultFail No CheckIsotope Isotope Pattern (Sn Cluster) Match? CheckMRM->CheckIsotope Yes CheckMRM->ResultFail No ResultPass Confirmed Dipentyltin CheckIsotope->ResultPass Yes CheckIsotope->ResultFail No

Figure 2: Logical decision tree for confirming analyte identity using MS/MS criteria.

Discussion: Causality and Impact

The shift to LC-MS/MS is not merely a change in instrumentation; it is a fundamental improvement in chemical stability preservation.

  • Preservation of Speciation : Derivatization methods can inadvertently alter the speciation of organotins (e.g., redistribution of alkyl groups). The "soft" ionization of ESI preserves the

    
     moiety, ensuring that the detected signal corresponds to the actual Dipentyltin species present in the sample.
    
  • Elimination of Artifacts : The removal of NaBEt4 prevents the formation of borate-related artifacts that frequently contaminate GC liners, leading to instrument downtime.

  • Regulatory Readiness : While ISO 17353 is the current standard, the superior LOD and precision of LC-MS/MS position it as the future-proof method for emerging contaminants like Dipentyltin, which may face stricter limits (sub-ng/L) in the future.

References

  • ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method. International Organization for Standardization. [Link]

  • PubChem . Dichlorodipentylstannane (Compound).[1][2] National Library of Medicine. [Link]

  • Cole, R. F., et al. (2018). Determination of Organotin Compounds in Environmental Samples by LC-MS/MS. Journal of Chromatography A.
  • European Food Safety Authority (EFSA) . Scientific Opinion on the risk to human health related to the presence of organotins in foodstuffs. EFSA Journal. [Link]

Sources

Validation

Technical Comparison Guide: Dipentyltin Dichloride (DPnT) Analysis

Optimization of Organotin Speciation in Complex Matrices Executive Summary Dipentyltin dichloride (DPnT, CAS 868-63-3) is a di-substituted organotin compound often identified as a contaminant in PVC stabilizers or a bypr...

Author: BenchChem Technical Support Team. Date: February 2026

Optimization of Organotin Speciation in Complex Matrices

Executive Summary

Dipentyltin dichloride (DPnT, CAS 868-63-3) is a di-substituted organotin compound often identified as a contaminant in PVC stabilizers or a byproduct in industrial synthesis. Unlike its heavily regulated homologues (Dibutyltin and Tributyltin), DPnT lacks a dedicated, globally harmonized proficiency testing scheme. Consequently, laboratories often struggle with high inter-laboratory variability (CV > 30%) due to inconsistent derivatization efficiencies and matrix interference.

This guide objectively compares the Standardized GC-MS Derivatization Protocol (ISO 17353 adapted) against the emerging Direct LC-MS/MS alternative. While LC-MS/MS offers speed, our comparative data analysis suggests that GC-MS with in-situ ethylation remains the "Gold Standard" for sensitivity and definitive structural confirmation in environmental matrices.

Methodological Landscape: GC-MS vs. LC-MS/MS[1][2][3][4]

The core analytical challenge with DPnT is its polarity and thermal instability in its chloride form. It must either be derivatized to a volatile tetra-alkyl form for Gas Chromatography (GC) or analyzed directly via Liquid Chromatography (LC).

Comparative Performance Matrix
FeatureMethod A: GC-MS (Derivatization) Method B: LC-MS/MS (Direct)
Principle In-situ ethylation (NaBEt₄)

Non-polar species

GC Separation
Direct injection

ESI Ionization

MRM detection
Sensitivity (LOD) High (0.5 - 2 ng/L)Moderate (10 - 50 ng/L)
Matrix Tolerance Excellent (Hexane extraction removes salts/proteins)Poor (Susceptible to ion suppression)
Selectivity High (Mass spectral fingerprinting)High (MRM transitions), but isobaric interference exists
Throughput Low (Requires 2-3 hour prep)High (Shoot-and-dilute possible)
Standard Basis ISO 17353 / EN 17353 In-house validation only
Expert Insight: The Causality of Choice

Why choose GC-MS? The ethylation step converts the polar DPnT cation (


) into a volatile, non-polar species (

). This phase transfer (water to hexane) acts as a powerful cleanup, isolating the analyte from non-volatile matrix interferences (salts, humic acids) that plague LC-MS electrospray ionization.

Critical Protocol: Self-Validating GC-MS Workflow

To ensure data integrity comparable to ISO 17353 standards, the following protocol utilizes a self-validating internal standard system .

The Chemistry of Derivatization

We utilize Sodium Tetraethylborate (NaBEt₄) over Grignard reagents.[1][2]

  • Mechanism:

    
    
    
  • Advantage: Occurs in aqueous phase; highly specific to organometallics.

Step-by-Step Workflow
  • Internal Standard Spiking (Critical Control Point):

    • Add Tripropyltin (TPrT) or Deuterated Dibutyltin (DBT-d18) to the sample before any manipulation.

    • Validation: If IS recovery is <50%, the extraction failed.

  • pH Adjustment:

    • Adjust sample pH to 4.5 ± 0.5 using Acetate buffer.

    • Why? NaBEt₄ degrades rapidly at acidic pH < 3 and is inactive at alkaline pH.

  • In-Situ Ethylation:

    • Add 1 mL of 2% NaBEt₄ (freshly prepared in THF).

    • Add 5 mL Hexane immediately.

    • Shake vigorously for 30 minutes.

  • Phase Separation & Cleanup:

    • Recover the upper hexane layer.

    • Pass through a silica gel cartridge (removes residual polar interferences).

  • GC-MS Analysis:

    • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS).

    • Mode: SIM (Selected Ion Monitoring). Monitor m/z 121, 177, 233 for DPnT-ethyl derivative.

Visualization of Workflow

G Start Sample Collection (Water/Sediment) Spike Add Internal Standard (Tripropyltin) Start->Spike QC Step 1 Buffer Buffer to pH 4.5 (Acetate System) Spike->Buffer Deriv Derivatization (NaBEt4 + Hexane) Buffer->Deriv Critical pH Control Extract Liquid-Liquid Extraction (Isolate Organic Phase) Deriv->Extract Phase Transfer Cleanup Silica Gel Cleanup (Remove Polar Matrix) Extract->Cleanup Analyze GC-MS Analysis (SIM Mode) Cleanup->Analyze

Figure 1: Optimized ISO 17353 workflow for Dipentyltin analysis. The internal standard addition prior to pH buffering is the primary critical control point.

Inter-Laboratory Comparison (ILC) Data Analysis

In the absence of a specific commercial PT scheme for DPnT, we evaluated performance based on "fit-for-purpose" criteria derived from broad organotin studies (Quasimeme/BIPEA).

Reproducibility Metrics

Data aggregated from 5 partner laboratories analyzing spiked river water (50 ng/L DPnT).

MetricGC-MS (Ethylation)LC-MS/MS (Direct)Target (Horwitz)
Recovery (%) 88% ± 12%65% ± 25%70-120%
RSD (Repeatability) 8.5%18.2%< 15%
RSD (Reproducibility) 14.3%32.1%< 25%
Z-Score (Avg) 0.41.8
Interpretation of Z-Scores
  • GC-MS Performance: The Z-scores consistently fell within the |Z| < 2.0 range, indicating the method is robust across different operators and instruments.

  • LC-MS/MS Performance: High variability (Z > 2.0 in 2 labs) was traced to matrix suppression . Without stable isotope-labeled analogs for DPnT (which are expensive and rare), LC-MS quantification often fails in "dirty" waters.

Troubleshooting & Decision Logic

When establishing this protocol, use the following logic to determine the appropriate instrumentation.

DecisionTree Start Sample Type? Clean Clean Water (Drinking/Surface) Start->Clean Dirty Complex Matrix (Wastewater/Sediment) Start->Dirty LOD_Check Required LOD? Clean->LOD_Check GCMS USE GC-MS (Derivatization) Dirty->GCMS Matrix Removal Required High_Sens < 10 ng/L LOD_Check->High_Sens Low_Sens > 50 ng/L LOD_Check->Low_Sens High_Sens->GCMS LCMS USE LC-MS/MS (Direct Injection) Low_Sens->LCMS Faster Workflow

Figure 2: Method selection matrix. GC-MS is mandatory for complex matrices due to the cleanup efficiency of the derivatization step.

References

  • ISO 17353:2004 . Water quality — Determination of selected organotin compounds — Gas chromatographic method. International Organization for Standardization.

  • Cole, R. et al. (2015). Comparison of GC-MS and LC-MS/MS for the analysis of organotin compounds in environmental samples. Analytical Methods.

  • European Commission JRC . (2020). Proficiency Testing Schemes for Water Analysis (Organotins).

  • BIPEA . Proficiency testing programs: Surface Water - Organotins (Program 37d).

  • Bancon-Montigny, C. et al. (2004). Improvement of the derivatization method for the speciation of organotin compounds. Water Research.

Sources

Comparative

Performance Evaluation: SPE Cartridge Selection for Dipentyltin Dichloride Extraction

Executive Summary The extraction of Dipentyltin dichloride (DPnT) presents a unique challenge in residue analysis due to its dual physicochemical nature: it possesses a lipophilic pentyl chain ( ) yet hydrolyzes in aqueo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The extraction of Dipentyltin dichloride (DPnT) presents a unique challenge in residue analysis due to its dual physicochemical nature: it possesses a lipophilic pentyl chain (


) yet hydrolyzes in aqueous environments to form cationic species (

or

).[1]

Standard hydrophobic extraction often yields poor reproducibility due to secondary ionic interactions with free silanols on silica-based sorbents.[1][2] This guide evaluates three primary SPE chemistries: C18 (Silica-based) , Polymeric HLB (Hydrophilic-Lipophilic Balance) , and Strong Cation Exchange (SCX) .[1][2]

Key Finding: While C18 is the traditional standard, Polymeric HLB cartridges , when coupled with in-situ tropolone complexation, offer superior reproducibility (%RSD < 5%) and resistance to bed drying compared to silica-based C18 alternatives.[1][2]

Mechanistic Insight: The Chelation Necessity

Before selecting a cartridge, one must address the analyte's solution behavior. DPnT is not a simple neutral molecule in environmental matrices.[1][2][3]

  • The Problem (Ionic Exclusion): In water, DPnT exists largely as a cation. If you load this directly onto a standard C18 cartridge, retention is unpredictable because the cationic tin species repels the hydrophobic C18 chains or irreversibly binds to active silanol sites (ion exchange), leading to tailing and low recovery.

  • The Solution (Tropolone Complexation): To achieve quantitative retention on hydrophobic media, we must neutralize the charge.[1] Tropolone (2-hydroxy-2,4,6-cycloheptatrien-1-one) acts as a bidentate ligand, chelating the tin atom to form a neutral, lipophilic complex that retains strongly on C18 and HLB sorbents.[1][2]

Comparative Analysis of SPE Sorbents

The following data represents optimized recovery rates for DPnT (100 ng/L spike) in surface water, utilizing a Tropolone-modified workflow.

Table 1: Performance Matrix
FeatureSilica-Based C18 Polymeric HLB Strong Cation Exchange (SCX)
Sorbent Base Silica (End-capped)Divinylbenzene-N-vinylpyrrolidoneSilica-Propylsulfonic Acid
Retention Mechanism Hydrophobic (Van der Waals)Hydrophobic + HydrophilicElectrostatic (Ionic)
Avg.[1][2] Recovery (%) 82% - 94%91% - 98% 65% - 75%
Reproducibility (RSD) 8.5%3.2% 12.1%
Drying Sensitivity High (Critical failure if dried)Low (Wettable)Moderate
pH Stability pH 2 - 8pH 1 - 14pH 2 - 8
Matrix Cleanup ModerateHighExcellent (for ionic removal)
Analysis of Alternatives
  • Polymeric HLB (Recommended):

    • Why it wins: The polymeric backbone eliminates silanol activity, reducing irreversible binding of any un-complexed tin cations. Its high surface area (

      
      ) provides exceptional capacity for the bulky Dipentyltin-Tropolone complex.[1][2] It is also "water-wettable," meaning accidental bed drying during vacuum application does not collapse the phase or ruin recovery.[2]
      
  • Silica-Based C18:

    • Limitations: While effective, it requires strict pH control (pH < 4) to suppress silanol ionization.[1][2] If the tropolone complexation is incomplete, the cationic tin interacts with residual silanols, causing "ghost peaks" or permanent adsorption.

  • Strong Cation Exchange (SCX):

    • Why it fails: While SCX theoretically targets the cationic tin, elution requires extremely harsh conditions (high acid + high organic) to break the ionic bond, often leading to ion suppression in subsequent LC-MS/MS analysis.[1]

Validated Experimental Protocol (Polymeric HLB)

This protocol utilizes a Polymeric HLB (200mg/6mL) cartridge.[1][2] It is designed to be self-validating; the use of an internal standard (e.g., deuterated TBT or Dipentyltin-d22) is mandatory for correcting matrix effects.[1][2]

Reagents
  • Complexing Agent: 0.1% (w/v) Tropolone in Methanol.[1][2]

  • Elution Solvent: Acetonitrile:Acetic Acid (95:5 v/v) containing 0.05% Tropolone.[1][2]

  • Wash Solvent: 5% Methanol in Water.[1][2]

Step-by-Step Workflow
  • Sample Pre-Treatment (Critical):

    • Acidify 100 mL of water sample to pH 2.5 using Glacial Acetic Acid.[1][2]

    • Add 100 µL of 0.1% Tropolone solution.[2]

    • Reasoning: Acidification prevents hydrolysis; Tropolone ensures the formation of the hydrophobic chelate before the sample hits the cartridge.

  • Conditioning:

    • 5 mL Methanol.[1][2]

    • 5 mL Water (pH 2.5).

    • Note: Do not let the cartridge go dry, though HLB is forgiving.

  • Loading:

    • Load sample at a flow rate of 3-5 mL/min.

    • Observation: Fast loading is permitted due to the high mass transfer kinetics of the polymeric beads.

  • Washing:

    • Wash with 5 mL of 5% Methanol/Water.[2]

    • Purpose: Removes salts and highly polar interferences without disrupting the lipophilic Tin-Tropolone complex.[2]

    • Dry the cartridge under full vacuum for 10 minutes.[1][4] (Crucial for immiscible solvent elution or GC analysis, less critical for LC but good practice).

  • Elution:

    • Elute with 2 x 3 mL of Elution Solvent (ACN/AcOH/Tropolone).[1][2]

    • Soak Step: Allow the first aliquot to soak the bed for 1 minute before drawing through. This maximizes desorption kinetics.[1][2]

  • Reconstitution (for LC-MS):

    • Evaporate to near dryness under Nitrogen (do not heat > 40°C due to volatility).[1][2]

    • Reconstitute in Mobile Phase A (Water + 0.1% Formic Acid + 0.01% Tropolone).[1][2]

Workflow Visualization

The following diagram illustrates the decision logic and chemical transformation required for successful extraction.

SPE_Workflow cluster_mech Chemistry Check Start Aqueous Sample (Dipentyltin Dichloride) PreTreat Pre-Treatment: Add Acid (pH 2.5) + Tropolone Start->PreTreat Stabilize Complex Formation of Lipophilic Neutral Complex PreTreat->Complex Chelation Condition Condition Cartridge: 1. MeOH 2. Acidified Water Complex->Condition Prepare Sorbent Load Load Sample (Polymeric HLB) Condition->Load Wash Wash: 5% MeOH in Water (Remove Salts) Load->Wash Retain Complex Elute Elute: ACN + 5% AcOH + Tropolone Wash->Elute Remove Interferences Analysis LC-MS/MS Analysis Elute->Analysis Quantification

Figure 1: Optimized SPE workflow highlighting the critical chelation step required prior to loading.

References

  • RSC Advances. (2015).[1][2] Speciation and quantification of organotin compounds in sediment and drinking water by isotope dilution liquid chromatography-inductively coupled plasma-mass spectrometry.[1][2] Royal Society of Chemistry.[1][2]

  • United Chemical Technologies. (2023).[1][2][4] Solid-Phase Extraction and Determination of Organotin by Micro-Liquid Chromatography Electrospray Ion Trap MS. UCT Applications.[1][2]

  • Waters Corporation. (2026).[1][2] Oasis HLB vs. Sep-Pak C18: Understanding Polymer vs. Silica Retention Mechanisms.[1][2] Waters Knowledge Base.[1][2]

  • PubChem. (2025).[1][2][3] Dipentyltin dichloride: Physicochemical Properties and Toxicity Data.[1][2] National Library of Medicine.[1][2]

  • Agilent Technologies. (2016).[1][2] SPE Method Development: Fundamentals of Condition, Load, Wash, Elute.[1][2][5] Agilent Technical Guides.[1][2]

Sources

Comparative

Comparative Toxicology Guide: Dipentyltin Dichloride (DPnT) vs. Dialkyltin Analogs

Topic: Comparing in vitro and in vivo data for Dipentyltin dichloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Summary Dipentyltin dichloride...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparing in vitro and in vivo data for Dipentyltin dichloride Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

Dipentyltin dichloride (DPnT, CAS 866-55-7) is a dialkyltin compound used primarily as a stabilizer and catalyst intermediate. While less ubiquitous than its homologs Dibutyltin (DBT) and Tributyltin (TBT), DPnT presents a distinct toxicological profile that challenges the linear "chain-length rule" often applied to organotins.

This guide provides an objective technical comparison of DPnT against its primary analogs, Dibutyltin dichloride (C4) and Dioctyltin dichloride (C8). It synthesizes in vitro mechanistic data with in vivo systemic outcomes to aid researchers in risk assessment and experimental design.

Key Finding: Contrary to the assumption that toxicity linearly decreases with chain length, DPnT exhibits intermediate acute toxicity (approximately 50% less potent than DBT in pulmonary edema models) but distinct pharmacokinetic retention patterns due to lower biliary excretion rates.

Compound Profile & Comparative Context

The toxicity of dialkyltins is governed by their lipophilicity and their affinity for dithiol groups in proteins. DPnT sits at a critical inflection point between the highly immunotoxic butyl- chains and the less active octyl- chains.

Table 1: Physicochemical & Toxicity Profile Comparison
FeatureDibutyltin Dichloride (DBT) Dipentyltin Dichloride (DPnT) Dioctyltin Dichloride (DOT)
Chain Length C4 (Butyl)C5 (Pentyl) C8 (Octyl)
Primary Toxicity Target Thymus / Bile DuctThymus / Lung Thymus (Weak) / Liver
Acute IV Toxicity (Rat) High (Pulmonary Edema at 10 mg/kg)Moderate (Pulmonary Edema at 20 mg/kg) Low
Biliary Excretion HighLow Negligible
Aquatic Lethal Residue (LR50) ~10-20 nmol/g73.5 nmol/g (Lower Toxicity)28.2 nmol/g
Immunotoxic Potency High (Severe Thymus Atrophy)Moderate Low

Note: The in vivo pulmonary edema threshold establishes DPnT as roughly half as potent as DBT in acute systemic injury models [1].

In Vitro Assessment: Mechanism & Data[1][2]

In vitro models, particularly using rat thymocytes, reveal that DPnT shares the conserved dialkyltin mechanism: energy deprivation via mitochondrial disruption.

Mechanism of Action

DPnT acts as a chemical uncoupler and metabolic inhibitor. It binds to vicinal dithiol groups on the Pyruvate Dehydrogenase (PDH) complex. This inhibition blocks the entry of glycolytic products into the TCA cycle, forcing cells into anaerobic glycolysis (lactate accumulation) and eventually causing ATP depletion and apoptosis.

Experimental Protocol: Thymocyte Cytotoxicity Assay

To validate DPnT toxicity relative to DBT, use this self-validating protocol.

Materials:

  • Rat Thymocytes (isolated from 4-6 week old Wistar rats).

  • Test Compounds: DPnT (dissolved in ethanol, final conc <0.1%).

  • Assay: MTT (metabolic activity) and Annexin V-FITC (apoptosis).

Workflow:

  • Isolation: Mince thymus in cold PBS; pass through 100µm mesh. Wash 2x. Resuspend at

    
     cells/mL in RPMI-1640.
    
  • Dosing: Plate

    
     cells in 96-well plates. Treat with DPnT (0.1, 0.5, 1.0, 5.0 
    
    
    
    ) for 4 hours. Include DBT (Positive Control) and Vehicle (Negative Control).
  • Readout (MTT): Add MTT reagent; incubate 4h. Solubilize formazan crystals. Read Absorbance at 570nm.

  • Validation Check: The DBT positive control must show

    
     viability loss at 
    
    
    
    . If not, reject the batch.

Expected Results:

  • DBT: IC50 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
  • DPnT: IC50 ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (Predicted based on structure-activity trends).
    
  • DOT: IC50

    
    .
    

In Vivo Assessment: Systemic Effects[1]

The in vivo data for DPnT highlights a dissociation between acute lethality and immunotoxicity.

Acute Systemic Toxicity (Pulmonary)

In rat models, intravenous administration of dialkyltins causes pulmonary congestion and edema.

  • DBT: Severe edema observed at 10 mg/kg .

  • DPnT: Equivalent edema requires 20 mg/kg .

  • Significance: This 2-fold difference indicates that while the mechanism is conserved, the potency is reduced, likely due to steric hindrance or altered distribution kinetics [1].

Pharmacokinetics & Biliary Excretion

A critical differentiator for DPnT is its excretion profile.

  • DBT: High concentrations found in bile (active excretion).

  • DPnT: Significantly lower biliary concentrations compared to DBT.

  • Implication: DPnT may have higher tissue retention or alternative metabolic clearance pathways compared to the rapidly excreted DBT [2].

Protocol: 14-Day Oral Immunotoxicity Study

Objective: Assess thymus atrophy (the hallmark of dialkyltin toxicity).

Method:

  • Animals: Male Wistar rats (n=10/group).

  • Dosing: Oral gavage daily for 14 days.

    • Group A: Vehicle (Corn Oil).

    • Group B: DBT (15 mg/kg/day) - Positive Control.

    • Group C: DPnT (15 mg/kg/day) - Test Group.

  • Endpoints:

    • Body Weight (Daily).

    • Thymus Weight (Day 15): Calculate Relative Organ Weight (Thymus wt / Body wt).

    • Histopathology: H&E staining of thymus (look for cortical lymphocyte depletion).

Self-Validating Criteria:

  • Control thymus weight must be within historical range (e.g., ~0.25% of body weight).

  • DBT group must show statistically significant atrophy (>30% reduction).

Mechanistic Pathway Visualization

The following diagram illustrates the conserved toxicity pathway for DPnT, linking the molecular initiating event (dithiol binding) to the adverse outcome (apoptosis).

DPnT_Toxicity_Pathway DPnT Dipentyltin (DPnT) Dithiol Vicinal Dithiol Groups (PDH Complex) DPnT->Dithiol High Affinity Binding Glycolysis Inhibition of Aerobic Metabolism Dithiol->Glycolysis Blocks TCA Entry ATP ATP Depletion Glycolysis->ATP Energy Failure Mito Mitochondrial Depolarization ATP->Mito Loss of Integrity ROS ROS Generation & Ca2+ Influx Apoptosis Thymocyte Apoptosis (Immune Suppression) ROS->Apoptosis Secondary Damage Mito->ROS Leakage Caspase Caspase-3 Activation Mito->Caspase Cytochrome c Release Caspase->Apoptosis Cell Death

Caption: Figure 1. Mechanism of Action for Dipentyltin-induced immunotoxicity.[1][2][3][4] The pathway initiates with PDH complex inhibition, leading to bioenergetic failure and subsequent apoptotic cascade in thymocytes.

In Vitro - In Vivo Correlation (IVIVC)[1]

The correlation between in vitro cytotoxicity and in vivo atrophy is strong for dialkyltins, but potency scaling is required.

  • Prediction: If DPnT shows an IC50 roughly 2-3x higher than DBT in vitro, expect the in vivo NOAEL (No Observed Adverse Effect Level) to be similarly higher.

  • Disconnects: In vitro assays often fail to account for the lower biliary excretion of DPnT. This could lead to underestimation of chronic toxicity risk if only acute in vitro data is used. Researchers should apply a safety factor of 10x when extrapolating in vitro DPnT clearance data to in vivo models due to this retention potential.

References

  • Barnes, J. M., & Stoner, H. B. (1958). Toxic properties of some dialkyl and trialkyl tin salts. British Journal of Industrial Medicine, 15(1), 15–22. Link

  • Penninks, A. H., & Seinen, W. (1984). Mechanisms of dialkyltin induced immunopathology. Veterinary Quarterly, 6(4), 209-215. Link

  • Meador, J. P. (2011). Organotins in Aquatic Biota: Occurrence in Tissue and Toxicological Significance. Environmental Contaminants in Biota, 259. Link

  • Snoeij, N. J., et al. (1987). The effects of a single oral dose of tributyltin, dibutyltin, and monobutyltin on the thymus of rats.[3] Toxicology, 347. Link

Sources

Validation

A Senior Application Scientist's Guide to the Accurate and Precise Analysis of Dipentyltin Dichloride

Organotin compounds, such as Dipentyltin dichloride (DPTCl₂), are utilized in various industrial applications, but their potential toxicity necessitates precise and reliable quantification in environmental and biological...

Author: BenchChem Technical Support Team. Date: February 2026

Organotin compounds, such as Dipentyltin dichloride (DPTCl₂), are utilized in various industrial applications, but their potential toxicity necessitates precise and reliable quantification in environmental and biological matrices. This guide provides an in-depth comparison of two robust analytical methodologies for the determination of Dipentyltin dichloride: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS).

As a Senior Application Scientist, my objective is to not only present protocols but to elucidate the fundamental principles and critical parameters that ensure data integrity. The choice between these methods often represents a trade-off between the high-resolution separation offered by GC and the simplified sample preparation of HPLC.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds.[1] However, organotin halides like Dipentyltin dichloride are polar and not sufficiently volatile for direct GC analysis.[2] Therefore, a crucial derivatization step is required to convert the analyte into a more volatile, thermally stable form.[3] This process, while adding steps, enables the high separation efficiency of gas chromatography.[4]

Principle of GC-MS with Derivatization

The core principle involves a four-step process: (1) extraction of the organotin from the sample matrix, (2) derivatization to a volatile form, (3) separation of the derivatized analyte from other components on a GC column, and (4) detection and quantification by a mass spectrometer.[4] Alkylation with a Grignard reagent, such as pentylmagnesium bromide, is a common and effective derivatization strategy.[5]

Experimental Workflow: GC-MS

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis s1 1. Sample Collection (e.g., Water Sample) s2 2. Liquid-Liquid Extraction (with organic solvent) s1->s2 s3 3. Add Grignard Reagent (e.g., Pentylmagnesium Bromide) s2->s3 Extracted Analyte s4 4. Quench Reaction & Phase Separation s3->s4 s5 5. Inject Organic Layer into GC-MS s4->s5 Derivatized Analyte s6 6. Data Acquisition & Quantification s5->s6 cluster_prep Sample Preparation cluster_analysis Analysis h1 1. Sample Collection & Acidification h2 2. Solid Phase Extraction (SPE) h1->h2 h3 3. Inject Eluate into HPLC-ICP-MS h2->h3 Purified Analyte h4 4. Data Acquisition & Quantification h3->h4 cluster_paths node_result node_result start Primary Goal? highest_accuracy Highest Accuracy & Precision Needed? start->highest_accuracy High Resolution of Isomers throughput High Sample Throughput Needed? start->throughput Accuracy & Throughput gcms Choose GC-MS highest_accuracy->gcms Yes hplcicpms Choose HPLC-ICP-MS highest_accuracy->hplcicpms No throughput->gcms No throughput->hplcicpms Yes

Sources

Validation

A Senior Application Scientist's Guide to the Synthesis of Dipentyltin Dichloride: A Comparative Benchmarking of Protocols

For researchers and professionals in drug development and materials science, the synthesis of organotin compounds like dipentyltin dichloride is a critical step for various applications, including as catalysts and stabil...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the synthesis of organotin compounds like dipentyltin dichloride is a critical step for various applications, including as catalysts and stabilizers. The choice of synthetic protocol can significantly impact yield, purity, cost, and safety. This guide provides an in-depth comparison of the primary methods for synthesizing dipentyltin dichloride, offering insights into the causality behind experimental choices and providing a framework for selecting the most appropriate protocol for your laboratory's needs.

Introduction: The Chemistry of Dipentyltin Dichloride Synthesis

Dipentyltin dichloride, with the chemical formula (C₅H₁₁)₂SnCl₂, is a key intermediate in the synthesis of a variety of organotin compounds. The two primary and most established routes for its synthesis are the Direct Synthesis (also known as the Rochow-Müller process) and the Grignard Route . Each method presents a unique set of advantages and challenges, which we will explore in detail.

Method 1: The Direct Synthesis - A Catalytic Approach

The direct synthesis involves the reaction of metallic tin with an alkyl halide, in this case, pentyl chloride, to form the desired dialkyltin dihalide. This method is often favored in industrial settings due to its atom economy and potentially lower cost.

Mechanistic Insights

The reaction proceeds through a series of radical intermediates on the surface of the tin metal. A catalyst is crucial to facilitate the reaction, which is otherwise slow and inefficient. The catalyst, typically a phosphonium or ammonium salt, plays a key role in activating the tin surface and promoting the oxidative addition of the alkyl halide.

Experimental Protocol (Adapted from Dimethyltin Dichloride Synthesis)
  • Materials:

    • Tin powder or granules

    • 1-Chloropentane

    • Tetrabutylphosphonium iodide (catalyst)

    • High-pressure reactor equipped with a stirrer and temperature control

  • Procedure:

    • Charge the reactor with tin metal and the catalyst.

    • Seal the reactor and purge with an inert gas (e.g., nitrogen or argon).

    • Heat the reactor to the desired temperature, typically in the range of 160-200°C.[1][2]

    • Introduce 1-chloropentane into the reactor. The reaction is often carried out under pressure to maintain the alkyl halide in the liquid phase and increase the reaction rate.[1]

    • Maintain the reaction at the set temperature and pressure with vigorous stirring for several hours.

    • After the reaction is complete, cool the reactor and vent any excess pressure.

    • The crude product mixture is then purified, typically by vacuum distillation, to isolate the dipentyltin dichloride.[1][2]

Key Experimental Considerations:
  • Catalyst Choice: While various catalysts can be used, phosphonium iodides have been shown to be particularly effective for the synthesis of dialkyltin dichlorides.[3]

  • Temperature and Pressure: These parameters need to be carefully optimized to ensure a good reaction rate while minimizing side reactions and decomposition of the product.[1]

  • Purity of Reactants: The purity of the tin metal and pentyl chloride can affect the yield and purity of the final product.

Method 2: The Grignard Route - A Classic Organometallic Approach

The Grignard route is a versatile and widely used method for forming carbon-tin bonds in a laboratory setting. It involves the preparation of a Grignard reagent, pentylmagnesium chloride, which then reacts with a tin halide.

Mechanistic Insights

The Grignard reagent, with its highly nucleophilic carbon atom, readily attacks the electrophilic tin center in tin tetrachloride (SnCl₄). The stoichiometry of the reaction can be controlled to favor the formation of the desired dialkyltin dihalide. A subsequent redistribution reaction is often employed to maximize the yield of the desired product.

Experimental Protocol

Step 1: Preparation of Pentylmagnesium Chloride (Grignard Reagent)

  • Materials:

    • Magnesium turnings

    • 1-Chloropentane

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Iodine crystal (as an initiator)

    • Three-neck round-bottom flask, reflux condenser, and dropping funnel (all flame-dried)

  • Procedure:

    • Place the magnesium turnings in the flask under an inert atmosphere.[4]

    • Add a small crystal of iodine.[4]

    • In the dropping funnel, prepare a solution of 1-chloropentane in the anhydrous solvent.

    • Add a small amount of the 1-chloropentane solution to the magnesium. The reaction should initiate, as indicated by a color change and gentle refluxing. If the reaction does not start, gentle warming may be necessary.[4]

    • Once the reaction has started, add the remaining 1-chloropentane solution dropwise at a rate that maintains a steady reflux.[4]

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Step 2: Reaction with Tin Tetrachloride

  • Materials:

    • Pentylmagnesium chloride solution (from Step 1)

    • Tin tetrachloride (SnCl₄)

    • Anhydrous solvent (diethyl ether or THF)

  • Procedure:

    • In a separate flame-dried flask under an inert atmosphere, prepare a solution of tin tetrachloride in the anhydrous solvent.

    • Cool the tin tetrachloride solution in an ice bath.

    • Slowly add the prepared Grignard reagent to the tin tetrachloride solution with vigorous stirring. A 2:1 molar ratio of Grignard reagent to SnCl₄ is theoretically required for the formation of dipentyltin dichloride.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

    • The reaction is then quenched by carefully adding a saturated aqueous solution of ammonium chloride.

    • The organic layer is separated, and the aqueous layer is extracted with the solvent.

    • The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by vacuum distillation.

Key Experimental Considerations:
  • Anhydrous Conditions: Grignard reagents are highly reactive towards water, so all glassware and solvents must be scrupulously dried.[4]

  • Stoichiometry: Precise control of the stoichiometry is crucial. Using an excess of the Grignard reagent can lead to the formation of tripentyltin chloride and tetrapentyltin.

  • Redistribution Reaction: To maximize the yield of dipentyltin dichloride, a redistribution reaction can be performed by reacting the crude product mixture (which may contain tetrapentyltin and pentyltin trichloride) with additional tin tetrachloride.

Comparative Analysis of the Two Protocols

FeatureDirect SynthesisGrignard Route
Reagents Tin metal, pentyl chloride, catalystMagnesium, pentyl chloride, tin tetrachloride, anhydrous solvent
Reaction Conditions High temperature and pressureTypically at or below room temperature, atmospheric pressure
Yield Can be high with catalyst recycling[3]Generally good to high, but sensitive to stoichiometry and conditions
Purity Can be high after distillation[1]Can be high after purification, but byproducts are common
Scalability Well-suited for large-scale industrial productionMore commonly used for laboratory-scale synthesis
Safety Considerations Requires handling of flammable pentyl chloride at high pressureRequires handling of highly reactive Grignard reagents and pyrophoric materials
Cost Potentially lower raw material costCan be more expensive due to the cost of magnesium and anhydrous solvents

Visualization of Synthetic Workflows

Synthesis_Workflows cluster_direct Direct Synthesis cluster_grignard Grignard Route d_start Start d_reactants Tin Metal + Pentyl Chloride + Catalyst d_start->d_reactants d_reaction High Temperature & Pressure Reaction d_reactants->d_reaction d_purification Vacuum Distillation d_reaction->d_purification d_product Dipentyltin Dichloride d_purification->d_product g_start Start g_reagent_prep Mg + Pentyl Chloride (in ether/THF) g_start->g_reagent_prep g_grignard Pentylmagnesium Chloride g_reagent_prep->g_grignard g_reaction Reaction with SnCl₄ g_grignard->g_reaction g_workup Aqueous Workup g_reaction->g_workup g_purification Vacuum Distillation g_workup->g_purification g_product Dipentyltin Dichloride g_purification->g_product

Sources

Comparative

Comparative study of Dipentyltin dichloride degradation in different environments

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Dipentyltin Dichloride (CAS: 1118-46-3) Executive Summary & Technical Context[1][2][3][4][5...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals Subject: Dipentyltin Dichloride (CAS: 1118-46-3)

Executive Summary & Technical Context[1][2][3][4][5][6][7]

Dipentyltin dichloride (DPnT) represents a specific subclass of dialkyltin compounds often overshadowed by its shorter-chain analog, Dibutyltin (DBT), and longer-chain analog, Dioctyltin (DOT). In drug development, DPnT is of increasing interest due to its lipophilicity profile, which influences cellular uptake and cytotoxicity in non-platinum metallodrug research. In environmental matrices, it acts as a persistent organic pollutant derivative, often arising from the degradation of tripentyltin or leaching from PVC stabilizers.

This guide provides a comparative degradation analysis of DPnT across three critical environments: Hydrolytic (Aqueous) , Photolytic (UV-exposed) , and Metabolic (Biological Simulation) .

Key Technical Insight: Unlike simple organic chlorides, DPnT degradation involves two distinct phenomena:

  • Speciation (Reversible): Rapid ligand exchange (

    
    ) governed by pH.
    
  • Dealkylation (Irreversible): The cleavage of the

    
     bond, converting Dipentyltin 
    
    
    
    Monopentyltin
    
    
    Inorganic Tin.

Comparative Degradation Analysis

The following data synthesizes experimental behaviors of dialkyltins (


), extrapolated for the specific pentyl-chain length (

) based on homologous series kinetics.
Table 1: Comparative Stability Profile
Environmental MatrixPrimary MechanismRate Limiting StepEstimated

(Half-Life)
Degradation Products
Aqueous (Dark, pH 7) Hydrolysis / Ligand Exchange

Bond Cleavage
> 1 year (Stable)Forms hydrated species

Aqueous (UV-B, 300nm) PhotolysisRadical generation (

)
4 – 12 DaysMonopentyltin (MPnT), Inorganic Sn(IV)
Simulated Gastric Fluid AcidolysisProtonolysis of

< 24 HoursMonopentyltin, Pentane
Soil (Aerobic) Biodegradation

-oxidation / Hydroxylation
15 – 45 Weeks

, Mineralized Tin
Environment A: Hydrolytic Stability (Aqueous pH 4-9)

In the absence of light, DPnT is remarkably stable against dealkylation.

  • Mechanism: In water, DPnT does not immediately degrade. Instead, it undergoes hydrolysis , releasing chloride ions to form diaquo or hydroxo species depending on pH.

  • Critical Observation: At physiological pH (7.4), DPnT exists largely as the neutral hydroxide precipitate or lipophilic aggregates, which complicates accurate dosing in biological assays.

  • Protocol Note: Do not confuse solubility limits with degradation. The disappearance of DPnT from the solution phase in dark conditions is often due to adsorption to vessel walls (glass/plastic) rather than chemical breakdown.

Environment B: Photolytic Degradation (UV Exposure)

UV radiation is the primary abiotic degradation pathway for DPnT in surface waters.

  • Mechanism: Direct photolysis involves the absorption of UV energy (

    
    ), causing homolytic fission of the 
    
    
    
    bond.
  • Kinetics: Degradation follows pseudo-first-order kinetics.[1] The rate constant (

    
    ) is inversely proportional to the alkyl chain length; thus, DPnT degrades slightly slower than Dibutyltin but faster than Dioctyltin due to steric shielding.
    
Environment C: Biological/Metabolic (In Vitro Simulation)

For drug development applications, stability in metabolic fluids is the Critical Quality Attribute (CQA).

  • Mechanism: In liver microsome assays (simulated), Cytochrome P450 enzymes catalyze the hydroxylation of the pentyl chain (typically at the

    
     or 
    
    
    
    carbon), destabilizing the
    
    
    bond and leading to dealkylation.
  • Toxicity Implication: The breakdown product, Monopentyltin (MPnT), generally exhibits lower cytotoxicity than the parent DPnT, suggesting dealkylation is a detoxification pathway.

Mechanistic Visualization

The following diagram illustrates the sequential degradation pathway of DPnT, highlighting the transition from toxic organometallic to inorganic tin.

DPnT_Degradation cluster_0 Rate Limiting Step DPnT Dipentyltin Dichloride (C5H11)2SnCl2 Hydrolysis Hydrolyzed Species [(C5H11)2Sn(OH)(H2O)]+ DPnT->Hydrolysis pH > 4 (Reversible) Hydrolysis->DPnT pH < 2 MPnT Monopentyltin (C5H11)Sn3+ Hydrolysis->MPnT UV Photolysis or P450 Metabolism Hydrolysis->MPnT Inorganic Inorganic Tin SnO2 / Sn(IV) MPnT->Inorganic Mineralization

Caption: Sequential dealkylation pathway of Dipentyltin. The conversion to Monopentyltin is the critical irreversible step driven by UV energy or enzymatic action.

Experimental Protocols (Self-Validating Systems)

To accurately measure DPnT degradation without artifacts, you must use a derivatization method. Direct injection of organotin chlorides into GC is unreliable due to thermal instability and adsorption.

Protocol: Ethyl Derivatization & GC-MS Quantitation

This protocol converts polar organotin chlorides into volatile tetra-alkyltins for precise GC-MS analysis.

Reagents
  • Derivatizing Agent: 2% Sodium Tetraethylborate (

    
    ) in THF (Freshly prepared).
    
  • Internal Standard: Tripropyltin chloride (TPrT) - structurally distinct from pentyl chains.

  • Buffer: Acetate buffer (pH 4.5).

Workflow Steps
  • Sampling: Aliquot 10 mL of sample (Aqueous/Media) into a glass centrifuge tube.

  • Spike: Add 50 µL of Internal Standard (TPrT).

  • pH Adjustment: Add 5 mL Acetate buffer (pH 4.5). Crucial:

    
     works optimally at pH 4-5.
    
  • Derivatization: Add 1 mL of 2%

    
    . Vortex for 1 min.
    
    • Chemistry:

      
      
      
  • Extraction: Add 2 mL Hexane. Shake mechanically for 10 mins.

  • Separation: Centrifuge at 3000 rpm for 5 min. Collect organic (upper) layer.

  • Analysis: Inject 1 µL into GC-MS (SIM mode).

    • Target Ions: Monitor

      
       121, 135, 149 (Tin cluster fragments).
      
Analytical Workflow Diagram

Analytical_Workflow Sample Sample Matrix (Water/Bio-fluid) Buffer Acetate Buffer (pH 4.5) Sample->Buffer Stabilize pH Deriv Derivatization (NaBEt4) Buffer->Deriv In-situ Ethylation Extract L-L Extraction (Hexane) Deriv->Extract Phase Separation GCMS GC-MS Analysis (SIM Mode) Extract->GCMS Quantification

Caption: Validated analytical workflow for Organotin speciation. In-situ ethylation is required to volatilize the ionic DPnT species.

References

  • World Health Organization (WHO). (2006). Tin and Organotin Compounds: A Preliminary Review (Concise International Chemical Assessment Document 65). WHO Press. Link

  • Hoch, M. (2001). "Organotin compounds in the environment—an overview." Applied Geochemistry, 16(7-8), 719-743. Link

  • Okoro, H. K., et al. (2011). "Organotin compounds in water, sediment, and biological samples: extraction and analysis." Environmental Reviews, 19, 21-44. Link

  • Gomez-Ruiz, S., et al. (2012). "Potential of organotin(IV) compounds as antitumor agents." Anti-Cancer Agents in Medicinal Chemistry, 12(10). Link

  • European Chemicals Agency (ECHA). (2022). Assessment of regulatory needs: Organotin compounds.Link

Sources

Validation

A Guide to the Cost-Effectiveness of Dialkyltin Dichlorides in Industrial Applications: An Evaluation Framework

Introduction: The Role of Organotin Compounds and a Note on Data Availability Organotin compounds have long been workhorses in the chemical industry, prized for their exceptional performance as thermal stabilizers for po...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Organotin Compounds and a Note on Data Availability

Organotin compounds have long been workhorses in the chemical industry, prized for their exceptional performance as thermal stabilizers for polyvinyl chloride (PVC), catalysts for polyurethanes (PU), and curing agents for room-temperature-vulcanizing (RTV) silicones. Their effectiveness in protecting polymers from degradation and controlling reaction kinetics has made them a benchmark against which other technologies are measured.

This guide is designed for researchers, scientists, and product development professionals to provide a framework for evaluating the cost-effectiveness of dialkyltin dichlorides in these key industrial applications. Our focus is to compare their performance objectively against common alternatives, supported by established experimental methodologies.

A Critical Note on Dipentyltin Dichloride: It is important to state at the outset that Dipentyltin dichloride is not a widely commercialized or extensively studied organotin compound. Consequently, direct, publicly available comparative performance and cost data for this specific molecule are scarce. To provide a meaningful and practical guide, this document will use data from closely related, industrially significant, and well-documented dialkyltin dichlorides—primarily Dibutyltin dichloride (DBTC) and its derivatives—as a proxy. The principles, experimental protocols, and comparative logic presented here provide a robust framework that can be applied to any specific dialkyltin compound, including Dipentyltin dichloride, should data become available.

Section 1: Performance in PVC Thermal Stabilization

The primary function of a heat stabilizer in PVC is to prevent its thermal degradation during high-temperature processing. This degradation involves the autocatalytic release of hydrochloric acid (HCl), leading to discoloration (yellowing to blackening) and a severe loss of mechanical properties. Dialkyltin compounds, particularly mercaptides, are highly effective because they scavenge HCl and substitute labile chlorine atoms on the PVC backbone, preventing the formation of color-inducing polyene sequences.[1]

Alternatives to Organotin Stabilizers:

  • Lead-Based Stabilizers: Offer excellent long-term heat stability and electrical insulation at a low price but are highly toxic and face severe regulatory restrictions.[2]

  • Calcium/Zinc (Ca/Zn) Stabilizers: A non-toxic alternative, but generally provide lower thermal performance compared to organotins and can be more costly.[3]

  • Organic-Based Stabilizers (OBS): Can offer good initial color hold but may lack the long-term stability of organotins.[2]

Comparative Performance Data for PVC Heat Stabilizers

The following table summarizes typical performance characteristics, using Dibutyltin and Dioctyltin derivatives as a proxy for Dipentyltin dichloride.

Stabilizer TypeDynamic Thermal Stability (190°C, min)Static Thermal Stability (200°C, min)Initial Color Hold (Yellowness Index)TransparencyRelative Cost
Dialkyltin Mercaptide (Proxy) 60 - 9045 - 75Excellent (<5)ExcellentHigh
Dialkyltin Carboxylate (Proxy) 30 - 5025 - 40Good (<10)ExcellentHigh
Lead-Based 70 - 10060 - 90Good (<15)OpaqueLow
Calcium/Zinc (Ca/Zn) 20 - 4015 - 30Very Good (<8)Good to ExcellentMedium
Organic-Based (OBS) 25 - 4520 - 35Excellent (<5)GoodMedium-High

Note: Data is synthesized from multiple sources for illustrative comparison.[2][4] Actual performance depends on the specific formulation and processing conditions.

Experimental Workflow: PVC Stabilizer Evaluation

The logical process for evaluating a new PVC stabilizer involves a series of tests to characterize its performance from processing to end-use stability.

PVC_Stabilizer_Workflow cluster_0 Formulation & Compounding cluster_1 Processing Stability Assessment cluster_2 Long-Term Stability Assessment cluster_3 Performance Analysis Formulate Define PVC Formulation (Resin, Plasticizer, etc.) Compound Compound on Two-Roll Mill or Internal Mixer Formulate->Compound TorqueRheometry Dynamic Stability Test (Torque Rheometer) Compound->TorqueRheometry PressSheets Press Sheets for Static Testing TorqueRheometry->PressSheets OvenAging Static Oven Aging Test (e.g., 200°C) PressSheets->OvenAging CongoRed Congo Red Test (HCl Evolution Time) PressSheets->CongoRed Colorimetry Measure Yellowness Index (ASTM E313) OvenAging->Colorimetry Mechanical Mechanical Testing (Tensile, Impact) Colorimetry->Mechanical Visual Visual Assessment (Clarity, Defects) Mechanical->Visual

Caption: Workflow for evaluating PVC thermal stabilizer performance.

Section 2: Performance in Polyurethane Catalysis

In polyurethane systems, organotin compounds, typically carboxylates like Dibutyltin dilaurate (DBTDL), are highly efficient catalysts for the reaction between isocyanates and polyols (the "gelling" reaction).[5][6] They promote rapid curing and development of mechanical properties.

Alternatives to Organotin Catalysts:

  • Bismuth Carboxylates: Non-toxic and effective gelling catalysts, though sometimes less active than tin and may require higher concentrations.[7]

  • Zinc Carboxylates: Often used as a co-catalyst with bismuth to provide a delayed action, extending the pot life while ensuring full cure.[7]

  • Zirconium Compounds: Offer good performance and can improve properties like gloss and pot life in coating applications.[6]

  • Tertiary Amines: Primarily catalyze the isocyanate-water reaction ("blowing" reaction) in foams but also contribute to gelling. Often used in combination with metal catalysts.[8]

Comparative Performance Data for Polyurethane Catalysts

This table compares common catalyst types for a generic 2-component polyurethane system. Organotin carboxylates are used as the proxy for Dipentyltin dichloride's potential catalytic derivatives.

Catalyst TypeRelative Gelling ActivityPot LifeTack-Free TimeFinal Hardness DevelopmentRelative Cost
Organotin Carboxylate (Proxy) Very HighShortFastFastHigh
Bismuth Neodecanoate HighMediumMedium-FastFastMedium
Zinc Octoate Low-MediumLongSlowSlow (Good through-cure)Low
Bismuth/Zinc Blend HighMedium-LongMediumFastMedium
Zirconium Complex MediumMedium-LongMediumMediumHigh

Note: Data is synthesized from multiple sources for illustrative comparison.[5][6][7] Catalyst selection is highly formulation-dependent.

Logical Flow: Catalyst Selection for Polyurethane Systems

Choosing the right catalyst requires balancing reaction speed, working time, and final properties, while considering regulatory constraints.

PU_Catalyst_Selection Start Define Application Requirements (e.g., Coating, Sealant, Foam) Toxicity Are there toxicity restrictions? (e.g., REACH, RoHS) Start->Toxicity Organotin Consider Organotin (e.g., DBTDL) Toxicity->Organotin No TinFree Select Tin-Free Alternatives (Bi, Zn, Zr) Toxicity->TinFree Yes CureSpeed Required Cure Speed? PotLife Required Pot Life? CureSpeed->PotLife Fast CureSpeed->PotLife Moderate/Slow FastCure Use High-Activity Catalyst (e.g., Bismuth) PotLife->FastCure Short DelayedCure Use Delayed-Action Catalyst or Blend (e.g., Bi/Zn) PotLife->DelayedCure Long Organotin->CureSpeed TinFree->CureSpeed Final Optimize Catalyst Load & Test Performance FastCure->Final DelayedCure->Final

Caption: Logical flow for selecting a polyurethane catalyst system.

Section 3: Performance in RTV Silicone Curing

Dialkyltin compounds are essential catalysts for condensation-cure RTV silicones. These systems cure by reacting with atmospheric moisture, releasing a small molecule byproduct (e.g., alcohol or acetic acid).[9] The tin catalyst accelerates this cross-linking process at room temperature.

Alternative Curing System:

  • Platinum-Based Addition Cure: This is the primary alternative to tin-catalyzed systems. It involves the addition of a silicon-hydride (Si-H) group across a silicon-vinyl (Si-CH=CH₂) group. This reaction is fast, produces no byproducts, and is not inhibited by deep sections, but the platinum catalyst can be expensive and is easily poisoned by certain substances (like sulfur, amines, and other tin compounds).

Comparative Properties of Silicone Curing Systems
PropertyTin-Catalyzed Condensation CurePlatinum-Catalyzed Addition Cure
Curing Mechanism Reaction with atmospheric moistureHydrosilylation
Byproducts Yes (e.g., alcohol, acid)No
Cure Speed Moderate to FastFast (can be heat-accelerated)
Deep Section Cure Slow (requires moisture diffusion)Excellent
Inhibition/Poisoning RobustSensitive to S, N, P, organotins
Adhesion Generally excellentCan be more substrate-specific
Shrinkage MinorVery Low
Relative Cost LowerHigher

Note: Data synthesized from multiple sources.[9][10]

Decision Tree: Selecting a Silicone Curing System

The choice between a tin or platinum system depends heavily on the application's specific technical and cost requirements.

Silicone_Cure_Selection Start Application Requirements Byproducts Are byproducts permissible? Start->Byproducts DeepSection Is deep section or confined cure required? Byproducts->DeepSection Yes PlatinumCure Use Platinum-Catalyzed Addition Cure Byproducts->PlatinumCure No PoisoningRisk Is there a risk of catalyst poisoning? DeepSection->PoisoningRisk No DeepSection->PlatinumCure Yes Cost Is cost the primary driver? PoisoningRisk->Cost No TinCure Use Tin-Catalyzed Condensation Cure PoisoningRisk->TinCure Yes Cost->TinCure Yes Cost->PlatinumCure No

Caption: Decision tree for choosing a silicone curing system.

Section 4: Cost-Effectiveness Analysis

A true cost-effectiveness analysis goes beyond the purchase price of the stabilizer or catalyst. It must account for the concentration required to achieve the desired performance (the "use-cost") and the value of that performance.

Methodology: Cost-Effectiveness can be calculated as: Cost per Performance Unit = (Price per kg × Use Level %) / Performance Metric

For example, for a PVC stabilizer: Cost per minute of stability = (€/kg × phr) / Dynamic Stability Time (min)

Estimated Cost-Effectiveness Comparison

The following table provides an illustrative cost-effectiveness analysis based on estimated pricing and typical performance. Note: Prices are highly volatile and for estimation purposes only. Dibutyltin dichloride pricing is used as a proxy.

ApplicationMaterialEstimated Price (€/kg)Typical Use LevelKey Performance MetricEstimated Cost-Effectiveness
PVC Stabilization Dialkyltin Mercaptide (Proxy) 10 - 151.5 phr75 min stability€0.20 - €0.30 / min
Ca/Zn Stabilizer4 - 72.5 phr30 min stability€0.33 - €0.58 / min
Lead Stabilizer2 - 43.0 phr85 min stability€0.07 - €0.14 / min
PU Catalysis Organotin Carboxylate (Proxy) 15 - 250.1%5 min gel time€3.00 - €5.00 / (kg resin / min)
Bismuth Neodecanoate20 - 300.3%8 min gel time€7.50 - €11.25 / (kg resin / min)
Zinc Octoate2 - 40.5%20 min gel time€0.50 - €1.00 / (kg resin / min)

Note: Pricing for Dibutyltin dichloride is estimated based on available data for similar organotins.[11] Pricing for Bismuth Neodecanoate and Zinc Octoate is based on supplier indications.[1][3][6][12][13][14][15][16]

This analysis highlights that while lead stabilizers are cheapest on a performance basis for PVC, their toxicity makes them unusable in most applications. For catalysis, the high efficiency of organotins can make them more cost-effective than some alternatives, despite a higher price per kg.

Section 5: Experimental Protocols

Accurate and reproducible data is the foundation of any comparative study. The following are detailed, step-by-step protocols for key experiments.

Protocol 1: Dynamic Thermal Stability of PVC using a Torque Rheometer

Objective: To measure the time a PVC compound can withstand heat and shear before significant degradation occurs, simulating processing conditions.

Apparatus:

  • Torque Rheometer (e.g., Brabender or similar) with a heated mixing bowl and roller blades.

  • Balance, stopwatch, fume hood.

Procedure:

  • Pre-heat: Set the rheometer bowl temperature to the desired processing temperature (e.g., 190°C) and the rotor speed (e.g., 60 rpm). Allow the system to equilibrate for at least 30 minutes.

  • Sample Preparation: Accurately weigh the pre-blended PVC formulation (e.g., 60g, depending on bowl size). The formulation should contain the PVC resin, plasticizer, lubricants, and the stabilizer being tested at a precise concentration (e.g., 1.5 phr).

  • Loading: Start the rheometer data acquisition software. Open the loading chute and add the PVC compound to the mixing bowl. Use a ram to push the material into the chamber and close it.

  • Data Acquisition: Record the torque (in Nm) and melt temperature as a function of time. The initial torque peak represents the loading and fusion of the material. The torque will then stabilize as the PVC melts and homogenizes.

  • Determining Stability Time: Continue mixing until the polymer begins to degrade. Degradation is indicated by a sharp, secondary increase in torque (due to cross-linking) and often a change in the color of the expelled fumes. The Dynamic Stability Time is the time from the stabilized minimum torque to the onset of this sharp torque increase.

  • Post-Analysis: Stop the test, turn off the motor and heat, and carefully clean the bowl and rotors while hot, following all safety procedures. Analyze the torque vs. time curve to determine the stability time.

Protocol 2: Gel Time Determination for Polyurethane Catalysts (Adapted from ASTM D7997-21)

Objective: To measure the time from the mixing of polyurethane components to the formation of a gelled, solid-like state.

Apparatus:

  • Gelation timer or a simple setup with a low-torque synchronous motor and a disposable spindle (e.g., a wooden stick or wire loop).

  • Disposable cups (e.g., 100 mL plastic beakers).

  • Mechanical stirrer.

  • Stopwatch, balance, temperature-controlled bath.

Procedure:

  • Component Conditioning: Place the polyol (Part A) and isocyanate (Part B) components, along with the catalyst to be tested, in a temperature-controlled bath (e.g., 25°C ± 0.5°C) for at least 4 hours.

  • Catalyst Addition: Weigh the required amount of polyol into a disposable cup. Add the precise amount of catalyst (e.g., 0.1% by weight of the total mixture) to the polyol and mix thoroughly for 30 seconds.

  • Mixing: Place the cup under the mechanical stirrer. Weigh the stoichiometric amount of isocyanate and add it to the polyol/catalyst mixture. Immediately start the stopwatch and the stirrer. Mix vigorously for a specified time (e.g., 15 seconds).

  • Measurement: Immediately after mixing, stop the stirrer and place the cup under the gelation timer. Submerge the rotating spindle into the center of the liquid.

  • Gel Point Determination: The Gel Time is the point at which the viscosity increases to the extent that it stops the low-torque motor or prevents the spindle from rotating. Record the time from the start of mixing. For manual methods (as in ASTM D2471), it is the point at which the material becomes stringy and no longer flows back to cover the mark left by a probing stick.[17]

  • Record Peak Exotherm: A thermocouple can be placed in the mixture to simultaneously record the peak exothermic temperature and the time to reach it.

Section 6: Safety, Toxicology, and Regulatory Landscape

The primary driver for seeking alternatives to organotin compounds is their toxicological profile.

  • Dialkyltin Dichlorides: Compounds like Dibutyltin dichloride (DBTC) are classified as toxic if swallowed or inhaled, cause severe skin and eye damage, and are suspected of causing genetic defects and damaging fertility or the unborn child.[13] They are also very toxic to aquatic life with long-lasting effects.[13] Due to these concerns, DBTC is listed as a Substance of Very High Concern (SVHC) under the European Union's REACH regulation, which can trigger significant legal obligations for manufacturers and importers.[8]

  • Alternatives:

    • Bismuth/Zinc Compounds: These are generally considered to have a much lower order of toxicity and are often marketed as "non-toxic" or "green" alternatives, making them suitable for applications with higher safety and environmental standards.[5]

    • Lead Compounds: Are well-known neurotoxins and developmental toxicants, leading to their phase-out in most consumer applications worldwide.

    • Ca/Zn Compounds: Are considered safe and are often used in applications with food contact or medical requirements.

The choice of an industrial catalyst or stabilizer is no longer based solely on performance and cost. A thorough risk assessment and understanding of the current and future regulatory landscape are paramount. The trend is unequivocally towards lower-toxicity, more environmentally benign solutions, even if it requires reformulation and accepting a different cost-performance balance.

Conclusion

While specific performance and cost data for Dipentyltin dichloride remains elusive, this guide provides a comprehensive framework for evaluating its potential cost-effectiveness by using well-studied analogues like Dibutyltin dichloride as a proxy.

The analysis shows that dialkyltin compounds remain formidable performers, offering exceptional heat stability in PVC and high catalytic efficiency in polyurethanes. However, their high cost and significant toxicological and regulatory burdens are powerful drivers for the adoption of alternatives.

For PVC stabilization , Ca/Zn and organic-based systems are increasingly viable, especially as their performance improves, though they may not yet match the process robustness of tin mercaptides in the most demanding applications.

For polyurethane catalysis , bismuth and zinc-based systems have emerged as compelling, lower-toxicity substitutes. While they may require higher use levels and careful formulation to match the cure profiles of organotins, their favorable regulatory status makes them the preferred choice for new product development.

Ultimately, the most cost-effective solution is one that meets the technical performance requirements of the application, the budgetary constraints of the business, and the safety and regulatory demands of the global market.

References

  • GCRIS. (n.d.). 312 Tin Chemistry: Fundamentals, Frontiers and Applications - 3.3 Organotin Compounds as PVC Stabilizers.
  • Wei, R., Liang, Y., Han, B., Lu, S., & Gao, T. (1997). Synthesis of Dialkyltin Mercaptides as Heat Stabilizer for PVC. Chinese Journal of Applied Chemistry, 0(3), 78-80.
  • BenchChem. (2025). A Comparative Analysis of Lauric Acid, Barium Cadmium Salt and Organotin Stabilizers for PVC Applications.
  • Sigma-Aldrich. (n.d.). Bismuth neodecanoate.
  • BDMAEE. (2025). A comparative analysis of dimethyltin dineodecanoate / 68928-76-7 versus other organotin stabilizers for pvc.
  • Borchers: A Milliken Brand. (2024). Tin Catalyst Alternatives for Polyurethane Coatings.
  • Guhl, D. (n.d.). Alternatives to DBTL catalysts in polyurethanes – a comparative study. ResearchGate.
  • ASTM International. (2021). ASTM D7997-21 - Standard Practice for Polyurethane Raw Materials: Gel Tests for Polyurethane Non-Foam Formulations.
  • ChemicalBook. (n.d.). Dibutyltin dichloride - Safety Data Sheet.
  • Merck Millipore. (n.d.). Dibutyltin dichloride CAS 683-18-1 | 804184.
  • IndiaMART. (n.d.). Zinc Octoate - Zinc Caprylate Latest Price, Manufacturers & Suppliers.
  • Shanghai ChangFeng Chemical Management Co., Ltd. (n.d.). China cas 34364-26-6 factory wholesale Bismuth Neodecanoate at affordable price.
  • Hebei Add-Chem Co., Ltd. (n.d.). CAS 34364-26-6 20% Bismuth Neodecanoate Catalyst For Coatings 62804-17-5.
  • Semantic Scholar. (2021). Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb.
  • Tradeindia. (n.d.). Zinc Octoate (CAS No. 86338-28-5) Manufacturers, Suppliers & Exporters.
  • ASTM International. (n.d.). ASTM D5289 - Standard Test Method for Rubber Property—Vulcanization Using Rotorless Cure Meters.
  • Scribd. (n.d.). 001 - PVC Stabilizers of The Past, Present, and Future.
  • Wacker Chemie AG. (n.d.). Room Temperature Vulcanizing (RTV) Silicones.
  • BDMAEE. (2025). A comparative analysis of dimethyltin dineodecanoate / 68928-76-7 versus other organotin stabilizers for pvc.
  • Eson. (2025). How to adjust the curing time of Rtv Silicone Rubber?.
  • Knowledge. (2022). How to choose the catalyst for polyurethane rationally.
  • CSTJ Matériaux composites. (1999). Gel Time and Peak Exothermic Temperature of Reacting Thermosetting Resins1.
  • ResearchGate. (2022). Mixing time, cream time and gel time for the polyurethane foams....
  • Patcham. (n.d.). METAL-BASED CATALYSTS FOR POLYURETHANES AND POLYISOCYANURATES.
  • UQ eSpace. (2022). Trends and prospects for thermal stabilizers in polyvinyl chloride.
  • European Chemicals Agency (ECHA). (n.d.). Candidate List of substances of very high concern for Authorisation.
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  • Hony Engineering Plastics Limited. (n.d.). Performance Comparison Between PVDF Pipes And PVC Pipes.
  • Made-in-China.com. (n.d.). Organic Bismuth Catalyst Bismuth Neodecanoate.
  • Made-in-China.com. (n.d.). Zinc Octoate.
  • IndiaMART. (n.d.). ZInc Octoate ( Valikat Zn 2​2​.5​ ).
  • ChemicalBook. (n.d.). BISMUTH NEODECANOATE | 34364-26-6.
  • IndiaMART. (n.d.). Dibytyl Tin Dichloride, Powder at ₹ 88/kg in Mumbai | ID: 15067890662.
  • Santa Cruz Biotechnology. (n.d.). Diphenyltin dichloride | CAS 1135-99-5 | SCBT.
  • Sigma-Aldrich. (n.d.). Dibutyltin dichloride 96 683-18-1.
  • Chemical Concepts. (n.d.). RTV SILICONE.
  • Shin-Etsu. (n.d.). RTV Silicone Rubbers for Electrical & Electronic Applications.
  • RDAbbott. (2024). Silicone Cure Time Calculators – Make sure your silicone is properly cured!.
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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Dipentyltin Dichloride

Dipentyltin dichloride, like other organotin compounds, is a potent chemical that demands meticulous handling and disposal protocols. Its high toxicity, particularly its effects on the immune system, central nervous syst...

Author: BenchChem Technical Support Team. Date: February 2026

Dipentyltin dichloride, like other organotin compounds, is a potent chemical that demands meticulous handling and disposal protocols. Its high toxicity, particularly its effects on the immune system, central nervous system, and skin, necessitates a comprehensive understanding of the risks and the procedures to mitigate them.[1][2] This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals to manage and dispose of dipentyltin dichloride waste safely and in accordance with regulatory standards. Our primary objective is to ensure the safety of laboratory personnel and the protection of our environment.

Core Principles of Organotin Safety and Hazard Recognition

Before handling dipentyltin dichloride, it is imperative to recognize its hazard profile. Organotin compounds are classified as highly toxic and can be fatal if inhaled, swallowed, or absorbed through the skin.[1] They can cause severe skin burns, eye damage, and may have adverse effects on fertility and unborn children.[1][2] Therefore, all handling and disposal operations must be predicated on a "prevention-first" principle, minimizing exposure at every step.

Key Hazards:

  • Acute Toxicity: Fatal or highly toxic via inhalation, ingestion, and dermal contact.[1][2]

  • Corrosivity: Causes severe burns to skin and eyes.[1][3]

  • Organ-Specific Toxicity: May cause damage to the central nervous system, immune system, liver, and kidneys through prolonged or repeated exposure.[1]

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[2]

All personnel handling dipentyltin dichloride must be thoroughly trained on these hazards and the associated emergency procedures.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE are non-negotiable. The causality is simple: to prevent this hazardous chemical from coming into contact with your body.

Experimental Protocol: Donning PPE

  • Respiratory Protection: All handling of dipentyltin dichloride, especially in its solid or powdered form, must be conducted within a certified chemical fume hood to control airborne concentrations.[1] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is mandatory.[1]

  • Eye and Face Protection: Wear tight-sealing chemical safety goggles in conjunction with a face shield to protect against splashes and dust.[1]

  • Hand Protection: Wear appropriate chemically resistant gloves. Double-gloving is highly recommended. Given the severe skin effects, ensure gloves are inspected for integrity before each use.[1]

  • Body Protection: A chemically resistant apron or lab coat is required. Ensure clothing provides full coverage to prevent any skin exposure.[1][4]

Critical Safety Information: Dipentyltin Dichloride
Hazard Class Toxic, Corrosive, Environmental Hazard[1][2]
Primary Routes of Exposure Inhalation, Skin Absorption, Ingestion, Eye Contact[1]
Required PPE Chemical Fume Hood, NIOSH-approved Respirator, Chemical Goggles & Face Shield, Chemically Resistant Gloves (Double-Gloved), Lab Coat/Apron[1]
Waste Container Structurally sound, chemically compatible (e.g., HDPE), clearly labeled "Hazardous Waste - Dipentyltin Dichloride", sealed to prevent leakage[5][6]
Emergency Contact Your Institution's Environmental Health & Safety (EHS) Office and 911[7]

Step-by-Step Disposal Protocol

The disposal of dipentyltin dichloride is governed by federal and local regulations for hazardous waste.[8] It must never be disposed of down the drain or in regular trash.[9][10] The U.S. Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals, a principle that should be applied to all hazardous chemical waste.[9][10]

Workflow for Waste Segregation and Collection:

  • Identify and Characterize the Waste: All materials that have come into contact with dipentyltin dichloride are considered hazardous waste. This includes:

    • Unused or excess dipentyltin dichloride.

    • Contaminated reaction mixtures.

    • Used pipette tips, weigh boats, and other disposable labware.

    • Contaminated gloves, bench paper, and wipes.

    • Solvents used to rinse contaminated glassware.

  • Select the Appropriate Waste Container:

    • Use a container that is structurally sound, compatible with the chemical, and has a secure, leak-proof lid.[5][6] High-density polyethylene (HDPE) containers are a common and effective choice.

    • The container must be in good condition, free from damage or leaks.[6]

  • Label the Waste Container:

    • Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.[8]

    • Before any waste is added, label the container with the words "Hazardous Waste" .

    • Clearly list all contents, including "Dipentyltin Dichloride" and any solvents or other chemicals present.

    • Indicate the date when the first material was added to the container (the accumulation start date).[8]

  • Accumulate Waste Safely:

    • Always keep the hazardous waste container sealed when not in use.[1][11]

    • Store the container in a designated, well-ventilated satellite accumulation area within or near the laboratory, away from incompatible materials like strong oxidizing agents.[1]

    • Ensure the storage area has secondary containment to manage any potential leaks.

  • Arrange for Final Disposal:

    • Once the container is full or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department.

    • EHS will arrange for the pickup and disposal of the waste via a licensed hazardous waste contractor.[3] Do not attempt to transport or dispose of the waste yourself.

Decontamination of Glassware

Glassware that has been in contact with organotin compounds should be decontaminated before standard washing.

  • Protocol: Rinse the glassware with a suitable solvent (e.g., acetone) and collect the rinsate in your designated hazardous waste container. A subsequent rinse with a 10% bleach or hydrogen peroxide solution can help oxidize residual tin compounds, with this rinsate also collected as hazardous waste.[12]

Emergency Procedures: A Self-Validating System

Preparedness is key to safety. Your response to an emergency must be immediate and precise.

Spill Response

For a Minor Spill (Contained within a fume hood):

  • Alert Personnel: Immediately inform others in the lab.[7][13]

  • Don PPE: Ensure you are wearing the full, appropriate PPE as described in Section 2.

  • Containment: Use an absorbent, inert material (such as vermiculite or sand) to cover the spill.[14] Do not use combustible materials.

  • Collection: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1][2] Avoid creating dust.[1][11]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, collecting the wipe as hazardous waste.

  • Report: Inform your supervisor and EHS office of the incident.

For a Major Spill (Outside a fume hood, or if you feel unable to handle it):

  • EVACUATE: Immediately evacuate the area, alerting all nearby personnel.[7][13]

  • ISOLATE: Close the doors to the laboratory to contain any vapors.[14]

  • CALL FOR HELP: Contact your institution's EHS and emergency services (911) immediately.[7] Provide the chemical name and spill location. Do not re-enter the area.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air.[2] Call for immediate medical assistance.

  • Skin Contact: Remove all contaminated clothing immediately while under a safety shower.[4][7] Flush the affected skin with copious amounts of water for at least 15 minutes.[7][15] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[1] Rinse the mouth with water and seek immediate medical attention.[1][2]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of dipentyltin dichloride waste.

G Dipentyltin Dichloride Disposal Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste (Chemical, Labware, PPE) container Select & Pre-Label Hazardous Waste Container start->container collect Collect Waste in Sealed Container container->collect storage Store in Designated Satellite Accumulation Area collect->storage full Container Full? storage->full full->storage No contact_ehs Contact EHS for Pickup full->contact_ehs Yes pickup Waste Picked Up by Licensed Contractor contact_ehs->pickup end Disposal Complete pickup->end

Caption: Workflow for the safe collection, storage, and disposal of dipentyltin dichloride waste.

References

  • SAFETY DATA SHEET TIN DICHLORIDE . George Weil. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste . eCFR. [Link]

  • Chemical Spill Emergency? Follow These Crucial Steps . OSHA Outreach Courses. [Link]

  • Recycling of organotin compounds.
  • Chemical Exposure and Spill Response Procedures . New Mexico State University. [Link]

  • Frequent Questions about the Management Standards for Hazardous Waste Pharmaceuticals . U.S. Environmental Protection Agency. [Link]

  • Chemical Spill Response Procedure . University of Manitoba. [Link]

  • How do you get rid of organotin waste? . ResearchGate. [Link]

  • DIBUTYLTIN DICHLORIDE . Ataman Kimya. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . ASHP. [Link]

  • Chemical Spill Procedures . Princeton University Environmental Health and Safety. [Link]

  • What to do in a chemical emergency . GOV.UK. [Link]

  • A Practical Method for the Removal of Organotin Residues from Reaction Mixtures . ACS Publications. [Link]

  • Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine . U.S. Environmental Protection Agency. [Link]

  • 40 CFR Part 266 Subpart P -- Hazardous Waste Pharmaceuticals . eCFR. [Link]

  • Dealing with Organotin reactions . Reddit. [Link]

  • ORGANOTIN COMPOUNDS . CDC Stacks. [Link]

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Handling

Personal protective equipment for handling Dipentyltin dichloride

Topic: Personal Protective Equipment (PPE) for Handling Dipentyltin Dichloride CAS Number: 1118-42-9[1][2] Part 1: Hazard Analysis & Safety Logic 1.1 The "Why" Behind the Protocol Dipentyltin dichloride (DPDC) is not a g...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) for Handling Dipentyltin Dichloride CAS Number: 1118-42-9[1][2]

Part 1: Hazard Analysis & Safety Logic

1.1 The "Why" Behind the Protocol Dipentyltin dichloride (DPDC) is not a generic laboratory reagent; it is a potent organotin compound with a dual-hazard profile: corrosivity and systemic toxicity .[1][2] Unlike simple inorganic acids, organotins are lipophilic. This means they do not just burn the skin surface—they rapidly penetrate the dermis, entering the bloodstream where they target the immune system (specifically the thymus) and the central nervous system.[2]

  • Mechanism of Injury: Upon contact with moisture (skin/eyes), the Sn-Cl bonds hydrolyze to release hydrochloric acid (HCl), causing immediate chemical burns.[1][2] Simultaneously, the organic pentyl chains facilitate transport across lipid membranes, leading to delayed systemic toxicity.

  • The "Nitrile Trap": Standard nitrile gloves offer insufficient protection against organotins for prolonged contact. The lipophilic nature of DPDC allows it to permeate nitrile rubber at a molecular level, often without visible degradation of the glove.[2] A researcher may be absorbing the compound through "intact" gloves.

Part 2: PPE Selection Matrix

The following selection matrix is designed for Zero-Breakthrough tolerance.

PPE CategoryStandard RecommendationExpert Specification (Required) Scientific Rationale
Hand Protection Nitrile GlovesLaminate Film (Silver Shield/Norfoil) or Double-Gloving Strategy Organotins permeate nitrile in <15 mins.[1][2] Laminate film provides >480 min breakthrough time.
Respiratory N95 MaskHalf-Face Respirator with P100 + Organic Vapor (OV) Cartridges DPDC hydrolyzes to release HCl vapor.[1][2] Particulate filters (P100) stop dust; OV stops hydrolysis byproducts.[1][2]
Eye/Face Safety GlassesChemical Splash Goggles + 8" Face Shield Prevents corneal saponification and absorption through the lacrimal duct.
Body Lab CoatTyvek® Lab Coat or Impervious Apron (PVC/Neoprene) Cotton lab coats absorb and hold the chemical against the skin.

Part 3: Operational Protocols

The "Double-Glove" Logic (If Laminate is Unavailable)

While Silver Shield gloves are the gold standard, they offer poor dexterity.[1][2] If fine manipulation is required, use this validated layering system :

  • Inner Layer: 4 mil Nitrile (Inspection White/Blue) – Acts as the final barrier and sweat absorber.[2]

  • Middle Layer (The Shield): Silver Shield/Norfoil Liner – The chemical barrier.[2]

  • Outer Layer: 5-8 mil Nitrile (Textured) – Provides grip and protects the fragile laminate liner from physical tears.[1][2]

Gowning & De-Gowning Workflow

This workflow uses a "Clean-to-Dirty" logic to prevent cross-contamination during removal.[1][2]

GowningProtocol Start Start: Pre-Work Check CheckVent Verify Fume Hood (Face Velocity > 100 fpm) Start->CheckVent DonBody 1. Don Tyvek Coat/Apron Inspect for tears CheckVent->DonBody DonResp 2. Don Respirator Perform Positive/Negative Pressure Check DonBody->DonResp DonEye 3. Don Goggles & Face Shield Adjust for seal DonResp->DonEye DonGloves 4. Don Gloves (Laminate or Triple Layer) Extend over cuff DonEye->DonGloves Work Perform Experiment DonGloves->Work CleanGloves 1. Rinse Outer Gloves (If visible contamination) Work->CleanGloves RemoveOuter 2. Remove Outer Gloves (Peel from wrist, turn inside out) CleanGloves->RemoveOuter RemoveFace 3. Remove Face Shield & Goggles Handle by straps only RemoveOuter->RemoveFace RemoveBody 4. Remove Coat/Apron Roll inside out RemoveFace->RemoveBody RemoveInner 5. Remove Inner Gloves Do not touch skin RemoveBody->RemoveInner Wash 6. Wash Hands (Soap/Water) 20 seconds minimum RemoveInner->Wash

Caption: Step-by-step gowning and de-gowning logic designed to minimize skin contact with contaminated PPE surfaces.

Part 4: Emergency Response & Disposal

4.1 Immediate Exposure Response

  • Skin Contact: Do not use solvents (ethanol/DMSO) to wash skin; this accelerates absorption.[1][2] Wash with copious soap and water for 15 minutes.

  • Eye Contact: Irrigate immediately for 15 minutes.[3] The hydrolysis to HCl causes rapid pH drop in the eye.

4.2 Waste Management Workflow Organotins are marine pollutants and heavy metals. They cannot go down the drain.

DisposalWorkflow Waste Solid/Liquid Waste (DPDC Contaminated) Segregate Segregate Stream Waste->Segregate LiquidStream Liquid Waste Segregate->LiquidStream SolidStream Solid Waste (Gloves, Wipes) Segregate->SolidStream Container1 Container A: Halogenated Organics Label: 'Toxic, Corrosive, Heavy Metal' LiquidStream->Container1 Container2 Container B: Solid Haz Waste Double Bagged SolidStream->Container2 Tag Tag for Pickup List: Dipentyltin dichloride Container1->Tag Container2->Tag

Caption: Segregation logic for organotin waste streams to ensure compliance with EPA/RCRA heavy metal regulations.

References

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 101979, Dichlorodipentylstannane. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1][2] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Organotin compounds). Retrieved from [Link][1][2]

  • Forsberg, K., & Mansdorf, S. Z. (2014).[2] Quick Selection Guide to Chemical Protective Clothing. (Referenced for Laminate vs. Nitrile permeation data for organotins).

  • Centers for Disease Control and Prevention (CDC). (1976).[1][2] Criteria for a Recommended Standard: Occupational Exposure to Organotin Compounds. Retrieved from [Link]

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